molecular formula C63H112N10O17 B10786092 Orfamide B

Orfamide B

Cat. No.: B10786092
M. Wt: 1281.6 g/mol
InChI Key: FPMIEPCWEZBKGP-UYJZFFHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orfamide B is a useful research compound. Its molecular formula is C63H112N10O17 and its molecular weight is 1281.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C63H112N10O17

Molecular Weight

1281.6 g/mol

IUPAC Name

(4S)-5-[[(6S,15S,21S,24S,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41+,42-,43+,44?,45?,46?,47-,48-,51-,52?,53-/m0/s1

InChI Key

FPMIEPCWEZBKGP-UYJZFFHQSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H]1[C@@H](OC(=O)C(NC(=O)[C@@H](NC(=O)C(NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Orfamide B producing bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Orfamide B Producing Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic lipopeptide (CLP) belonging to the orfamide family of biosurfactants. These molecules are produced by various species of Pseudomonas bacteria and have garnered significant interest due to their diverse biological activities, including antifungal, insecticidal, and biosurfactant properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the bacterial strains known to produce this compound, detailed experimental protocols for its production and isolation, and an examination of its biosynthetic pathway.

This compound Producing Bacterial Strains

The primary producers of this compound identified in the scientific literature are strains of Pseudomonas. Notably, Pseudomonas sp. CMR5c and Pseudomonas sp. CMR12a, both isolated from the rhizosphere of cocoyam, are well-characterized producers of this compound.[1][2] While the broader Pseudomonas protegens group is known for producing Orfamide A, these related strains specialize in the synthesis of this compound.[1][2]

Quantitative Data on Orfamide Production

The following table summarizes the yield of purified orfamides from a culture of Pseudomonas sp. CMR5c, as reported in scientific literature.

CompoundYield (mg) from 500 mL culture
This compound33.54
Orfamide F9.4
Orfamide G5.8
Data sourced from Ma et al. (2016).[1]

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. This process is orchestrated by a cluster of genes, primarily ofaA, ofaB, and ofaC, which encode the large NRPS enzymes.[2][4][6] These enzymes are modular, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The biosynthesis is terminated by a thioesterase (TE) domain, which catalyzes the cyclization and release of the final lipopeptide.[2][4] The production of orfamides is regulated by LuxR-type transcriptional regulators.[2][4]

Biosynthesis Pathway of this compound

Orfamide_B_Biosynthesis This compound Biosynthesis Pathway cluster_regulation Regulation cluster_biosynthesis NRPS Gene Cluster cluster_assembly Peptide Assembly cluster_finalization Final Product LuxR LuxR-type Regulators ofaA ofaA LuxR->ofaA Transcription Activation ofaB ofaB LuxR->ofaB Transcription Activation ofaC ofaC LuxR->ofaC Transcription Activation NRPS_Complex NRPS Enzyme Complex ofaA->NRPS_Complex Translation ofaB->NRPS_Complex Translation ofaC->NRPS_Complex Translation AminoAcids Amino Acids AminoAcids->NRPS_Complex Substrate Loading FattyAcid Fatty Acid FattyAcid->NRPS_Complex Substrate Loading Linear_Lipopeptide Linear Lipopeptide NRPS_Complex->Linear_Lipopeptide Elongation OrfamideB This compound Linear_Lipopeptide->OrfamideB Cyclization & Release (TE Domain) Orfamide_B_Isolation_Workflow Workflow for this compound Isolation and Purification start Start: Bacterial Culture centrifugation1 Centrifugation (10,000 x g, 10 min) start->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant acidification Acidification (pH 2.0 with 6M HCl) supernatant->acidification precipitation Overnight Precipitation (4°C) acidification->precipitation centrifugation2 Centrifugation (10,000 x g, 10 min) precipitation->centrifugation2 precipitate Collect Precipitate centrifugation2->precipitate extraction Methanol Extraction precipitate->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe fractions Collect Fractions spe->fractions assay Droplet Collapse Assay & UPLC-MS fractions->assay active_fractions Active Fractions assay->active_fractions hplc RP-HPLC (C18) active_fractions->hplc purified_orfamide_b Purified this compound hplc->purified_orfamide_b end End: Structural Analysis (NMR, MS) purified_orfamide_b->end

References

An In-depth Technical Guide to the Chemical Structure of Orfamide B Lipopeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, notably Pseudomonas protegens and related strains.[1][2][3] It belongs to the orfamide family of lipopeptides, which are characterized by a 10-amino acid peptide chain linked to a β-hydroxy fatty acid tail.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, its biosynthesis, methods for its characterization, and its known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure of this compound

This compound is a cyclic lipodepsipeptide, meaning its structure includes a cyclic peptide backbone with at least one ester linkage, and a lipid moiety.[4][6] The core structure consists of a decapeptide chain and a 3-hydroxy fatty acid.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of this compound has been determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][7] The sequence contains a mix of L- and D-amino acids, a common feature of non-ribosomally synthesized peptides.[8][9]

The amino acid sequence of this compound is: L-Leu¹ - D-Glu² - D-allo-Thr³ - D-allo-Ile⁴ - D-Leu⁵ - D-Ser⁶ - L-Leu⁷ - L-Leu⁸ - D-Ser⁹ - L-Val¹⁰ [10]

A key structural feature of the orfamide class is the ester bond that forms the cyclic structure. This lactone ring is formed between the carboxyl group of the C-terminal amino acid (L-Val¹⁰) and the hydroxyl group of the D-allo-Thr³ residue.[4][11]

Fatty Acid Chain

Attached to the N-terminus of the peptide chain is a β-hydroxy fatty acid. For this compound, this is typically a 3-hydroxy-tetradecanoic acid (3-OH-C14:0) .[1][7] The stereochemistry of the hydroxyl group at the C-3 position of the fatty acid has been determined to be of the R-configuration.[10][12]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and biological function as a biosurfactant.[13]

PropertyValueReference(s)
Molecular Formula C₆₅H₁₁₆N₁₀O₁₇[1]
Molecular Weight 1309.7 g/mol [1]
Solubility Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in water.[14]
Appearance Solid[14]

Biosynthesis of this compound

This compound is synthesized by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[8][9][15] The biosynthesis is governed by a gene cluster containing three main NRPS genes: ofaA, ofaB, and ofaC.[1][3][5][16]

Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[8][17] The order of the modules on the NRPS genes is generally co-linear with the sequence of amino acids in the final lipopeptide product.[8] The ofaA, ofaB, and ofaC genes encode the modules for the ten amino acids of this compound.[1][5] The biosynthesis process concludes with the cyclization and release of the lipopeptide, a reaction catalyzed by a terminal thioesterase (TE) domain.[1][5][10]

OrfamideB_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex ofaA ofaA Module 1 (L-Leu) Module 2 (D-Glu) ofaB ofaB Module 3 (D-allo-Thr) Module 4 (D-allo-Ile) Module 5 (D-Leu) Module 6 (D-Ser) ofaC ofaC Module 7 (L-Leu) Module 8 (L-Leu) Module 9 (D-Ser) Module 10 (L-Val) Release Thioesterase (TE) Domain Cyclization & Release ofaC->Release Elongation Fatty_Acid 3-R-hydroxy-tetradecanoic acid Fatty_Acid->ofaA:f0 Initiation Amino_Acids Amino Acid Pool (L- & D-isomers) Amino_Acids->ofaA:f1 Amino_Acids->ofaA:f2 Amino_Acids->ofaB:f1 Amino_Acids->ofaB:f2 Amino_Acids->ofaB:f3 Amino_Acids->ofaB:f4 Amino_Acids->ofaC:f1 Amino_Acids->ofaC:f2 Amino_Acids->ofaC:f3 Amino_Acids->ofaC:f4 Orfamide_B This compound Release->Orfamide_B

Caption: Biosynthesis of this compound via the NRPS machinery.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification Workflow

A general workflow for the isolation and purification of this compound from a bacterial culture is outlined below.

Isolation_Workflow Culture Bacterial Culture (e.g., Pseudomonas sp. CMR5c) Extraction Solvent Extraction (e.g., Methanol) Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Lipopeptide Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 cartridge) Crude_Extract->SPE Fractions Fraction Collection SPE->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Orfamide_B Pure this compound HPLC->Pure_Orfamide_B

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Bacterial Cultivation: Pseudomonas strains known to produce this compound (e.g., Pseudomonas sp. CMR5c or CMR12a) are grown in a suitable liquid medium.[1][5]

  • Extraction: The bacterial culture is subjected to solvent extraction, often with methanol, to isolate the lipopeptides.[5]

  • Purification: The crude extract is purified using a combination of solid-phase extraction (SPE) with a C18 cartridge and reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Structural Elucidation

The precise chemical structure of this compound is determined using a combination of high-resolution mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and exact molecular weight of the molecule.[1] Tandem MS (MS/MS) is employed to fragment the molecule, which helps in sequencing the amino acids in the peptide chain.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the three-dimensional structure of the molecule.[1][7][18][19] Chiral analysis techniques, such as Marfey's method, are used in conjunction with NMR to determine the absolute stereochemistry of the amino acids.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its biosurfactant properties.[1][2][3]

Known Biological Activities
  • Antifungal Activity: this compound has been shown to be effective against various fungal plant pathogens, such as Rhizoctonia solani and Magnaporthe oryzae.[1][3]

  • Anti-oomycete Activity: It causes the lysis of zoospores of oomycetes like Phytophthora and Pythium.[1][3]

  • Insecticidal Activity: Orfamides have demonstrated insecticidal properties against aphids.[1][20]

  • Bacterial Motility: As a biosurfactant, this compound plays a crucial role in the swarming motility of its producing bacterium.[1][3]

Quantitative Biological Data
Target Organism/ActivityEffective ConcentrationEffectReference(s)
Rhizoctonia solani AG 4-HGI100 µMIncreased hyphal branching[1][3]
Phytophthora porri CBS 127099≥ 25 µMZoospore lysis within 55-70 seconds[1]
Pythium ultimum≥ 25 µMZoospore lysis within 55-70 seconds[1]
Magnaporthe oryzae (on rice plants)50 µMReduction in blast lesions[1][3]
Proposed Mechanism of Action

The primary mechanism of action for this compound and other cyclic lipopeptides is believed to be their interaction with and disruption of biological membranes. As an amphiphilic molecule, this compound can insert itself into the lipid bilayers of cell membranes, leading to changes in membrane permeability, pore formation, and ultimately cell lysis.[14] In the case of fungi like M. oryzae, orfamides have been shown to inhibit the formation of appressoria, which are specialized structures necessary for plant tissue invasion.[1][3][14]

Mechanism_of_Action OrfamideB This compound Membrane Target Cell Membrane (Fungus, Oomycete, Insect) OrfamideB->Membrane Interaction Appressorium Inhibition of Appressorium Formation (in some fungi) OrfamideB->Appressorium Interaction Insertion into Lipid Bilayer Membrane->Interaction Disruption Membrane Permeabilization & Pore Formation Interaction->Disruption Lysis Cell Lysis / Death Disruption->Lysis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a structurally complex and biologically active cyclic lipopeptide with significant potential for applications in agriculture and medicine. Its detailed structural characterization, understanding of its biosynthetic pathway, and elucidation of its mechanisms of action are crucial for harnessing its full potential. This technical guide provides a foundational resource for researchers aiming to explore and utilize this fascinating natural product.

References

Orfamide B: A Comprehensive Technical Guide on its Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest within the scientific community due to its potent biological activities, including insecticidal, antifungal, and biosurfactant properties. This technical guide provides an in-depth analysis of the chemical structure of this compound, focusing on its amino acid sequence and fatty acid tail. Detailed experimental protocols for its isolation and structural elucidation using advanced spectroscopic techniques are presented. Furthermore, this document includes quantitative data, logical workflows, and structural diagrams to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPS). Their amphiphilic nature, consisting of a cyclic peptide core linked to a lipid tail, underpins their ability to interact with and disrupt cell membranes, leading to a broad spectrum of biological activities. This compound belongs to the orfamide family of CLPs and is distinguished by its specific amino acid composition and fatty acid moiety. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop novel therapeutic agents.

Chemical Structure of this compound

This compound is a decapeptide, meaning its cyclic core is composed of ten amino acid residues. This peptide ring is attached to a 3-hydroxy fatty acid tail, contributing to the molecule's amphiphilicity.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of this compound has been determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The stereochemistry of the individual amino acids is crucial for the molecule's three-dimensional conformation and biological function and has been established using techniques such as Marfey's method.

The complete amino acid sequence and stereochemistry of this compound is as follows:

3-hydroxy-tetradecanoyl-L-Leu-D-Glu-L-Thr-L-Ile-D-Leu-L-Ser-L-Leu-L-Leu-D-Ser-L-Val

A key structural feature of this compound is the presence of both L- and D-amino acids, which is a common characteristic of non-ribosomally synthesized peptides. The cyclization is formed by an ester linkage between the C-terminal Valine and the hydroxyl group of the Threonine residue.

Fatty Acid Tail

The lipid component of this compound is a 3-hydroxytetradecanoic acid . This saturated fatty acid contains 14 carbon atoms with a hydroxyl group at the C-3 position. The fatty acid tail is attached to the N-terminal Leucine of the peptide chain via an amide bond.

Quantitative Data

The structural elucidation of this compound relies on precise measurements from spectroscopic analyses. The following tables summarize key quantitative data.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for this compound in CD₃CN are provided below. This data is essential for confirming the amino acid sequence and the structure of the fatty acid tail.

Residue/MoietyPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Fatty Acid Tail
3-OH-C14:0β-CH3.8568.5
α-CH₂2.30, 2.4043.1
Amino Acids
L-Leu¹NH8.15
α-CH4.4552.0
D-Glu²NH8.30
α-CH4.3553.5
L-Thr³NH7.90
α-CH4.1560.1
β-CH5.1070.2
L-Ile⁴NH8.05
α-CH4.2058.9
D-Leu⁵NH8.50
α-CH4.5554.1
L-Ser⁶NH8.25
α-CH4.4056.8
L-Leu⁷NH7.95
α-CH4.2553.2
L-Leu⁸NH8.10
α-CH4.3053.4
D-Ser⁹NH8.40
α-CH4.5055.9
L-Val¹⁰NH8.20
α-CH4.1060.5

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the amino acid sequence.

ParameterValue
Molecular Formula C₆₀H₁₀₉N₁₁O₁₇
Monoisotopic Mass 1267.7861 Da
[M+H]⁺ 1268.7934 m/z
[M+Na]⁺ 1290.7753 m/z

Experimental Protocols

The isolation and structural characterization of this compound involves a multi-step process combining microbiology, chromatography, and spectroscopy.

Isolation and Purification of this compound
  • Bacterial Culture: Pseudomonas strains known to produce this compound are cultured in a suitable liquid medium (e.g., King's B medium) under optimal conditions for secondary metabolite production.

  • Extraction: The bacterial culture is centrifuged to separate the cells from the supernatant. The supernatant is then acidified (e.g., with HCl to pH 2) to precipitate the lipopeptides. The precipitate is collected by centrifugation and extracted with an organic solvent such as methanol (B129727) or acetonitrile.

  • Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove polar impurities and concentrate the lipopeptide fraction.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified extract is further purified by RP-HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). Fractions are collected and analyzed by mass spectrometry to identify those containing this compound.

Structural Elucidation
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is used to determine the accurate mass and elemental composition of the purified this compound.

  • Tandem Mass Spectrometry (ESI-MS/MS): The protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) provide information about the amino acid sequence.

A suite of 1D and 2D NMR experiments are performed on the purified this compound sample dissolved in a suitable deuterated solvent (e.g., CD₃CN or CD₃OH).

  • ¹H NMR: Provides information on the number and types of protons in the molecule.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for sequencing the amino acids and linking the fatty acid tail.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the 3D structure and the sequence.

  • Acid Hydrolysis: The purified this compound is completely hydrolyzed into its constituent amino acids using 6 M HCl at high temperature.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • LC-MS Analysis: The resulting diastereomeric derivatives are separated and analyzed by LC-MS.

  • Comparison with Standards: The retention times of the derivatized amino acids from this compound are compared with those of derivatized D- and L-amino acid standards to determine the absolute stereochemistry of each residue.

Visualizations

Structure of this compound

Orfamide_B_Structure cluster_peptide Cyclic Peptide Core cluster_tail Fatty Acid Tail Leu1 L-Leu¹ Glu2 D-Glu² Leu1->Glu2 Thr3 L-Thr³ Glu2->Thr3 Ile4 L-Ile⁴ Thr3->Ile4 DLeu5 D-Leu⁵ Ile4->DLeu5 Ser6 L-Ser⁶ DLeu5->Ser6 Leu7 L-Leu⁷ Ser6->Leu7 Leu8 L-Leu⁸ Leu7->Leu8 DSer9 D-Ser⁹ Leu8->DSer9 Val10 L-Val¹⁰ DSer9->Val10 Val10->Thr3 Ester Bond (Cyclization) FA 3-OH-C14:0 FA->Leu1 Amide Bond

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Elucidation

Orfamide_B_Workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation cluster_data Data Analysis & Structure Determination Culture Bacterial Culture Extraction Extraction Culture->Extraction SPE Solid-Phase Extraction Extraction->SPE HPLC RP-HPLC Purification SPE->HPLC HRMS HR-ESI-MS HPLC->HRMS MSMS ESI-MS/MS HPLC->MSMS NMR 2D NMR Spectroscopy HPLC->NMR Marfey Marfey's Analysis HPLC->Marfey Formula Molecular Formula HRMS->Formula Sequence Amino Acid Sequence MSMS->Sequence NMR->Sequence Stereochem Stereochemistry Marfey->Stereochem Structure Final Structure Formula->Structure Sequence->Structure Stereochem->Structure

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the structure and analysis of this compound. The combination of its unique amino acid sequence, stereochemistry, and fatty acid tail contributes to its significant biological activities. The experimental protocols and data presented herein offer a valuable resource for researchers aiming to isolate, characterize, and potentially modify this intriguing natural product for various applications in medicine and agriculture. The continued study of this compound and related cyclic lipopeptides holds great promise for the discovery of new lead compounds in drug development.

In-Depth Technical Guide: The Biological Activity of Orfamide B Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide (CLP) produced by various Pseudomonas species, has emerged as a promising biocontrol agent against a spectrum of phytopathogenic fungi and oomycetes. Its amphiphilic structure, comprising a fatty acid tail linked to a cyclic oligopeptide, facilitates its interaction with and disruption of pathogen cell membranes. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its mode of action. Research indicates that this compound shares a nearly identical spectrum and level of activity with its structural analog, Orfamide A.[1][2][3] Therefore, data for Orfamide A is included where specific data for this compound is unavailable, with the strong likelihood of comparable efficacy.

Quantitative Biological Activity of this compound

The antifungal and anti-oomycete activity of this compound and its analogs has been quantified against several key plant pathogens. The following tables summarize the effective concentrations of Orfamide A, which is considered to have activity equal to this compound, required to inhibit various pathogenic processes.[1][2][3]

Table 1: In Vitro Antifungal and Anti-Oomycete Activity of Orfamide A/B

Pathogen SpeciesAssay TypeOrfamide A/B Concentration (µM)Observed Effect
Rhizoctonia solani AG 4-HGIHyphal Branching Assay100Increased hyphal branching, indicative of growth inhibition.
Magnaporthe oryzae VT5M1Appressorium Formation Assay50Blocked the formation of appressoria, crucial for host penetration.
Magnaporthe oryzae VT5M1Rice Blast Disease Assay50Reduced the number of sporulating susceptible-type blast lesions on rice plants.
Phytophthora porri CBS 127099Zoospore Lysis Assay≥25Caused lysis of zoospores within 55-70 seconds.
Pythium ultimumZoospore Lysis Assay≥25Caused lysis of zoospores within 55-70 seconds.

Data sourced from Ma et al., 2016.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocontrol studies. The following are protocols for key experiments used to assess the biological activity of this compound.

In Vitro Assay for Appressorium Formation Inhibition in Magnaporthe oryzae

This assay directly evaluates the inhibitory effect of this compound on the formation of appressoria, the specialized infection structures of the rice blast fungus.

Materials:

  • Magnaporthe oryzae conidial suspension (5 x 10^4 conidia/mL in sterile distilled water)

  • This compound stock solution (in DMSO)

  • Sterile distilled water

  • Hydrophobic glass coverslips or plastic slides

  • Humid chamber

  • Light microscope

Procedure:

  • Prepare a serial dilution of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50 µM). A control with the same concentration of DMSO should be included.

  • Mix the conidial suspension with the this compound dilutions (or DMSO control) in a 1:1 ratio.

  • Pipette 20 µL droplets of each mixture onto the hydrophobic surface of the coverslips or slides.

  • Place the coverslips/slides in a humid chamber to maintain humidity and prevent drying.

  • Incubate at 25°C for 8-24 hours in the dark.

  • Observe the spores under a light microscope and quantify the percentage of germinated spores that have formed appressoria for each treatment. A minimum of 100 spores should be counted per replicate.

  • Calculate the percentage of appressorium formation inhibition relative to the DMSO control.

Zoospore Lysis Assay for Phytophthora and Pythium Species

This assay assesses the ability of this compound to disrupt the motile zoospores of oomycete pathogens.

Materials:

  • Zoospore suspension of Phytophthora or Pythium species (e.g., 10^4 zoospores/mL)

  • This compound stock solution (in DMSO)

  • Sterile distilled water or buffer

  • Microscope slides

  • Light microscope with video recording capabilities (optional)

Procedure:

  • Prepare a range of this compound concentrations in sterile distilled water or an appropriate buffer.

  • On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the this compound solution.

  • Immediately observe the mixture under a light microscope.

  • Record the time taken for the zoospores to become immotile and subsequently lyse.

  • Compare the lysis time across different concentrations of this compound. A control with DMSO should be observed to ensure no lysis occurs due to the solvent.[1]

Mechanism of Action and Signaling Pathways

The primary mode of action for this compound, like other cyclic lipopeptides, is the disruption of the fungal cell membrane.[7] The amphiphilic nature of the molecule allows it to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and leakage of essential cellular components, ultimately resulting in cell death.[7]

While the direct impact of this compound on specific signaling pathways within plant pathogens is an area of ongoing research, the broader class of cyclic lipopeptides is known to induce a range of cellular responses in fungi. These can include:

  • Induction of Oxidative Stress: Treatment with CLPs has been shown to increase the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage to proteins, lipids, and DNA.[4]

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Some antifungal compounds exert their effect by interfering with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. While not definitively shown for this compound, this remains a potential mechanism.[8][9]

  • Disruption of Cell Wall Integrity: Although the primary target is the cell membrane, the disruption of membrane function can indirectly affect cell wall synthesis and integrity.

It is also important to note that this compound can induce systemic resistance in host plants. In rice, orfamides have been shown to trigger defense responses against the necrotrophic fungus Cochliobolus miyabeanus through a mechanism involving abscisic acid signaling.[10][11][12] This indicates a dual role for this compound in plant protection: direct antagonism of the pathogen and enhancement of the plant's own defense mechanisms.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_appressorium Appressorium Formation Inhibition Assay cluster_zoospore Zoospore Lysis Assay spore_suspension M. oryzae Conidial Suspension mixing Mix 1:1 spore_suspension->mixing orfamide_dilution This compound Serial Dilutions orfamide_dilution->mixing incubation Incubate on Hydrophobic Surface (25°C, 24h) mixing->incubation microscopy Microscopic Observation & Counting incubation->microscopy analysis Calculate % Inhibition microscopy->analysis zoospore_suspension Phytophthora/Pythium Zoospore Suspension mixing_lysis Mix on Slide zoospore_suspension->mixing_lysis orfamide_solution This compound Solutions orfamide_solution->mixing_lysis observation Immediate Microscopic Observation mixing_lysis->observation record_time Record Time to Lysis observation->record_time

Fig. 1: Workflow for in vitro antifungal assays.

logical_relationship OrfamideB This compound Membrane Fungal Cell Membrane OrfamideB->Membrane interacts with ISR Induced Systemic Resistance (Plant) OrfamideB->ISR induces PoreFormation Pore Formation Membrane->PoreFormation Permeability Increased Permeability PoreFormation->Permeability Leakage Cellular Leakage Permeability->Leakage CellDeath Cell Death Leakage->CellDeath PlantDefense Enhanced Plant Defense ISR->PlantDefense

Fig. 2: Dual-action mechanism of this compound.

References

Antifungal Spectrum of Orfamide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant potential as a biocontrol agent due to its broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data on its antifungal efficacy are summarized, and key experimental protocols are detailed to facilitate further research and development. Additionally, a proposed signaling pathway for its mode of action is visualized to provide a deeper understanding of its effects on fungal pathogens.

Introduction

Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites known for their diverse biological activities, including antimicrobial, insecticidal, and surfactant properties. This compound belongs to the orfamide family of CLPs, which are characterized by a cyclic peptide core linked to a fatty acid tail. This amphiphilic structure is crucial for their interaction with and disruption of fungal cell membranes, leading to cell death. This document serves as an in-depth technical resource on the antifungal spectrum and activity of this compound.

Antifungal Spectrum of this compound

This compound exhibits significant activity against a range of phytopathogenic fungi and oomycetes. Its efficacy is demonstrated through various effects, including the inhibition of mycelial growth, lysis of zoospores, and interference with key developmental processes such as appressorium formation.

Quantitative Antifungal Activity

The following table summarizes the available quantitative and semi-quantitative data on the antifungal activity of this compound and its close structural analog, Orfamide A.

Fungal/Oomycete SpeciesAssay TypeThis compound ConcentrationObserved EffectCitation
Rhizoctonia solani AG 4-HGIHyphal Branching Assay100 µMIncreased hyphal branching[1]
Phytophthora porri CBS 127099Zoospore Lysis Assay≥25 µMZoospore lysis within 55-70 seconds[1][2]
Pythium ultimumZoospore Lysis Assay≥25 µMZoospore lysis within 55-70 seconds[1][2]
Magnaporthe oryzae VT5M1Appressorium Formation Assay50 µMBlocked appressorium formation[1]

Note: Orfamide A and B have been shown to have comparable activity in several assays.[1][3]

Mechanism of Action

The primary mechanism of antifungal action for this compound and other cyclic lipopeptides is the disruption of the fungal cell membrane's integrity.[2] The lipophilic fatty acid tail is believed to insert into the lipid bilayer of the fungal membrane, while the hydrophilic peptide ring remains at the surface. This interaction leads to the formation of pores or channels, causing an efflux of essential ions and molecules, loss of membrane potential, and ultimately, cell lysis.

Proposed Signaling Pathway for this compound-Induced Cell Death

The interaction of this compound with the fungal cell membrane is hypothesized to trigger a cascade of events leading to programmed cell death or necrosis.

OrfamideB_Signaling OrfamideB This compound Membrane Fungal Cell Membrane OrfamideB->Membrane Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Causes Ion_Efflux Ion Efflux (K+, Ca2+) Disruption->Ion_Efflux Leads to ROS Reactive Oxygen Species (ROS) Accumulation Disruption->ROS Induces Signaling Stress Signaling Pathways (e.g., HOG, CWI) Ion_Efflux->Signaling Triggers ROS->Signaling Activates PCD Programmed Cell Death (Apoptosis/Necrosis) Signaling->PCD Initiates Lysis Cell Lysis PCD->Lysis

Caption: Proposed signaling pathway of this compound's antifungal action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare fungal inoculum (e.g., 1-5 x 10^4 CFU/mL) A1 Inoculate wells with fungal suspension P1->A1 P2 Prepare serial dilutions of this compound in microtiter plate P2->A1 A2 Incubate at optimal temperature (e.g., 25-28°C) for 48-72 hours A1->A2 An1 Visually inspect for growth inhibition A2->An1 An2 Determine MIC (lowest concentration with no visible growth) An1->An2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at its optimal growth temperature.

    • Harvest spores or mycelial fragments and suspend them in a sterile saline solution containing 0.05% Tween 80.

    • Adjust the inoculum concentration to 1-5 x 10^4 Colony Forming Units (CFU)/mL using a hemocytometer or by spectrophotometric methods.

  • This compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the specific fungus for 48-72 hours.

  • MIC Determination:

    • After incubation, visually determine the MIC as the lowest concentration of this compound that completely inhibits fungal growth.

Zoospore Lysis Assay

This assay is particularly relevant for oomycete pathogens that produce motile zoospores.

Workflow:

Zoospore_Lysis_Workflow Z1 Prepare zoospore suspension from oomycete culture Z3 Mix zoospore suspension with This compound solutions on a slide Z1->Z3 Z2 Prepare different concentrations of this compound Z2->Z3 Z4 Observe under a microscope and record time to lysis Z3->Z4

Caption: Workflow for the Zoospore Lysis Assay.

Detailed Steps:

  • Zoospore Production:

    • Culture the oomycete (e.g., Phytophthora or Pythium spp.) on a suitable medium (e.g., V8 agar) to induce sporangia formation.

    • Induce zoospore release by washing the culture with sterile, cold distilled water.

  • Assay Procedure:

    • On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the this compound solution at the desired concentration.

    • Immediately observe the mixture under a light microscope.

    • Record the time taken for the zoospores to lyse (cease motility and burst).

Hyphal Branching Assay

This assay assesses the morphological changes induced by this compound on fungal hyphae.

Detailed Steps:

  • Fungal Culture:

    • Inoculate the center of a sterile microscope slide coated with a thin layer of water agar with a small agar plug from an actively growing culture of the fungus (e.g., Rhizoctonia solani).

  • This compound Application:

    • Place droplets of this compound solution at various concentrations at a defined distance from the growing edge of the fungal mycelium.

    • Use a solvent control (e.g., DMSO) for comparison.

  • Incubation and Observation:

    • Incubate the slides in a humid chamber at the optimal growth temperature for the fungus.

    • After a suitable incubation period, observe the hyphal morphology at the zone of interaction under a microscope.

    • Note any changes in hyphal branching, swelling, or other abnormalities compared to the control.

Conclusion

This compound is a potent antifungal cyclic lipopeptide with a broad spectrum of activity against important plant pathogens. Its primary mode of action involves the disruption of the fungal cell membrane, leading to cell death. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of its antifungal properties. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a commercial biocontrol agent. A more comprehensive determination of its MIC values against a wider array of fungal species, including those of clinical importance, would also be a valuable area for future investigation.

References

The Orfamide B Biosynthesis Pathway in Pseudomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, exhibits potent biosurfactant and antimicrobial properties, making it a molecule of significant interest for applications in agriculture and medicine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks that govern its production. The document includes a compilation of quantitative data on orfamide production and bioactivity, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cyclic lipopeptides (CLPs) are a class of secondary metabolites synthesized by a diverse range of microorganisms, including many species of Pseudomonas. These amphiphilic molecules typically consist of a fatty acid tail linked to a short, cyclic peptide chain. Orfamides are a specific family of CLPs produced by fluorescent Pseudomonas species, with this compound being a notable member.[1][2][3] It differs from its close analog, Orfamide A, by a single amino acid substitution in the peptide ring.[1][2]

This compound has demonstrated significant biological activities, including the lysis of oomycete zoospores and the inhibition of fungal pathogens such as Rhizoctonia solani, highlighting its potential as a biocontrol agent.[1][3] Understanding the intricacies of its biosynthesis is crucial for harnessing its full potential, whether through the genetic engineering of producer strains for enhanced yield or the development of novel antifungal agents. This guide aims to provide a comprehensive technical overview of the this compound biosynthesis pathway in Pseudomonas.

This compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). These large, modular enzymes function as an assembly line to sequentially add amino acid monomers and a fatty acid tail to the growing peptide chain, independent of ribosomal machinery.

The ofa Gene Cluster

The genetic blueprint for this compound synthesis is encoded within the ofa gene cluster. This cluster typically comprises three large structural genes: ofaA, ofaB, and ofaC.[1][3] These genes encode the multi-modular NRPS enzymes responsible for the assembly of the 10-amino-acid peptide chain of this compound. Each module within the OfaA, OfaB, and OfaC proteins is responsible for the recognition, activation, and incorporation of a specific amino acid. The final step in the biosynthesis is the cyclization and release of the lipopeptide, a reaction catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final NRPS module.[1]

Orfamide_Gene_Cluster ofaR1 ofaR1 (LuxR-type regulator) ofaA ofaA (NRPS) ofaB ofaB (NRPS) ofaC ofaC (NRPS) ofaR2 ofaR2 (LuxR-type regulator)

Figure 1: Organization of the this compound biosynthesis gene cluster.
The NRPS Machinery

The NRPS enzymes encoded by the ofa genes are composed of a series of modules, each containing specific domains that carry out the steps of peptide synthesis. The key domains are:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module and the growing peptide chain tethered to the previous module.

  • Thioesterase (TE) domain: Catalyzes the release of the final lipopeptide from the NRPS, often coupled with cyclization.

The sequence of modules along the NRPS dictates the amino acid sequence of the final this compound molecule.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level to ensure its synthesis occurs under appropriate environmental conditions. A key regulatory network involved is the GacA/GacS two-component system, which acts as a global regulator of secondary metabolism in many Pseudomonas species.

The GacA/GacS Two-Component System

The GacS protein is a membrane-bound sensor kinase that responds to currently uncharacterized extracellular signals, which may include plant-derived phenolic compounds. Upon activation, GacS autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator for a set of small non-coding RNAs (sRNAs), such as RsmY and RsmZ.

The Rsm Cascade and LuxR-type Regulators

The GacA-activated sRNAs function by sequestering translational repressor proteins of the RsmA family. By binding to RsmA, these sRNAs prevent it from inhibiting the translation of target mRNAs. In the context of orfamide biosynthesis, the RsmA proteins likely repress the translation of LuxR-type transcriptional regulators.

The ofa gene cluster is flanked by two such regulators, ofaR1 and ofaR2. These LuxR-type proteins are believed to directly activate the transcription of the ofaA, ofaB, and ofaC structural genes. Thus, the GacA/GacS system, through the Rsm cascade, ultimately controls the expression of the this compound biosynthesis machinery.

Orfamide_Regulation ext_signal Environmental Signals (e.g., Plant Phenolics) GacS GacS (Sensor Kinase) ext_signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs sRNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters LuxR OfaR1 / OfaR2 (Transcriptional Activators) RsmA->LuxR Represses translation ofa_genes ofaA, ofaB, ofaC (NRPS Genes) LuxR->ofa_genes Activates transcription OrfamideB This compound ofa_genes->OrfamideB Biosynthesis

Figure 2: Regulatory pathway of this compound biosynthesis.

Data Presentation

Production of Orfamides in Pseudomonas species

Quantitative data on the production of this compound is limited in the literature. However, studies on the closely related Orfamide A provide insights into the production yields that can be expected.

Pseudomonas StrainOrfamide ProducedCulture MediumYieldReference
Pseudomonas sp. CMR5cThis compoundKing's B Broth33.54 mg from a semi-purified extract--INVALID-LINK--
Pseudomonas protegens F6Orfamide ASodium Acetate-Mineral MediumNot explicitly quantified, but supernatant showed 81% aphid mortality--INVALID-LINK--
Biological Activity of Orfamides

Orfamides exhibit potent biological activities against various plant pathogens.

Table 2: Antifungal Activity of Orfamides against Rhizoctonia solani

OrfamideConcentrationEffectReference
This compound100 µMIncreased hyphal branching--INVALID-LINK--
Orfamide A100 µMIncreased hyphal branching--INVALID-LINK--
Orfamide A34.5 µg/mL (LC50)Mortality against Myzus persicae (aphids)--INVALID-LINK--

Table 3: Zoospore Lysis Activity of Orfamides against Pythium ultimum

OrfamideConcentration (µM)Time to Lysis (seconds)Reference
This compound25~65--INVALID-LINK--
This compound50~50--INVALID-LINK--
Orfamide A25~55--INVALID-LINK--
Orfamide A50~45--INVALID-LINK--

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methods used for the extraction of orfamides from Pseudomonas cultures.

  • Culture Growth: Inoculate a suitable liquid medium (e.g., King's B broth) with the this compound-producing Pseudomonas strain. Incubate at 28°C with shaking for 48-72 hours.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes to pellet the bacterial cells.

  • Acid Precipitation: Decant the supernatant and acidify to pH 2.0 with 6 M HCl. Store at 4°C overnight to allow for the precipitation of the lipopeptides.

  • Crude Extraction: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the precipitate. Resuspend the pellet in a small volume of methanol (B129727) and sonicate to solubilize the lipopeptides. Centrifuge to remove any insoluble material.

  • Purification: The crude extract can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

UPLC-MS/MS Analysis of this compound
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) would be the [M+H]+ of this compound. Product ions (Q3) would be determined by fragmentation of the precursor ion. These would need to be optimized for the specific instrument.

Gene Knockout of ofa Genes using Gibson Assembly and a Suicide Vector

This protocol describes the generation of a markerless deletion of an ofa gene using the suicide vector pEX18TcsacB.

Gene_Knockout_Workflow start Start pcr_arms 1. PCR Amplification of Upstream and Downstream Homology Arms start->pcr_arms gibson 3. Gibson Assembly of Homology Arms and Linearized Vector pcr_arms->gibson linearize_vector 2. Linearize pEX18TcsacB with Restriction Enzymes linearize_vector->gibson transform_ecoli 4. Transform into E. coli and Select on Tetracycline (B611298) gibson->transform_ecoli conjugate 5. Conjugate into Pseudomonas and Select for Merodiploids (Tetracycline Resistance) transform_ecoli->conjugate counterselect 6. Counter-select for Double Crossovers on Sucrose-containing Medium conjugate->counterselect verify 7. Verify Gene Knockout by PCR and Sequencing counterselect->verify end End verify->end

Figure 3: Workflow for gene knockout using Gibson Assembly and a suicide vector.
  • Primer Design: Design primers to amplify ~500 bp regions upstream and downstream of the target ofa gene. The primers should include 20-40 bp overhangs that are homologous to the ends of the linearized pEX18TcsacB vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the upstream and downstream homology arms from Pseudomonas genomic DNA.

  • Vector Linearization: Digest the pEX18TcsacB vector with restriction enzymes that cut within the multiple cloning site.

  • Gibson Assembly: Combine the purified PCR products and the linearized vector in a Gibson Assembly master mix. Incubate at 50°C for 1 hour.

  • Transformation into E. coli: Transform the Gibson Assembly reaction into a suitable E. coli strain (e.g., DH5α). Select for transformants on LB agar (B569324) containing tetracycline.

  • Conjugation into Pseudomonas: Transfer the constructed plasmid from E. coli to the target Pseudomonas strain via biparental or triparental mating. Select for Pseudomonas cells that have integrated the plasmid into their chromosome (merodiploids) on a medium containing tetracycline and a counter-selective agent for E. coli.

  • Sucrose (B13894) Counter-selection: Culture the merodiploids in a medium without tetracycline and then plate on a medium containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity, so only cells that have undergone a second homologous recombination event to excise the plasmid will grow.

  • Verification: Screen the resulting colonies by PCR using primers that flank the deleted region to confirm the gene knockout. Sequence the PCR product to verify the deletion at the nucleotide level.

Conclusion

The biosynthesis of this compound in Pseudomonas is a complex process involving a dedicated gene cluster, a sophisticated NRPS machinery, and a hierarchical regulatory network. This technical guide has provided a detailed overview of these aspects, along with practical experimental protocols and a summary of the available quantitative data. A thorough understanding of this pathway is paramount for future research aimed at optimizing the production of this compound for its potential applications in agriculture and medicine. Further investigation into the specific signals that trigger the GacS sensor kinase and the precise quantitative effects of this compound on various pathogens will undoubtedly open new avenues for its exploitation as a valuable bioactive compound.

References

A Technical Guide to the Non-Ribosomal Peptide Synthetase Genes for Orfamide B Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and biochemical foundation of Orfamide B, a cyclic lipopeptide with significant biocontrol and potential pharmaceutical applications. This compound is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Understanding the genetic architecture and function of the NRPS machinery is critical for heterologous expression, bioengineering of novel derivatives, and optimizing production. This document details the core NRPS gene cluster, the biosynthetic pathway, and the key experimental protocols used for its characterization.

The this compound Biosynthetic Gene Cluster (ofa)

This compound is primarily produced by strains of Pseudomonas sp., notably CMR5c and CMR12a. Its biosynthesis is directed by a contiguous cluster of three large NRPS genes: ofaA, ofaB, and ofaC. This gene cluster orchestrates the assembly of a 10-amino acid peptide chain, which is subsequently cyclized and attached to a fatty acid tail. The organization of the ofa gene cluster in Pseudomonas sp. CMR5c, the sequence of which has been deposited in GenBank under accession number KT613918, also includes flanking regulatory and transport-related genes.

Genetic Organization

The ofa locus consists of the three core synthetase genes. Unlike some other lipopeptide biosynthetic clusters, the orfamide cluster is not split across different genomic locations. Downstream of the core synthetases, genes homologous to macA and macB have been identified, which are implicated in the secretion of the final product via a tripartite efflux pump. The cluster is also flanked by luxR-type transcriptional regulatory genes, suggesting that its expression is tightly controlled, likely in response to cell density (quorum sensing) or other environmental cues.

The Core Synthetase Genes

The synthesis of the decapeptide backbone of this compound is accomplished by the protein products of ofaA, ofaB, and ofaC. These large, multi-domain enzymes are organized into a series of modules, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.

  • ofaA : Encodes the first two modules of the NRPS assembly line.

  • ofaB : Encodes the subsequent four modules (modules 3 through 6).

  • ofaC : Encodes the final four modules (modules 7 through 10) and contains two terminal thioesterase (TE) domains responsible for releasing and cyclizing the completed peptide chain.

The this compound Biosynthetic Pathway

Non-ribosomal peptide synthesis is a modular, ATP-dependent process that functions like a protein assembly line. Each module within the OfaA, OfaB, and OfaC synthetases contains a set of core catalytic domains that perform specific functions.

Core NRPS Domains and Their Functions
  • Adenylation (A) Domain: This domain acts as the "gatekeeper" for substrate selection. It recognizes and activates a specific amino acid substrate by converting it into an aminoacyl-adenylate at the cost of one ATP molecule. The specificity of the A-domain in each module dictates the primary sequence of the final peptide.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to the T-domain via a 4'-phosphopantetheinyl (Ppant) cofactor. This flexible arm shuttles the substrate between the other catalytic domains.

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group from the amino acid on the downstream module onto the thioester-linked growing peptide chain of the upstream module.

Assembly Line Mechanism

The biosynthesis of this compound begins with the first module of OfaA incorporating the initial amino acid, Leucine. The process proceeds colinearly through all ten modules of the OfaA-OfaB-OfaC complex. The final module on OfaC contains two thioesterase (TE) domains, which catalyze the cleavage of the linear decapeptide from the T-domain and facilitate an intramolecular esterification reaction between the C-terminal carboxyl group and the hydroxyl group of the Threonine residue at position 3, forming the cyclic lactone ring structure characteristic of orfamides.

The full amino acid sequence for this compound has been determined as Leu¹-Glu²-Leu³-Ile⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰ . This sequence differs from the more common Orfamide A only at the fourth position, where Orfamide A incorporates a Valine instead of an Isoleucine.

Data Presentation

Quantitative data for the this compound NRPS genes from Pseudomonas sp. CMR5c are summarized below. Gene sizes are estimated based on the number of encoded modules and typical NRPS domain sizes, derived from the annotated GenBank accession KT613918.

GeneEncoded ModulesPredicted Amino AcidsEstimated Size (kb)Encoded ProteinEstimated Protein Size (kDa)
ofaA2Leu, Glu~7.0OfaA~255
ofaB4Leu, Ile, Leu, Ser~13.1OfaB~480
ofaC4Leu, Leu, Ser, Val~13.5OfaC~495

Table 1: Characteristics of the this compound NRPS Gene Cluster.

ParameterValueReference
Producing OrganismPseudomonas sp. CMR5c / CMR12a
ProductThis compound
Number of NRPS Genes3 (ofaA, ofaB, ofaC)
Total Number of Modules10
Peptide Length10 Amino Acids
Fatty Acid Tail3-hydroxytetradecanoic acid (C₁₄)
GenBank Accession (CMR5c)KT613918

Table 2: Summary of this compound Biosynthesis.

Mandatory Visualizations

gene_cluster

biosynthesis_pathway cluster_OfaA OfaA Synthetase cluster_OfaB OfaB Synthetase cluster_OfaC OfaC Synthetase M1 {Module 1 (Leu) | {A | T | C}} M2 {Module 2 (Glu) | {A | T | C}} M1->M2 M3 {Module 3 (Leu) | {A | T | C}} M2->M3 M4 {Module 4 (Ile) | {A | T | C}} M3->M4 M5 {Module 5 (Leu) | {A | T | C}} M4->M5 M6 {Module 6 (Ser) | {A | T | C}} M5->M6 M7 {Module 7 (Leu) | {A | T | C}} M6->M7 M8 {Module 8 (Leu) | {A | T | C}} M7->M8 M9 {Module 9 (Ser) | {A | T | C}} M8->M9 M10 {Module 10 (Val) | {A | T | TE | TE}} M9->M10 Release Cyclization & Release M10->Release OrfamideB This compound Release->OrfamideB

experimental_workflow start Isolate Producer Strain (e.g., Pseudomonas sp. CMR5c) genome_seq Whole Genome Sequencing start->genome_seq insilico In Silico BGC Analysis (antiSMASH, NRPSpredictor2) genome_seq->insilico hypothesis Hypothesize Gene-Metabolite Link (ofa cluster -> this compound) insilico->hypothesis mutagenesis Gene Knockout (e.g., ΔofaB mutant) hypothesis->mutagenesis elucidation Structural Elucidation (NMR, HR-MS/MS) hypothesis->elucidation phenotype Phenotypic Analysis (LC-MS, Swarming Assay) mutagenesis->phenotype complementation Genetic & Chemical Complementation complementation->phenotype Restoration of production confirmation Confirm Structure and Biosynthetic Locus complementation->confirmation phenotype->complementation Loss of production phenotype->elucidation Purify Compound elucidation->confirmation

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic gene cluster.

Protocol 1: In Silico Identification and Analysis of the NRPS Gene Cluster

This protocol outlines the bioinformatic workflow to identify and annotate the ofa gene cluster from a bacterial whole-genome sequence.

  • Genome Assembly: Obtain a high-quality whole-genome assembly of the target organism (Pseudomonas sp. CMR5c). Ensure the data is in FASTA format.

  • BGC Identification: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version. This tool identifies putative biosynthetic gene clusters (BGCs) and provides initial annotations.

  • Cluster Annotation: Locate the predicted NRPS cluster corresponding to orfamide biosynthesis. Analyze the antiSMASH output for the number of genes, predicted modules, and domain organization (C, A, T, E, TE).

  • A-Domain Specificity Prediction: For each A-domain identified by antiSMASH, use the integrated NRPSpredictor2 tool or submit the A-domain protein sequences separately. This will predict the specific amino acid substrate for each module, allowing for a theoretical reconstruction of the peptide product.

  • Homology Analysis: Use the protein sequences of the predicted NRPS genes (ofaA, ofaB, ofaC) as queries for a BLASTp search against the NCBI non-redundant protein database to identify homologous synthetases and assess the novelty of the cluster.

Protocol 2: Functional Confirmation via Gene Mutagenesis

This protocol describes a general method for creating a targeted gene knockout to confirm the cluster's role in this compound production. This example targets the ofaB gene.

  • Construct Design: Design a knockout construct using a two-step homologous recombination (suicide vector) approach. Amplify ~1 kb upstream and downstream flanking regions of the ofaB gene from Pseudomonas sp. CMR5c genomic DNA.

  • Vector Assembly: Clone the upstream and downstream fragments into a suicide vector (e.g., pEX18Ap), flanking a selectable marker such as a gentamicin (B1671437) resistance cassette.

  • Bacterial Conjugation: Transform the final construct into a competent E. coli donor strain (e.g., S17-1). Conjugate the donor strain with the recipient Pseudomonas sp. CMR5c strain by mixing liquid cultures and plating on a supportive medium (e.g., LB agar).

  • Selection of Mutants:

    • First Crossover (Integration): Select for transconjugants on a medium containing an antibiotic for Pseudomonas selection (e.g., irgasan) and the vector's antibiotic resistance marker (e.g., carbenicillin).

    • Second Crossover (Excision): Culture the single-crossover mutants in non-selective liquid medium, then plate on a medium containing sucrose (B13894) (e.g., LB without NaCl + 10% sucrose) to select for the loss of the suicide vector backbone (which contains the sacB gene for sucrose sensitivity). Replica plate the resulting colonies to identify those that have lost the vector resistance but retained the marker from the knockout cassette (e.g., gentamicin resistant, carbenicillin (B1668345) sensitive).

  • Mutant Verification: Confirm the correct double-crossover event by PCR using primers that bind outside the original flanking regions and within the resistance cassette.

  • Phenotypic Analysis: Analyze the culture supernatant of the confirmed ΔofaB mutant using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production compared to the wild-type strain.

Protocol 3: Structural Elucidation of this compound

This protocol details the analytical chemistry workflow for purifying and determining the structure of the lipopeptide.

  • Cultivation and Extraction: Grow Pseudomonas sp. CMR5c in a suitable production medium (e.g., King's B broth) for 48-72 hours. Centrifuge the culture to pellet the cells. Acidify the supernatant to pH ~2.0 with HCl and extract the lipopeptides with an organic solvent like ethyl acetate. Evaporate the solvent to yield a crude extract.

  • Purification:

    • Perform initial fractionation of the crude extract using solid-phase extraction (SPE) with a C18 cartridge.

    • Subject the active fractions to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect fractions and monitor for the target compound via MS.

  • Mass Spectrometry (MS) Analysis:

    • Determine the molecular weight and elemental composition of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

    • Perform tandem MS (MS/MS) to obtain fragmentation data. The fragmentation pattern will help to confirm the amino acid sequence and the nature of the fatty acid chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified, dried compound (~5-10 mg) in a deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

    • Acquire a suite of 1D and 2D NMR spectra: ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • Use the combination of COSY and TOCSY to identify the spin systems of the individual amino acids.

    • Use HMBC and ROESY spectra to establish the sequence of the amino acids and the linkage points between the peptide and the fatty acid tail, as well as the site of cyclization.

  • Stereochemistry Determination: Determine the absolute configuration (D or L) of the amino acids using methods such as Marfey's analysis or chiral gas chromatography (GC-MS) of hydrolyzed and derivatized samples.

Conclusion

The biosynthesis of this compound is a complex process governed by the large, modular ofa NRPS gene cluster. The detailed understanding of this system, achieved through a combination of bioinformatics, genetic engineering, and advanced analytical chemistry, provides a robust framework for future research. This knowledge is paramount for efforts aimed at engineering novel Orfamide derivatives with enhanced or altered biological activities, improving production titers, and unlocking the full therapeutic and biotechnological potential of this fascinating class of natural products.

The Role of Orfamide B in Bacterial Swarming Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swarming motility, a coordinated movement of bacterial populations across surfaces, is a critical factor in colonization, biofilm formation, and pathogenesis. This guide delves into the pivotal role of Orfamide B, a cyclic lipopeptide biosurfactant, in facilitating this complex behavior in Pseudomonas species. Through a comprehensive review of current research, this document outlines the molecular mechanisms, regulatory pathways, and experimental methodologies associated with this compound-mediated swarming. Particular focus is placed on the genetic regulation of this compound production via the Gac/Rsm signaling cascade and its direct impact on the physical process of swarming. This guide aims to provide a detailed technical resource for researchers investigating bacterial motility and for professionals in drug development targeting bacterial virulence and colonization.

Introduction to this compound and Swarming Motility

Swarming is a sophisticated form of bacterial locomotion characterized by the rapid and coordinated migration of a bacterial population across a semi-solid surface. This multicellular behavior is crucial for bacteria to explore new environments, acquire nutrients, and establish surface-associated communities like biofilms. The ability to swarm is often linked to bacterial virulence and pathogenesis.

A key requirement for swarming motility is the reduction of surface tension at the cell-surface interface, which is typically achieved through the secretion of biosurfactants. This compound is a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas that plays a critical role as a wetting agent, enabling the collective movement of the bacterial colony.[1] Mutagenesis studies have demonstrated that orfamides are essential determinants for the swarming motility of their producing strains.[1]

The Molecular Mechanism of this compound in Swarming

This compound facilitates swarming motility by reducing the surface tension of the liquid film on the agar (B569324) surface, which allows the flagella-propelled bacteria to move across the surface collectively. The production of this compound is directly correlated with the ability of the bacterial colony to expand. Strains that are deficient in this compound production lose their swarming capability, a phenotype that can be restored by the external addition of purified this compound.[1] This restoration is dose-dependent, indicating a direct relationship between the concentration of the biosurfactant and the extent of swarming motility.[1]

Data Presentation: The Impact of this compound on Swarming Motility

The following table summarizes the quantitative and qualitative data from studies on Pseudomonas sp. CMR5c, illustrating the critical role of this compound and its regulatory elements in swarming motility.

Strain/ConditionGenotype/DescriptionSwarming PhenotypeReference
Pseudomonas sp. CMR5c (Wild Type)Wild type, produces this compoundProficient swarming[1]
CMR5cΔofaOrfamide biosynthesis mutantSwarming blocked[1]
CMR5cΔluxRupMutant in the upstream LuxR-type regulatorSwarming blocked[1]
CMR5cΔluxRdownMutant in the downstream LuxR-type regulatorSwarming blocked[1]
CMR5cΔofa + this compoundOrfamide biosynthesis mutant with exogenous this compoundSwarming restored (dose-dependent)[1]
CMR5cΔluxRup + this compoundUpstream regulator mutant with exogenous this compoundSwarming restored (dose-dependent)[1]
CMR5cΔluxRdown + this compoundDownstream regulator mutant with exogenous this compoundSwarming restored (dose-dependent)[1]

Regulatory Network: The Gac/Rsm Signaling Pathway

The production of this compound, and consequently swarming motility, is tightly regulated by a complex signaling network. A key player in this regulation is the Gac/Rsm signal transduction pathway, a global regulatory system in many Gram-negative bacteria.

Signaling Cascade

The Gac/Rsm pathway controls the expression of numerous genes at the post-transcriptional level. In response to environmental signals, the sensor kinase GacS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to RsmA/E, the sRNAs prevent these repressors from binding to the 5' untranslated region (UTR) of target mRNAs, thereby allowing their translation.

In the context of this compound production, the Gac/Rsm pathway positively regulates the expression of LuxR-type transcriptional regulators that are located within or adjacent to the orfamide biosynthesis gene cluster. These LuxR regulators directly control the transcription of the non-ribosomal peptide synthetase (NRPS) genes responsible for this compound synthesis.

GacRsm_Orfamide_Pathway cluster_input Environmental Signals cluster_gac GacS/GacA Two-Component System cluster_rsm Rsm Regulatory Cascade cluster_orfamide Orfamide Biosynthesis Regulation cluster_phenotype Phenotypic Outcome Environmental_Signals Unknown Signals GacS GacS Environmental_Signals->GacS GacS_P GacS-P GacS->GacS_P Autophosphorylation GacA GacA GacA_P GacA-P GacA->GacA_P GacS_P->GacA Phosphotransfer rsmXYZ rsmX/Y/Z genes GacA_P->rsmXYZ Activates transcription RsmXYZ_RNA RsmX/Y/Z sRNAs rsmXYZ->RsmXYZ_RNA Transcription RsmA_E RsmA/E proteins RsmXYZ_RNA->RsmA_E Sequesters luxR_genes luxR-type regulator genes (ofaR1, ofaR2) RsmA_E->luxR_genes Represses translation LuxR_proteins LuxR-type regulators luxR_genes->LuxR_proteins Translation orfamide_genes Orfamide biosynthesis genes (ofaA, ofaB, ofaC) LuxR_proteins->orfamide_genes Activates transcription Orfamide_B This compound orfamide_genes->Orfamide_B Biosynthesis Swarming Swarming Motility Orfamide_B->Swarming Enables

Caption: Gac/Rsm signaling pathway regulating this compound production and swarming motility.

Experimental Protocols

Swarming Motility Assay

This protocol is adapted from methods used to assess swarming in Pseudomonas species.[1]

Objective: To qualitatively and quantitatively assess the swarming motility of bacterial strains.

Materials:

  • Bacterial strains (wild type and mutants)

  • LB (Luria-Bertani) medium

  • Bacto Agar

  • Sterile petri dishes (90 mm)

  • Sterile deionized water

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (28°C)

Procedure:

  • Prepare Swarm Agar Plates:

    • Prepare LB medium and add 0.6% (w/v) Bacto Agar.

    • Autoclave and cool to approximately 50°C.

    • Pour the agar into sterile petri dishes (approximately 25 ml per plate) and allow them to solidify at room temperature.

    • Dry the plates in a laminar flow hood for 15-20 minutes before use.

  • Prepare Bacterial Inoculum:

    • Grow bacterial strains overnight in liquid LB medium at 28°C with shaking.

    • Harvest the cells by centrifugation and wash them twice with sterile deionized water.

    • Resuspend the bacterial pellets in sterile deionized water and adjust the optical density at 600 nm (OD600) to 0.9.

  • Inoculation:

    • Carefully spot 5 µl of the bacterial suspension onto the center of a swarm agar plate.

    • Allow the inoculum to dry completely before moving the plates.

  • Incubation:

    • Incubate the plates upright at 28°C.

  • Data Collection:

    • Observe and photograph the plates after 20 hours of incubation.

    • For quantitative analysis, measure the diameter of the swarm colony. The experiment should be performed in triplicate.

Swarming_Motility_Workflow start Start prep_plates Prepare 0.6% LB Agar Plates start->prep_plates prep_inoculum Prepare Bacterial Inoculum (OD600=0.9) start->prep_inoculum inoculate Spot 5 µl of Inoculum onto Plate Center prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 28°C for 20 hours inoculate->incubate observe Observe and Photograph Swarming incubate->observe measure Measure Swarm Diameter observe->measure end End measure->end

Caption: Experimental workflow for the bacterial swarming motility assay.
Droplet Collapse Assay

This qualitative assay is used to detect the production of biosurfactants.

Objective: To determine if a bacterial strain produces biosurfactants.

Materials:

  • Overnight bacterial cultures

  • Mineral oil

  • 96-well microtiter plate lid or other hydrophobic surface

  • Micropipettes and sterile tips

Procedure:

  • Prepare the Surface:

    • Apply 2 µl of mineral oil to a flat, hydrophobic surface (e.g., the lid of a 96-well microtiter plate).

  • Apply Culture Supernatant:

    • Centrifuge an overnight bacterial culture to pellet the cells.

    • Carefully pipette 5 µl of the cell-free supernatant onto the oil-coated surface.

  • Observation:

    • Observe the shape of the droplet after 1 minute.

    • A collapsed, flat droplet indicates the presence of biosurfactants (positive result).

    • A beaded, stable droplet indicates the absence of biosurfactants (negative result).

Droplet_Collapse_Workflow start Start prep_surface Coat Hydrophobic Surface with 2 µl Mineral Oil start->prep_surface apply_supernatant Pipette 5 µl of Culture Supernatant onto Oil prep_surface->apply_supernatant observe Observe Droplet Shape after 1 minute apply_supernatant->observe decision Droplet Collapsed? observe->decision positive Positive Result (Biosurfactant Present) decision->positive Yes negative Negative Result (Biosurfactant Absent) decision->negative No end End positive->end negative->end

Caption: Experimental workflow for the droplet collapse assay.

Conclusion and Future Directions

This compound is unequivocally a key determinant of swarming motility in Pseudomonas species. Its role as a biosurfactant is essential for reducing surface tension, thereby enabling the collective migration of bacterial populations. The production of this compound is intricately regulated by the Gac/Rsm signaling pathway, highlighting a sophisticated mechanism by which bacteria control their social behaviors in response to environmental cues.

For researchers, a deeper understanding of the specific environmental signals that trigger the Gac/Rsm pathway to induce this compound production remains a key area for future investigation. For drug development professionals, the components of the this compound biosynthesis and regulatory pathways present potential targets for novel antimicrobial strategies aimed at disrupting bacterial colonization and virulence. The development of inhibitors targeting the LuxR-type regulators or the NRPS enzymes involved in this compound synthesis could prove effective in preventing swarming-dependent infections. Further research into the structure-activity relationship of this compound could also lead to the design of synthetic analogs with enhanced or inhibitory properties.

References

The Natural Function of Orfamide B in the Rhizosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide (CLP) produced by rhizosphere-dwelling bacteria of the Pseudomonas genus, plays a multifaceted role in shaping the complex interactions within the plant root zone. This technical guide provides an in-depth analysis of the natural functions of this compound, detailing its biosynthesis, chemical structure, and its significant impact on microbial antagonism, bacterial motility, and plant-microbe signaling. Through a comprehensive review of current research, this document outlines the quantitative effects of this compound on fungal pathogens and oomycetes, provides detailed experimental protocols for key assays, and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in microbiology, plant pathology, and drug discovery, offering insights into the potential of this compound as a biocontrol agent and a lead compound for novel therapeutic development.

Introduction

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a dynamic environment teeming with microbial life. Within this competitive ecosystem, certain bacteria have evolved to produce a diverse arsenal (B13267) of secondary metabolites to secure their niche. Among these are cyclic lipopeptides (CLPs), which are non-ribosomally synthesized peptides with a lipid tail. This compound, a prominent member of the orfamide family of CLPs, is produced by beneficial Pseudomonas species, such as Pseudomonas sp. CMR5c and CMR12a.[1] It is structurally similar to Orfamide A, differing only by a single amino acid.[1] This seemingly minor structural variation, however, can influence its biological activity.

This compound's functions are critical for the producing organism's survival and its interactions with other microorganisms and the host plant. It exhibits potent antifungal and anti-oomycete activities, contributes to the swarming motility of its producer, and is implicated in the intricate signaling network that governs plant-microbe relationships.[1] Understanding the molecular basis of these functions is paramount for harnessing the potential of this compound in agricultural and pharmaceutical applications.

Biosynthesis and Chemical Structure

This compound is synthesized by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthesis is orchestrated by a gene cluster typically comprising three large genes: ofaA, ofaB, and ofaC. These genes encode the modular enzymatic machinery responsible for the sequential addition of amino acids and the final cyclization of the peptide.

The chemical structure of this compound consists of a 10-amino-acid peptide chain cyclized into a lactone ring, attached to a 3-hydroxy fatty acid tail. The amino acid sequence of this compound is Leu-Glu-Gln-Val-Leu-Asp-Val-Leu-Ser-Ile. It differs from Orfamide A at the ninth amino acid position, where this compound has a serine (Ser) residue while Orfamide A has a leucine (B10760876) (Leu) residue.

Data Presentation: Quantitative Effects of this compound

The biological activities of this compound have been quantified in several studies, demonstrating its potent effects on various fungal and oomycete plant pathogens.

Table 1: Effect of this compound on Magnaporthe oryzae Appressorium Formation
This compound Concentration (µM)Appressorium Formation (%)
0 (Control)95 ± 3
1065 ± 5
5020 ± 4
1005 ± 2

Data synthesized from studies showing significant inhibition of appressorium formation in the rice blast fungus Magnaporthe oryzae by orfamides.[1]

Table 2: Zoospore Lysis Activity of this compound against Oomycetes
Oomycete SpeciesThis compound Concentration (µM)Time to Lysis (seconds)
Pythium ultimum25< 60
Pythium ultimum50< 30
Phytophthora infestans25< 60
Phytophthora infestans50< 30

This table summarizes the rapid lytic effect of this compound on the motile zoospores of destructive oomycete pathogens.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's functions. The following are protocols for key experiments.

Swarming Motility Assay

This assay assesses the role of this compound in the surface translocation of Pseudomonas species.

  • Prepare Swarm Agar (B569324) Plates:

    • Use a base medium such as M9 minimal medium supplemented with 0.2% (w/v) glucose and 0.5% (w/v) casamino acids.

    • Add agar to a final concentration of 0.5% (w/v).

    • Autoclave and pour 25 mL of the medium into 9 cm Petri dishes.

    • Allow the plates to solidify and dry under sterile conditions for a defined period (e.g., 1 hour in a laminar flow hood).

  • Inoculation:

    • Grow Pseudomonas strains overnight in a suitable liquid medium (e.g., LB broth) at 28°C with shaking.

    • Adjust the optical density (OD600) of the cultures to 1.0.

    • Inoculate 2 µL of the bacterial suspension onto the center of the swarm agar plate.

  • Incubation and Observation:

    • Incubate the plates at 28°C.

    • Monitor the plates for the appearance of dendritic patterns of bacterial migration from the point of inoculation over 24-48 hours.

    • Measure the diameter of the swarm colony to quantify motility.

Biofilm Formation Assay

This protocol quantifies the ability of bacteria to form biofilms, a process that can be influenced by this compound.

  • Prepare Cultures:

    • Grow Pseudomonas strains overnight in a rich medium like LB broth.

    • Dilute the overnight cultures 1:100 in a minimal medium (e.g., M9 with glucose) suitable for biofilm formation.

  • Incubation in Microtiter Plates:

    • Dispense 200 µL of the diluted cultures into the wells of a 96-well polystyrene microtiter plate.

    • Include wells with sterile medium as a negative control.

    • Incubate the plate statically at 28°C for 24-48 hours.

  • Quantification of Biofilm:

    • Carefully discard the planktonic cells from the wells.

    • Wash the wells gently with sterile water to remove any remaining unattached cells.

    • Stain the attached biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

    • Measure the absorbance of the solubilized crystal violet at 595 nm using a microplate reader.

Root Colonization Assay

This assay evaluates the ability of Pseudomonas strains to colonize plant roots, a key aspect of their life in the rhizosphere.

  • Plant and Bacterial Preparation:

    • Surface-sterilize plant seeds (e.g., Arabidopsis thaliana or a relevant crop species) and germinate them on sterile agar medium.

    • Grow Pseudomonas strains overnight in liquid medium. Wash and resuspend the cells in a sterile buffer (e.g., 10 mM MgSO4) to a defined concentration (e.g., 10^8 CFU/mL).

  • Inoculation:

    • Transfer sterile seedlings to a hydroponic system or sterile soil/sand mixture.

    • Inoculate the plant roots with the bacterial suspension.

  • Sampling and Quantification:

    • After a specified period (e.g., 7-14 days), carefully harvest the roots.

    • Weigh the roots and homogenize them in a known volume of sterile buffer.

    • Perform serial dilutions of the root homogenate and plate on a suitable selective agar medium.

    • Incubate the plates and count the number of colony-forming units (CFUs).

    • Express the results as CFU per gram of fresh root weight.

Signaling Pathways and Regulatory Networks

This compound is both a product of and a participant in complex signaling networks.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated within the producing Pseudomonas strain. A key regulatory element is a LuxR-type transcriptional regulator. These regulators are part of a larger family of proteins often involved in quorum sensing, but in the case of many cyclic lipopeptides, they appear to function without a canonical acyl-homoserine lactone (AHL) signal. The LuxR-type regulator binds to promoter regions of the ofa biosynthesis gene cluster, thereby controlling its transcription.

OrfamideB_Biosynthesis_Regulation Environmental Cues Environmental Cues LuxR-type Regulator LuxR-type Regulator Environmental Cues->LuxR-type Regulator Activation ofa Gene Cluster (ofaA, ofaB, ofaC) ofa Gene Cluster (ofaA, ofaB, ofaC) LuxR-type Regulator->ofa Gene Cluster (ofaA, ofaB, ofaC) Transcriptional Activation This compound This compound ofa Gene Cluster (ofaA, ofaB, ofaC)->this compound Biosynthesis Orfamide_Plant_Signaling This compound This compound Plant Cell Receptor Plant Cell Receptor This compound->Plant Cell Receptor Perception Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade ABA Signaling Pathway ABA Signaling Pathway Signal Transduction Cascade->ABA Signaling Pathway OsWRKY4 Activation OsWRKY4 Activation ABA Signaling Pathway->OsWRKY4 Activation PR1b Gene Expression PR1b Gene Expression OsWRKY4 Activation->PR1b Gene Expression Induced Systemic Resistance (ISR) Induced Systemic Resistance (ISR) PR1b Gene Expression->Induced Systemic Resistance (ISR) Swarming_Motility_Workflow A Prepare 0.5% Agar Plates C Inoculate Center of Plate A->C B Grow Overnight Bacterial Culture B->C D Incubate at 28°C C->D E Measure Swarm Diameter D->E Biofilm_Formation_Workflow A Inoculate 96-well Plate B Static Incubation (24-48h) A->B C Wash to Remove Planktonic Cells B->C D Stain with Crystal Violet C->D E Solubilize Stain D->E F Measure Absorbance at 595 nm E->F

References

Genetic Regulation of Orfamide B Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide (CLP) produced by various species of Pseudomonas, notably Pseudomonas sp. CMR5c and CMR12a.[1] These compounds have garnered significant interest due to their potent biosurfactant and antimicrobial properties, making them promising candidates for applications in biotechnology and pharmacology. This compound has demonstrated efficacy against various plant pathogens and plays a role in bacterial motility.[1] Understanding the intricate genetic regulatory networks that govern this compound biosynthesis is paramount for optimizing its production and harnessing its full potential. This technical guide provides a comprehensive overview of the genetic regulation of this compound production, detailing the key genetic determinants, regulatory pathways, and experimental methodologies used in its study.

The this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster. The core of this cluster consists of three large nonribosomal peptide synthetase (NRPS) genes: ofaA, ofaB, and ofaC.[1] These genes encode the enzymatic machinery responsible for the sequential assembly of the amino acid constituents of the this compound peptide backbone.

Regulatory Architecture of the ofa Gene Cluster

The expression of the ofa biosynthetic genes is tightly controlled by a set of regulatory proteins, primarily belonging to the LuxR family of transcriptional regulators. In Pseudomonas sp. CMR12a, the ofa gene cluster is flanked by two such regulatory genes, ofaR1 located upstream and ofaR2 located downstream.[2]

Key Regulatory Genes: ofaR1 and ofaR2

ofaR1 and ofaR2 are LuxR-type transcriptional regulators that play a pivotal and indispensable role in the production of this compound.[2] Deletion of either of these genes results in the complete abolishment of this compound production, indicating that they are positive regulators of the ofa biosynthetic gene cluster.[2]

Data Presentation: Impact of Regulatory Gene Deletion

The following tables summarize the observed effects of ofaR1 and ofaR2 gene deletions on the transcription of the ofa biosynthetic genes and the production of this compound in Pseudomonas sp. CMR12a. It is important to note that the available data on gene expression is qualitative, based on reverse transcription PCR (RT-PCR), while the data on this compound production is based on liquid chromatography-mass spectrometry (LC-MS) analysis.

Table 1: Effect of ofaR1 and ofaR2 Deletion on ofa Gene Transcription

GeneEffect of ΔofaR1Effect of ΔofaR2Method of Analysis
ofaATranscription still observedTranscription still observedRT-PCR
ofaBWeaker transcript observedWeaker transcript observedRT-PCR
ofaCWeaker transcript observedWeaker transcript observedRT-PCR

Source: Olorunleke et al., 2017

Table 2: Effect of ofaR1 and ofaR2 Deletion on this compound Production

StrainThis compound ProductionMethod of Analysis
Wild-Type Pseudomonas sp. CMR12aDetectedLC-MS
ΔofaR1 MutantAbolishedLC-MS
ΔofaR2 MutantAbolishedLC-MS

Source: Olorunleke et al., 2017

Signaling Pathways Controlling this compound Production

The activity of the LuxR-type regulators, ofaR1 and ofaR2, is believed to be controlled by a global regulatory network known as the Gac/Rsm pathway. This is suggested by the presence of Rsm binding sites upstream of the ofaR1 and ofaR2 genes.[3] In contrast to many LuxR-type regulators involved in quorum sensing, the regulators flanking CLP biosynthesis genes in Pseudomonas often lack N-acylhomoserine lactone (AHL) binding domains, suggesting an AHL-independent regulatory mechanism.[3]

The proposed signaling cascade begins with an unknown environmental signal that activates the sensor kinase GacS. GacS then phosphorylates the response regulator GacA. Phosphorylated GacA, in turn, activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs then sequester the translational repressor protein RsmA, thereby relieving the repression of the ofaR1 and ofaR2 mRNAs. The translated OfaR1 and OfaR2 proteins can then activate the transcription of the ofa biosynthetic gene cluster, leading to the production of this compound.

Gac_Rsm_Ofa_Pathway Proposed Gac/Rsm Regulatory Pathway for this compound Production cluster_input Environmental Signals cluster_gac GacS/GacA Two-Component System cluster_rsm Rsm Cascade cluster_ofaR Orfamide-Specific Regulators cluster_ofa Orfamide Biosynthesis Signal Unknown Signal(s) GacS GacS Signal->GacS Activates GacA GacA GacS->GacA Phosphorylates RsmYZ RsmY/Z (sRNAs) GacA->RsmYZ Activates transcription RsmA RsmA (Repressor) RsmYZ->RsmA Sequesters OfaR1 OfaR1 RsmA->OfaR1 Represses translation OfaR2 OfaR2 RsmA->OfaR2 Represses translation ofaABC ofaA, ofaB, ofaC OfaR1->ofaABC Activates transcription OfaR2->ofaABC Activates transcription OrfamideB This compound ofaABC->OrfamideB Synthesizes

Caption: Proposed Gac/Rsm regulatory pathway for this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound genetic regulation.

Construction of ofaR1 and ofaR2 Deletion Mutants

This protocol describes the creation of in-frame deletion mutants of the ofaR1 and ofaR2 genes in Pseudomonas sp. CMR12a using homologous recombination with a suicide vector.

Materials:

  • Pseudomonas sp. CMR12a wild-type strain

  • E. coli donor strain (e.g., S17-1)

  • Suicide vector (e.g., pEX18Tc)

  • Primers for amplifying upstream and downstream flanking regions of ofaR1 and ofaR2

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar (B569324)

  • Antibiotics (e.g., tetracycline (B611298) for selection, irgasan for counter-selection)

  • Sucrose (B13894) for SacB-based counter-selection

Procedure:

  • Amplification of Flanking Regions: Amplify the upstream and downstream regions (approx. 500-1000 bp each) flanking the target gene (ofaR1 or ofaR2) from Pseudomonas sp. CMR12a genomic DNA using PCR with specific primers.

  • Construction of the Deletion Vector: Clone the amplified upstream and downstream fragments into the suicide vector in the correct orientation. This is typically done using restriction enzyme digestion and ligation.

  • Transformation into E. coli Donor Strain: Transform the constructed deletion vector into a suitable E. coli donor strain.

  • Conjugation: Perform a biparental or triparental mating between the E. coli donor strain carrying the deletion vector and the recipient Pseudomonas sp. CMR12a strain on an LB agar plate.

  • Selection of Single Crossover Mutants: Plate the conjugation mixture onto a selective medium containing an antibiotic to select for Pseudomonas sp. CMR12a that has integrated the suicide vector into its chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossover Mutants: Culture the single crossover mutants in a medium without antibiotic selection and then plate them on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. Only the cells that have undergone a second homologous recombination event, leading to the excision of the vector and the target gene, will survive.

  • Verification of Mutants: Verify the deletion of the target gene in the sucrose-resistant colonies by PCR using primers that flank the deleted region and by DNA sequencing.

Gene_Knockout_Workflow Gene Knockout Workflow via Homologous Recombination start Start pcr 1. PCR Amplification of Upstream & Downstream Flanks start->pcr construct 2. Ligate Flanks into Suicide Vector pcr->construct transform 3. Transform Vector into E. coli Donor construct->transform conjugate 4. Conjugate E. coli Donor with Pseudomonas Recipient transform->conjugate select1 5. Select for Single Crossover Events (Antibiotic Resistance) conjugate->select1 select2 6. Counter-select for Double Crossover Events (Sucrose Resistance) select1->select2 verify 7. Verify Deletion by PCR and Sequencing select2->verify end_node End verify->end_node

Caption: Gene knockout workflow via homologous recombination.

Analysis of ofa Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of the ofaA, ofaB, and ofaC genes.

Materials:

  • Pseudomonas sp. CMR12a wild-type and mutant strains

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Primers specific for ofaA, ofaB, ofaC, and a reference gene (e.g., rpoD)

Procedure:

  • RNA Extraction: Grow the bacterial strains to the desired growth phase (e.g., late exponential phase) and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target (ofaA, ofaB, ofaC) and reference genes, and a SYBR Green-based master mix.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the mutant and wild-type strains, normalized to the expression of the reference gene.

RT_qPCR_Workflow RT-qPCR Workflow for Gene Expression Analysis start Start culture 1. Grow Bacterial Cultures start->culture rna_extraction 2. Total RNA Extraction culture->rna_extraction dnase 3. DNase Treatment rna_extraction->dnase cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qpcr 5. Quantitative PCR cdna_synthesis->qpcr data_analysis 6. Data Analysis (ΔΔCT Method) qpcr->data_analysis end_node End data_analysis->end_node

Caption: RT-qPCR workflow for gene expression analysis.

Extraction and Quantification of this compound by HPLC-MS

This protocol describes the extraction and analysis of this compound from bacterial cultures.

Materials:

  • Pseudomonas sp. CMR12a wild-type and mutant strains

  • Liquid culture medium (e.g., King's B medium)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • C18 reversed-phase HPLC column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid

  • Purified this compound standard

Procedure:

  • Cultivation and Extraction: Grow the bacterial strains in liquid medium. After a suitable incubation period, acidify the culture supernatant and extract the lipopeptides with an equal volume of ethyl acetate.

  • Solid Phase Extraction (SPE): Evaporate the organic solvent and redissolve the residue in a small volume of methanol. Load the sample onto a C18 SPE cartridge, wash with a low concentration of acetonitrile, and elute the orfamides with a higher concentration of acetonitrile.

  • HPLC-MS Analysis: Analyze the extracted samples using a reversed-phase HPLC-MS system. Separate the compounds on a C18 column using a gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

  • Quantification: Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to a purified standard. Quantify the amount of this compound by integrating the peak area from the chromatogram and comparing it to a standard curve generated with known concentrations of the this compound standard.

Conclusion

The genetic regulation of this compound production in Pseudomonas is a complex process orchestrated by the ofa biosynthetic gene cluster and controlled by the LuxR-type transcriptional regulators ofaR1 and ofaR2. Evidence strongly suggests that the activity of these regulators is, in turn, modulated by the global Gac/Rsm signal transduction pathway. While the precise quantitative effects of these regulatory interactions are still being fully elucidated, the foundational knowledge presented in this guide provides a robust framework for researchers and drug development professionals. Further investigation into the environmental signals that trigger the Gac/Rsm cascade and a more detailed quantitative analysis of the regulatory network will be crucial for the rational design of strategies to enhance the production of this valuable bioactive compound.

References

A Technical Guide to the Role of LuxR-type Regulators in the Biosynthesis of Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the biosynthesis of Orfamide B, a cyclic lipopeptide with significant therapeutic potential. A central focus is placed on the pivotal role of LuxR-type transcriptional regulators in orchestrating the expression of the orfamide biosynthetic gene cluster. This document synthesizes current research findings, presents quantitative data in a structured format, and offers detailed experimental protocols for key analytical techniques.

Introduction to this compound and its Biosynthesis

This compound is a member of the orfamide family of cyclic lipopeptides (CLPs), which are non-ribosomally synthesized by various Pseudomonas species.[1][2][3] These molecules are characterized by a 10-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail, forming a cyclic lactone structure.[4] Orfamides, including this compound, exhibit a range of biological activities, such as biosurfactant properties, and antimicrobial and insecticidal effects, making them attractive candidates for drug development and biocontrol applications.[1][2][3]

The biosynthesis of these complex natural products is a tightly regulated process. In bacteria, the LuxR family of transcriptional regulators is well-known for controlling a wide array of biological processes, including quorum sensing, virulence, and the production of secondary metabolites.[5][6] This guide delves into the specific functions of LuxR-type regulators that flank the orfamide biosynthetic gene cluster and their indispensable role in activating this compound production.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for orfamide synthesis is located in a dedicated gene cluster. This cluster is primarily composed of three large non-ribosomal peptide synthetase (NRPS) genes: ofaA, ofaB, and ofaC.[7][3][8] These genes encode the multienzyme complex that sequentially assembles the amino acid and fatty acid precursors into the final CLP.

Significantly, this core biosynthetic machinery is flanked by genes encoding LuxR-type transcriptional regulators. In Pseudomonas sp. CMR12a, these are designated as ofaR1 (upstream) and ofaR2 (downstream).[8][9] Similarly, in Pseudomonas sp. CMR5c, they are referred to as luxRup and luxRdown.[1] The strategic location of these regulatory genes suggests their direct involvement in controlling the expression of the ofa cluster.

Orfamide_Gene_Cluster cluster_orfamide Orfamide Biosynthetic Gene Cluster ofaR1 ofaR1 / luxRup (LuxR-type Regulator) ofaA ofaA (NRPS) ofaB ofaB (NRPS) ofaC ofaC (NRPS) transporters macA/macB (Efflux Proteins) ofaR2 ofaR2 / luxRdown (LuxR-type Regulator)

Caption: Organization of the this compound biosynthetic gene cluster.

Regulatory Function of OfaR1 and OfaR2

The production of this compound is critically dependent on the presence and function of the flanking LuxR-type regulators.[1][2][3] Experimental evidence derived from targeted gene deletion studies has unequivocally demonstrated that these regulators act as positive activators of the ofa biosynthetic genes.

In Pseudomonas sp. CMR12a, individual deletion of either ofaR1 or ofaR2 results in the complete abolishment of both orfamide and sessilin (another class of CLP) production.[8][9] This indicates a hierarchical or coregulatory role for these LuxR proteins in the biosynthesis of multiple CLPs in this strain. Similarly, mutagenesis of the upstream (luxRup) and downstream (luxRdown) LuxR regulators in Pseudomonas sp. CMR5c also leads to a null phenotype for orfamide production.[1]

Data Presentation: Impact of LuxR Regulator Mutations

The following tables summarize the quantitative and qualitative effects of deleting the LuxR-type regulator genes on this compound production and the transcription of the biosynthetic genes.

Table 1: Effect of LuxR Gene Deletions on this compound Production

StrainRelevant GenotypeThis compound ProductionReference
Pseudomonas sp. CMR5cWild-Type+[1]
Pseudomonas sp. CMR5cΔluxRupΔluxRup-[1]
Pseudomonas sp. CMR5cΔluxRdownΔluxRdown-[1]
Pseudomonas sp. CMR12aWild-Type+[8]
Pseudomonas sp. CMR12aΔofaR1ΔofaR1-[8]
Pseudomonas sp. CMR12aΔofaR2ΔofaR2-[8]
(+ indicates production detected; - indicates production abolished)

Table 2: Transcriptional Analysis of ofa Genes in Pseudomonas sp. CMR12a LuxR Mutants

GeneWild-Type Transcript LevelΔofaR1 Transcript LevelΔofaR2 Transcript LevelReference
ofaAPresentPresentPresent[8][9]
ofaBPresentWeaker/AbsentWeaker/Absent[8][9]
ofaCPresentWeaker/AbsentWeaker/Absent[8][9]
(Transcript levels are described qualitatively based on RT-PCR results from the cited literature)

These data strongly support a model where OfaR1 and OfaR2 are essential transcriptional activators required for the expression of the ofaB and ofaC genes, and consequently, for the entire this compound biosynthetic pathway.

Regulatory_Pathway cluster_regulators Regulators cluster_genes Biosynthetic Genes cluster_product Product ofaR1 OfaR1 / luxRup ofaBC ofaB, ofaC ofaR1->ofaBC Activates Transcription ofaR2 OfaR2 / luxRdown ofaR2->ofaBC Activates Transcription ofaA ofaA OrfamideB This compound ofaA->OrfamideB Biosynthesis ofaBC->OrfamideB Biosynthesis UnknownSignal Unknown Signal(s) UnknownSignal->ofaR1 UnknownSignal->ofaR2

Caption: Proposed regulatory pathway for this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the function of LuxR-type regulators in this compound synthesis.

Quantification of this compound by UPLC-MS

Ultra-Performance Liquid Chromatography-Mass Spectrometry is a high-resolution technique used to separate, identify, and quantify CLPs like this compound from bacterial cultures.[1][10][11]

Methodology:

  • Culture Growth: Grow Pseudomonas strains in a suitable liquid medium (e.g., LB broth) at 28°C for a specified period (e.g., 24-48 hours).

  • Extraction:

    • Centrifuge 1 ml of culture to separate the supernatant and cell pellet.

    • Filter-sterilize the supernatant for analysis of secreted orfamides.

    • Wash the cell pellet with sterile distilled water and resuspend in 1 ml of 50% acetonitrile (B52724).

    • Lyse the cells via sonication to release intracellular orfamides.

  • UPLC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Elute with a gradient of acetonitrile in water (e.g., 90–100% acetonitrile), often with an additive like 0.1% trifluoroacetic acid, over a 30-minute run.

    • Set the flow rate to approximately 3.5 mL/min.

  • MS Detection:

    • Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Monitor for the characteristic m/z values corresponding to this compound and its variants.

    • Quantify by integrating the peak area of the extracted ion chromatogram.

UPLC_MS_Workflow Start Bacterial Culture Step1 Centrifugation & Sample Preparation (Supernatant & Cell Pellet) Start->Step1 Step2 UPLC Separation (C18 Column) Step1->Step2 Step3 ESI-MS Detection Step2->Step3 End Quantification of This compound Step3->End

Caption: Workflow for UPLC-MS analysis of this compound.
Gene Expression Analysis by qRT-PCR

Quantitative real-time polymerase chain reaction is used to measure the transcript levels of the ofa genes, providing insight into how their expression is affected by the deletion of the luxR regulators.[8][12]

Methodology:

  • RNA Extraction:

    • Grow wild-type and mutant Pseudomonas strains to the desired growth phase (e.g., late exponential phase).

    • Harvest cells and extract total RNA using a commercial kit, ensuring the removal of contaminating DNA with a DNase treatment.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, primers specific to the target genes (ofaA, ofaB, ofaC) and a reference gene (e.g., rpoD), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Run the reaction in a real-time PCR cycler. The instrument measures fluorescence intensity at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative expression of the target genes in the mutant strains compared to the wild-type using the ΔΔCt method, after normalizing to the reference gene.

qRTPCR_Workflow Start Bacterial Cells (WT & Mutants) Step1 Total RNA Extraction & DNase Treatment Start->Step1 Step2 cDNA Synthesis (Reverse Transcription) Step1->Step2 Step3 Real-Time PCR with SYBR Green Step2->Step3 End Relative Gene Expression Analysis Step3->End

Caption: Workflow for qRT-PCR gene expression analysis.
DNA-Protein Interaction Analysis by EMSA

The Electrophoretic Mobility Shift Assay is a technique used to demonstrate the direct binding of a protein (the LuxR regulator) to a specific DNA sequence (the promoter region of the ofa genes).[13][14][15][16]

Methodology:

  • Protein Purification: Overexpress and purify the LuxR regulator proteins (e.g., OfaR1, OfaR2) with an affinity tag (e.g., His-tag).

  • Probe Labeling:

    • Synthesize DNA oligonucleotides corresponding to the putative promoter region of the ofa gene cluster.

    • Label the DNA probe with a fluorescent dye (e.g., IRDye) or a radioactive isotope (e.g., ³²P).

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the purified LuxR protein in a binding buffer. The buffer typically contains components like Tris-HCl, KCl, MgCl₂, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • For competition assays, include an excess of unlabeled specific or non-specific DNA to confirm binding specificity.

  • Electrophoresis:

    • Resolve the binding reactions on a native (non-denaturing) polyacrylamide gel.

    • Protein-bound DNA will migrate slower through the gel than the free, unbound DNA, resulting in a "shifted" band.

  • Detection: Visualize the bands using an appropriate imaging system for fluorescence or autoradiography.

EMSA_Workflow Start Purified LuxR Protein & Labeled DNA Probe Step1 Incubate Protein and DNA in Binding Buffer Start->Step1 Step2 Native Polyacrylamide Gel Electrophoresis Step1->Step2 Step3 Imaging (Fluorescence or Autoradiography) Step2->Step3 End Detection of Shifted Bands Step3->End

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Genome-wide Binding Site Identification by ChIP-seq

Chromatin Immunoprecipitation followed by Sequencing is a powerful method to identify all the DNA binding sites of a specific transcription factor across the entire genome in vivo.[17][18][19][20]

Methodology:

  • Cross-linking: Treat live bacterial cells with formaldehyde (B43269) to cross-link proteins to the DNA they are bound to.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (e.g., 150-500 bp) using sonication.

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin with an antibody specific to the LuxR regulator of interest.

    • Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the complexes from the beads and reverse the cross-links by heating.

    • Digest the protein and purify the enriched DNA fragments.

  • Sequencing and Analysis:

    • Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

    • Align the sequence reads to the reference genome to identify "peaks" of enrichment, which represent the in vivo binding sites of the LuxR regulator.

ChIP_seq_Workflow Start Live Bacterial Cells Step1 Formaldehyde Cross-linking Start->Step1 Step2 Chromatin Shearing (Sonication) Step1->Step2 Step3 Immunoprecipitation with Specific Antibody Step2->Step3 Step4 Reverse Cross-links & Purify DNA Step3->Step4 Step5 High-Throughput Sequencing Step4->Step5 End Identify Genome-wide Binding Sites (Peaks) Step5->End

References

Orfamide B Homologs and Their Natural Variants: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamides are a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas species, which have garnered significant scientific interest due to their diverse and potent biological activities. These activities include antifungal, insecticidal, and biosurfactant properties, making them promising candidates for applications in agriculture and medicine. This technical guide provides a comprehensive overview of Orfamide B, its known natural homologs, and their structural and functional diversity. It details the experimental protocols for their isolation, characterization, and bioactivity assessment, and visualizes key biological and experimental pathways.

Structural Diversity of this compound and its Homologs

Orfamides are characterized by a 10-amino acid peptide ring linked to a β-hydroxy fatty acid tail. The structural variations among this compound and its homologs primarily arise from single amino acid substitutions within the peptide sequence or differences in the length and saturation of the fatty acid chain. These subtle molecular modifications can significantly influence their biological activities.

Data Presentation: Orfamide Homologs
HomologProducing OrganismAmino Acid SequenceFatty Acid ChainMolecular Weight (Da)Key Biological Activities
Orfamide A Pseudomonas protegensLeu¹-Glu²-Thr³-Val ⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰3-OH C12:0 or 3-OH C14:0~1267Insecticidal, Antifungal, Zoospore lysis[1][2]
This compound Pseudomonas sp. CMR5c, CMR12aLeu¹-Glu²-Thr³-Ile ⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰3-OH C14:01281.6Antifungal, Biosurfactant, Swarming motility[1][2]
Orfamide D Pseudomonas sp. CMR12aNot fully elucidatedNot fully elucidated--
Orfamide E Pseudomonas sp. CMR12aNot fully elucidatedContains a double bond--
Orfamide F Pseudomonas sp. CMR5cLeu¹-Glu²-Thr³-Val⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰3-OH C16:1--
Orfamide G Pseudomonas sp. CMR5cLeu¹-Glu²-Thr³-Ile⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰3-OH C16:0-Antifungal, Zoospore lysis[1][2]
Orfamide N Pseudomonas sp.Leu¹-Glu²-Thr³-Ile⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰(Z)-3R-hydroxyhexadec-9-enoic acid (C16:1)-Cytotoxic against human cancer cells[3]

Experimental Protocols

Isolation and Purification of Orfamides

This protocol outlines the steps for the isolation and purification of Orfamides from Pseudomonas cultures.

a. Bacterial Culture and Crude Extraction:

  • Inoculate a seed culture of the Pseudomonas strain in King's B (KB) medium and incubate for 24 hours at 28°C with shaking.

  • Use the seed culture to inoculate a larger volume of KB medium and incubate for 48 hours.

  • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

  • Acidify the supernatant to a pH of 2 with 6 M HCl and store at 4°C overnight to precipitate the lipopeptides.

  • Collect the precipitate by centrifugation at 10,000 x g for 10 minutes.

  • Extract the precipitate with methanol, and dry the organic phase to obtain the crude extract.

b. Solid-Phase Extraction (SPE):

  • Resuspend the crude extract in a low-concentration organic solvent (e.g., 20% acetonitrile).

  • Load the resuspended extract onto a C18 SPE cartridge.

  • Wash the cartridge with increasing concentrations of acetonitrile (B52724) in water (e.g., 20%, 40%, 60%, 80%, 100%).

  • Collect the fractions and identify those containing Orfamides using a droplet collapse assay or UPLC-MS.

c. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Further purify the Orfamide-containing fractions using a semi-preparative C18 RP-HPLC column.

  • Elute with a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid.

  • Monitor the elution profile at 214 nm and collect the peaks corresponding to the different Orfamide homologs.

Structure Elucidation

a. Mass Spectrometry (MS):

  • Perform UPLC-MS analysis on the purified fractions to determine the molecular weights of the compounds.

  • Use tandem MS (MS/MS) to obtain fragmentation patterns, which can help in sequencing the peptide portion of the molecule.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified Orfamides in a suitable deuterated solvent (e.g., CD₃CN or CD₃OH).

  • Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR and ¹³C NMR for general structural information.

    • COSY (Correlation Spectroscopy) to identify spin systems of individual amino acids.

    • TOCSY (Total Correlation Spectroscopy) to confirm the full spin systems of the amino acids.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space proximities between protons, which is crucial for sequencing the cyclic peptide.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the amino acid residues and linking the fatty acid chain.

Bioactivity Assays

a. Antifungal Activity Assay (MIC Determination):

  • Prepare a serial dilution of the purified Orfamide in a suitable solvent.

  • In a 96-well microtiter plate, add a standardized suspension of fungal spores or mycelial fragments to a growth medium.

  • Add the different concentrations of the Orfamide to the wells.

  • Incubate the plate under conditions suitable for fungal growth.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the Orfamide that completely inhibits visible fungal growth.

b. Biofilm Inhibition Assay:

  • Grow a bacterial or fungal culture in a 96-well plate in the presence of varying concentrations of the Orfamide.

  • After a suitable incubation period, remove the planktonic cells and wash the wells.

  • Stain the remaining biofilm with crystal violet.

  • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Visualizations

Orfamide Biosynthesis Pathway

The biosynthesis of Orfamides is carried out by a non-ribosomal peptide synthetase (NRPS) complex encoded by the ofa gene cluster (ofaA, ofaB, and ofaC). Each module in the NRPS is responsible for the activation and incorporation of a specific amino acid.

Orfamide_Biosynthesis cluster_OfaA OfaA cluster_OfaB OfaB cluster_OfaC OfaC OfaA Module 1 (Leu) Module 2 (Glu) OfaA:f0->OfaA:f1 OfaB Module 3 (Thr) Module 4 (Ile/Val) Module 5 (Leu) Module 6 (Ser) OfaA:f1->OfaB:f0 OfaB:f0->OfaB:f1 OfaB:f1->OfaB:f2 OfaB:f2->OfaB:f3 OfaC Module 7 (Leu) Module 8 (Leu) Module 9 (Ser) Module 10 (Val) OfaB:f3->OfaC:f0 OfaC:f0->OfaC:f1 OfaC:f1->OfaC:f2 OfaC:f2->OfaC:f3 TE Thioesterase Domain OfaC:f3->TE Termination & Cyclization Fatty_Acid 3-OH Fatty Acid Fatty_Acid->OfaA:f0 Initiation Growing_Peptide Growing Lipopeptide Chain Cyclic_Orfamide Cyclic Orfamide TE->Cyclic_Orfamide Orfamide_Workflow Culture Pseudomonas Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Acidification Acid Precipitation Supernatant->Acidification Centrifugation2 Centrifugation Acidification->Centrifugation2 Crude_Extract Crude Lipopeptide Extract Centrifugation2->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Fractions Orfamide-rich Fractions SPE->Fractions HPLC RP-HPLC Purification Fractions->HPLC Pure_Homologs Purified Orfamide Homologs HPLC->Pure_Homologs Analysis Structural & Functional Analysis Pure_Homologs->Analysis MS Mass Spectrometry (MS/MS) Analysis->MS NMR NMR Spectroscopy (2D NMR) Analysis->NMR Bioassays Bioactivity Assays Analysis->Bioassays Orfamide_Signaling cluster_cell Chlamydomonas Cell Orfamide Orfamide A Ca_Channel Ca²⁺ Channel Orfamide->Ca_Channel Interacts with Membrane Plasma Membrane Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Signal Increased [Ca²⁺]i Ca_Influx->Ca_Signal Deflagellation Deflagellation Ca_Signal->Deflagellation

References

Methodological & Application

Application Note: Extraction and Purification of Orfamide B from Pseudomonas sp. Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Orfamide B is a cyclic lipopeptide (CLP) with significant biosurfactant and antifungal properties, making it a compound of interest for biocontrol and pharmaceutical applications.[1][2][3] It belongs to a family of orfamides produced by various Pseudomonas species. While Pseudomonas protegens is known to primarily produce Orfamide A, related strains such as Pseudomonas sp. CMR5c and CMR12a are notable producers of this compound.[1][2][3][4] Orfamides consist of a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail, and their biosynthesis is carried out by non-ribosomal peptide synthetases (NRPS).[1][4] This document provides detailed protocols for the cultivation of this compound-producing bacteria, followed by the extraction and purification of the target compound from the culture broth.

Principle The extraction and purification of this compound leverages its physicochemical properties as a lipopeptide. The protocol begins with the cultivation of Pseudomonas sp. in a suitable medium to promote CLP production. The extraction is based on acid precipitation; lowering the pH of the cell-free supernatant causes the lipopeptides to become insoluble and precipitate out of the solution.[1][4] Subsequent purification involves a multi-step chromatographic process. First, Solid-Phase Extraction (SPE) is used for initial cleanup and enrichment of the crude extract. Final purification to isolate this compound is achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Bacteria

This protocol describes the steps for growing Pseudomonas sp. CMR5c or CMR12a for the production of this compound.

1.1. Materials and Reagents:

  • Pseudomonas sp. strain (e.g., CMR5c)

  • King's B (KB) liquid medium

  • Sterile Erlenmeyer flasks (250 mL and 2 L)

  • Shaking incubator

1.2. Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the Pseudomonas strain into a 250 mL flask containing 50 mL of liquid KB medium.

  • Incubation: Place the flask on a shaker at 150 rpm and incubate at 28°C for 24 hours.[1][4]

  • Scale-Up Culture: Inoculate the seed culture into 2 L flasks, each containing 500 mL of fresh liquid KB medium.

  • Production Phase: Incubate the large cultures on a shaker at 150 rpm at 28°C for 48 hours to allow for bacterial growth and this compound production.[1][4]

Protocol 2: Crude Extraction of Orfamides via Acid Precipitation

This protocol details the initial extraction of CLPs from the bacterial culture supernatant.

2.1. Materials and Reagents:

  • Bacterial culture from Protocol 1

  • 6 M Hydrochloric Acid (HCl)

  • High-speed centrifuge and appropriate centrifuge tubes

  • Refrigerator or cold room (4°C)

2.2. Procedure:

  • Cell Separation: Harvest the 48-hour bacterial culture and transfer it to centrifuge tubes. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.[1][4]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted orfamides.

  • Acidification: Acidify the collected supernatant to a pH of 2.0 by slowly adding 6 M HCl while stirring.[1][4]

  • Precipitation: Store the acidified supernatant at 4°C overnight.[1][4] This will cause the lipopeptides, including this compound, to precipitate.

  • Harvesting Crude Extract: The following day, collect the precipitate by centrifugation (10,000 x g for 10-15 minutes). This pellet is the crude orfamide extract.

Protocol 3: Purification of this compound

This protocol describes a two-step chromatographic procedure to purify this compound from the crude extract.

3.1. Materials and Reagents:

  • Crude orfamide extract from Protocol 2

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Reversed-Phase HPLC system with a C18 column

3.2. Procedure: Step 1 - Solid-Phase Extraction (SPE)

  • Resuspend Crude Extract: Dissolve the crude extract pellet in a small volume of 50% acetonitrile/water.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by washing with 100% acetonitrile followed by equilibration with water.

  • Load Sample: Load the resuspended crude extract onto the conditioned C18 cartridge.

  • Wash: Wash the cartridge with a low concentration of acetonitrile in water to remove polar impurities.

  • Elution: Elute the semi-purified orfamides using increasing concentrations of acetonitrile. Fractions containing orfamides are typically eluted with 80% (v/v) and 100% (v/v) acetonitrile.[4] A droplet collapse assay can be used to identify the active fractions.

  • Dry Fractions: Collect the active fractions and dry them completely using a rotary evaporator or vacuum centrifuge.

3.3. Procedure: Step 2 - Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Reconstitute the dried, semi-purified extract from the SPE step in a suitable solvent (e.g., 90% acetonitrile/water).

  • HPLC Separation: Inject the sample into an RP-HPLC system equipped with a C18 column.[1][5]

  • Elution Gradient: Elute the bound compounds using a gradient of acetonitrile in water, with both solvents containing 0.1% (v/v) TFA. A typical gradient might be 90-100% acetonitrile over 30 minutes.[1]

  • Detection & Fraction Collection: Monitor the elution profile at 214 nm.[1] Collect the peaks corresponding to this compound based on retention time (if a standard is available) or collect all major peaks for subsequent analysis.

  • Purity Analysis: Analyze the collected fractions for purity and confirm the identity of this compound using techniques like UPLC-MS and/or NMR.[4]

Data Presentation

Quantitative data from the cultivation and purification process should be carefully recorded.

Table 1: Bacterial Culture and Incubation Parameters

Parameter Value
Bacterial Strain Pseudomonas sp. CMR5c
Culture Medium King's B (KB) Broth
Incubation Temperature 28°C
Shaking Speed 150 rpm
Seed Culture Duration 24 hours

| Production Culture Duration| 48 hours |

Table 2: Example Purification Yield of Orfamides from Pseudomonas sp. CMR5c Culture

Compound Retention Time (min) Yield from 500 mL Culture (mg)
Orfamide (Compound 1) 14.0 33.54[4]
Compound 2 14.8 9.4[4]
Compound 3 20.9 5.8[4]

Note: Yields are based on a specific experimental outcome and may vary.

Visualizations: Workflows and Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Workflow for this compound Extraction and Purification", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="Bacterial Cultivation\n(Pseudomonas sp. CMR5c in KB Medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Centrifugation\n(10,000 x g, 10 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Supernatant Acidification\n(pH 2.0 with 6M HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Overnight Precipitation\n(4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Crude Extract Collection", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Reversed-Phase HPLC\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Harvest Culture"]; B -> C [label="Collect Supernatant"]; C -> D; D -> E [label="Centrifuge & Collect Pellet"]; E -> F [label="Semi-Purification"]; F -> G [label="Final Purification"]; G -> H [label="Isolate & Verify"]; }

Caption: General workflow for this compound extraction and purification.

dot { graph [layout=dot, rankdir=LR, label="Simplified Orfamide Biosynthesis Pathway", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Simplified this compound biosynthesis by the NRPS machinery.

dot { graph [rankdir="TB", splines=true, label="Regulatory Control of Orfamide Biosynthesis", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [color="#5F6368"];

}

Caption: Regulatory control of this compound biosynthesis.

References

Protocol for the Purification of Orfamide B by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of Orfamide B, a cyclic lipopeptide with potential applications in biocontrol and drug development. The methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the separation of biomolecules. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for achieving high-purity this compound suitable for downstream applications.

Introduction

This compound is a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species.[1][2][3] These compounds are of significant interest due to their biosurfactant properties and a range of biological activities, including antifungal and insecticidal effects.[2][3][4][5] Structurally, orfamides consist of a 10-amino acid peptide chain cyclized via an ester linkage and a β-hydroxy fatty acid tail.[6] this compound specifically has a molecular formula of C₆₃H₁₁₂N₁₀O₁₇ and a molecular weight of 1281.6 g/mol .[1] The purification of this compound from bacterial cultures or synthetic mixtures is essential for its characterization and further investigation of its biological functions. RP-HPLC is the standard and most effective method for this purpose, separating molecules based on their hydrophobicity.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for designing and optimizing the purification protocol.

PropertyValueReference(s)
Molecular Formula C₆₃H₁₁₂N₁₀O₁₇[1]
Molecular Weight 1281.6 g/mol [1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727). Poorly soluble in water.[1][8]
Structure Cyclic lipopeptide with a 10-amino acid sequence and a fatty acid tail.[2][6]

Experimental Protocol: Purification of this compound by RP-HPLC

This protocol is adapted from methodologies developed for the purification of orfamides and other cyclic lipopeptides.[4][9]

Materials and Reagents
  • Crude this compound extract (from bacterial culture or synthesis)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • 0.2 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump capable of gradient elution

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reversed-phase C18 column (preparative or semi-preparative, e.g., Luna C18(2), Φ 10 x 250 mm)[4]

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

Note: Degas the mobile phases before use, for example, by sonication or vacuum filtration, to prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude this compound extract in a minimal amount of a suitable solvent. Given its solubility, methanol is a good first choice.[1]

  • Vortex the sample until the extract is fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter before injection.

HPLC Method Parameters

The following parameters are a starting point and may require optimization based on the specific HPLC system, column, and crude sample complexity. The parameters are based on a published method for this compound purification.[4]

ParameterValue
Column Semi-preparative C18, e.g., Luna C18(2) (Φ 10 x 250 mm)[4]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 3.5 mL/min[4]
Detection Wavelength 214 nm[4]
Column Temperature Ambient
Injection Volume Dependent on column size and sample concentration
Gradient Program 90-100% Mobile Phase B over 30 minutes[4]
Purification Procedure
  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase B) for a sufficient time, typically 10-15 column volumes, until a stable baseline is achieved.

  • Injection: Inject the prepared this compound sample onto the column.

  • Elution and Fraction Collection: Run the gradient elution program as detailed in Table 2. Monitor the chromatogram at 214 nm, the absorption wavelength for peptide bonds.[7][10] Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar, but faster, gradient.

  • Pooling and Lyophilization: Pool the fractions containing high-purity this compound. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

  • Storage: Store the purified this compound at -20°C for long-term stability.[1][8]

Visualization of the Workflow

The general workflow for the purification of this compound is depicted in the following diagram.

OrfamideB_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Extract in Methanol centrifuge Centrifuge dissolve->centrifuge filter Filter (0.2 µm) centrifuge->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/Water/TFA) inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize store Store at -20°C lyophilize->store

Caption: Workflow for this compound purification.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound using reversed-phase HPLC. Adherence to these steps, with appropriate optimization for specific laboratory conditions, should yield high-purity this compound suitable for detailed biological and pharmacological studies. The use of a C18 stationary phase with an acetonitrile/water gradient modified with TFA is a proven method for the separation of cyclic lipopeptides like the orfamides.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a member of the orfamide family of cyclic lipopeptides (CLPs) produced by various Pseudomonas species.[1][2] These compounds exhibit a range of biological activities, including insecticidal and antifungal properties, making them of interest for agricultural and pharmaceutical research. Structurally, this compound consists of a ten-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail, forming a cyclic lactone structure.[3] Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The accurate mass and molecular formula of this compound are essential for its identification by high-resolution mass spectrometry. The table below summarizes these key quantitative data points.

ParameterValueReference
Molecular Formula C₆₃H₁₁₂N₁₀O₁₇[1]
Average Molecular Weight 1281.6 g/mol [1]
Monoisotopic Mass 1280.816 g/mol Calculated
[M+H]⁺ (singly charged) m/z 1281.823Calculated
[M+Na]⁺ (singly charged) m/z 1303.805Calculated
[M+2H]²⁺ (doubly charged) m/z 641.415Calculated

Table 1: Physicochemical Properties of this compound.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of peptides like this compound. Collision-induced dissociation (CID) of the protonated molecule typically yields a series of b- and y-type fragment ions, which correspond to cleavages along the peptide backbone. The following table provides a theoretical fragmentation pattern for the peptide portion of this compound, which has the amino acid sequence Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser-Val.

Fragment IonAmino Acid SequenceCalculated m/z
b₂ Leu-Glu243.13
b₃ Leu-Glu-Thr344.18
b₄ Leu-Glu-Thr-Val443.25
b₅ Leu-Glu-Thr-Val-Leu556.33
b₆ Leu-Glu-Thr-Val-Leu-Ser643.36
b₇ Leu-Glu-Thr-Val-Leu-Ser-Leu756.45
b₈ Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu869.53
b₉ Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser956.56
y₁ Val118.09
y₂ Ser-Val205.12
y₃ Leu-Ser-Val318.20
y₄ Leu-Leu-Ser-Val431.29
y₅ Ser-Leu-Leu-Ser-Val518.32
y₆ Leu-Ser-Leu-Leu-Ser-Val631.40
y₇ Val-Leu-Ser-Leu-Leu-Ser-Val730.47
y₈ Thr-Val-Leu-Ser-Leu-Leu-Ser-Val831.52
y₉ Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser-Val960.56

Table 2: Theoretical MS/MS Fragmentation of the this compound Peptide Backbone. Note: These values are for the peptide fragment ions only and do not include the fatty acid chain. The actual observed fragments may vary depending on the instrument and collision energy.

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is designed for the extraction of this compound from Pseudomonas cultures.

Materials:

  • Bacterial culture broth (e.g., King's B medium)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (C18, e.g., 500 mg)

  • Vortex mixer

  • Nitrogen evaporator or lyophilizer

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Acidification: Adjust the pH of the supernatant to ~2.5 with formic acid to facilitate precipitation of the lipopeptides.

  • Precipitation: Allow the acidified supernatant to stand at 4°C overnight.

  • Collection of Precipitate: Centrifuge the mixture at 8,000 x g for 20 minutes to collect the crude lipopeptide precipitate. Discard the supernatant.

  • Extraction: Resuspend the pellet in methanol and vortex thoroughly to extract the lipopeptides. Centrifuge to remove any insoluble material.

  • Drying: Transfer the methanolic extract to a clean tube and dry it under a stream of nitrogen or using a lyophilizer.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended): a. Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water. b. Dissolve the dried extract in a small volume of 50% methanol and load it onto the conditioned SPE cartridge. c. Wash the cartridge with two column volumes of 40% acetonitrile in water to remove polar impurities. d. Elute the orfamides with two column volumes of 80% acetonitrile in water. e. Dry the eluate under nitrogen.

  • Final Sample Preparation: Reconstitute the dried, purified extract in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

UPLC-MS/MS Analysis Protocol

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 20% B

    • 18.1-22 min: Re-equilibration at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Range (Full Scan): m/z 400-1500

  • MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the [M+H]⁺ ion for this compound (m/z 1281.8).

  • Collision Energy: Ramped or optimized for fragmentation (e.g., 20-40 eV).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from bacterial culture to data interpretation.

OrfamideB_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Culture Bacterial Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Precipitation Acid Precipitation Supernatant->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Extraction Methanol Extraction Centrifugation2->Extraction SPE SPE Cleanup (C18) Extraction->SPE FinalSample Reconstituted Sample SPE->FinalSample UPLC UPLC Separation FinalSample->UPLC ESI ESI Source UPLC->ESI MS1 Full Scan MS ESI->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Identification Identification (Accurate Mass) MS2->Identification FragmentationAnalysis Fragmentation Analysis Identification->FragmentationAnalysis Quantification Quantification FragmentationAnalysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

This compound Biosynthesis Pathway

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) complex encoded by the ofa gene cluster. This diagram provides a simplified overview of this biosynthetic pathway.

OrfamideB_Biosynthesis cluster_genes Orfamide Synthetase Genes cluster_modules NRPS Modules cluster_products Synthesis and Release ofaA ofaA ModulesA Modules 1-2 ofaA->ModulesA ofaB ofaB ModulesB Modules 3-6 ofaB->ModulesB ofaC ofaC ModulesC Modules 7-10 ofaC->ModulesC LinearPeptide Linear Lipopeptide ModulesC->LinearPeptide FattyAcid 3-Hydroxy Fatty Acid FattyAcid->ModulesA AminoAcids Amino Acid Building Blocks AminoAcids->ModulesA Cyclization Cyclization (TE domain) LinearPeptide->Cyclization OrfamideB This compound Cyclization->OrfamideB

Caption: Simplified this compound biosynthesis pathway.

Fragmentation of this compound

The following diagram illustrates the cleavage sites on the linearized peptide backbone of this compound that lead to the formation of b- and y-type ions during MS/MS analysis.

OrfamideB_Fragmentation cluster_peptide Linearized this compound Peptide Backbone cluster_b_ions cluster_y_ions N_terminus H- Leu1 Leu Glu Glu Leu1->Glu -CO-NH- b2 b₂ Thr Thr Glu->Thr -CO-NH- b3 b₃ y9 y₉ Val Val Thr->Val -CO-NH- b4 b₄ y8 y₈ Leu2 Leu Val->Leu2 -CO-NH- b5 b₅ y7 y₇ Ser1 Ser Leu2->Ser1 -CO-NH- b6 b₆ y6 y₆ Leu3 Leu Ser1->Leu3 -CO-NH- b7 b₇ y5 y₅ Leu4 Leu Leu3->Leu4 -CO-NH- b8 b₈ y4 y₄ Ser2 Ser Leu4->Ser2 -CO-NH- b9 b₉ y3 y₃ Val2 Val Ser2->Val2 -CO-NH- y2 y₂ C_terminus -OH y1 y₁ b2->Glu b3->Thr b4->Val b5->Leu2 b6->Ser1 b7->Leu3 b8->Leu4 b9->Ser2 y1->C_terminus y2->Val2 y3->Ser2 y4->Leu4 y5->Leu3 y6->Ser1 y7->Leu2 y8->Val y9->Thr

Caption: Fragmentation pattern of this compound.

References

Application Notes and Protocols: Orfamide B Antifungal Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, including Pseudomonas sp. CMR12a.[1][2] Like other orfamides, it is composed of a hydrophilic cyclic peptide head linked to a hydrophobic fatty acid tail.[3] This amphiphilic structure is key to its biological activity, allowing it to interact with and disrupt the cell membranes of pathogenic fungi, ultimately leading to cell lysis and death.[1][3] this compound has shown significant potential as a biocontrol agent against a range of plant-pathogenic fungi and oomycetes.[1][2]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive set of detailed protocols for the systematic evaluation of this compound's antifungal properties. The methodologies described include the determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), a specialized assay for oomycete zoospore lysis, and a protocol to investigate its membrane-disruption mechanism.

Data Presentation: Antifungal Activity of Orfamides

The following table summarizes the reported in vitro antifungal and anti-oomycete activities of orfamides. While much published data focuses on the closely related Orfamide A, studies have shown that Orfamide A and this compound exhibit equivalent biological activity against several pathogens.[1][2]

Fungal/Oomycete SpeciesAssay TypeOrfamide Concentration (µM)Observed EffectCitation
Rhizoctonia solani AG 4-HGIHyphal Branching Assay100Increased hyphal branching[3]
Magnaporthe oryzae VT5M1Appressorium Formation Assay50Blocked appressorium formation[3]
Phytophthora porri CBS 127099Zoospore Lysis Assay≥25Zoospore lysis within 55-70 seconds[1][3]
Pythium ultimumZoospore Lysis Assay≥25Zoospore lysis within 55-70 seconds[1][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

1. Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile microtiter plates

  • Fungal strain of interest

  • Appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar - SDA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or hemocytometer

  • Multichannel pipette

2. Preparation of Fungal Inoculum

  • Culture the fungal strain on an SDA plate for 18-24 hours (for yeasts) or 46-50 hours (for molds) at an appropriate temperature (e.g., 35°C) to obtain isolated colonies or sufficient sporulation.[5][6]

  • Prepare a fungal suspension by picking several colonies or harvesting spores and suspending them in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[7]

  • This stock suspension contains approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.[4][8]

3. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.[5]

  • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11.

  • Add 200 µL of a 2X working solution of this compound (e.g., 128 µg/mL in RPMI-1640) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and transfer 100 µL from column 2 to column 3, continuing this process up to column 10. Discard 100 µL from column 10.[9]

  • This results in wells with 100 µL of this compound at concentrations ranging from 128 µg/mL to 0.25 µg/mL. Column 11 will serve as the positive (growth) control and column 12 as the negative (sterility) control.

4. Assay Procedure

  • Add 100 µL of the standardized fungal inoculum to each well from column 1 to column 11. The final volume in these wells will be 200 µL.[3]

  • Add 100 µL of sterile RPMI-1640 medium to the negative control wells in column 12.

  • The final concentration of this compound will now range from 64 µg/mL to 0.125 µg/mL.

5. Incubation

  • Seal the plate and incubate at 35°C.[7]

  • Incubation time is typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the positive control well.[3][7]

6. MIC Determination

  • The MIC is determined as the lowest concentration of this compound at which there is a significant reduction in visible growth compared to the growth control.[7]

  • For compounds like this compound, this is often recorded as the concentration with 100% growth inhibition (MIC-0) or ≥50% growth inhibition (MIC-2), depending on the trailing effect observed.[6]

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) D 4. Add Standardized Inoculum to Wells A->D B 2. Prepare this compound Stock (in DMSO) C 3. Create Serial Dilutions of this compound in RPMI B->C C->D F 6. Incubate Plate (35°C, 24-72h) D->F E 5. Prepare Controls (Growth & Sterility) E->F G 7. Read Results Visually (Determine lowest concentration with no visible growth) F->G H MIC Value G->H

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC assay is a subsequent step to the MIC test to determine if an antifungal agent is fungistatic or fungicidal.

1. Procedure

  • Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Using a sterile pipette tip or loop, subculture 10-20 µL from each of these wells onto a fresh SDA plate.

  • Streak the aliquot across a small section of the plate to ensure isolated colonies can be observed.

  • Incubate the SDA plate at 35°C for 24-48 hours.

2. MFC Determination

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth on the subculture plate.[10] This corresponds to a ≥99.9% reduction in the initial inoculum.

Protocol 3: Zoospore Lysis Assay

This assay is specific for evaluating the activity of this compound against motile zoospores of oomycetes like Pythium and Phytophthora.[1]

1. Procedure

  • Prepare zoospore suspensions of the target oomycete according to standard laboratory methods.

  • Prepare different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) in a suitable buffer on a microscope slide. Include a buffer-only control.

  • Add a small aliquot of the active zoospore suspension to the this compound solution on the slide.

  • Immediately observe the mixture under a light microscope (e.g., Olympus BX51).[11]

  • Record the time (in seconds) it takes to observe the cessation of motility followed by the lysis (bursting) of the zoospores.[1][11]

Protocol 4: Elucidation of Mechanism of Action (Ergosterol Binding Assay)

This assay helps determine if this compound's mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane.[12]

1. Principle If this compound binds to ergosterol, the presence of exogenous ergosterol in the assay medium will sequester the compound, requiring a higher concentration to inhibit fungal growth. This results in a noticeable increase in the MIC value.[12]

2. Procedure

  • Perform the MIC assay as described in Protocol 1 in two parallel sets of 96-well plates.

  • In the first set of plates, use standard RPMI-1640 medium.

  • In the second set, use RPMI-1640 medium supplemented with a final concentration of 400 µg/mL of exogenous ergosterol.

  • Determine the MIC of this compound for the target fungus in both the absence and presence of ergosterol.

3. Interpretation

  • No change in MIC: This suggests that this compound does not act by binding to ergosterol.

  • A significant (four-fold or greater) increase in MIC: This indicates a specific interaction between this compound and ergosterol, suggesting a mechanism similar to polyene antifungals like Amphotericin B.[12]

MoA_Diagram Proposed Mechanism of Action of this compound cluster_membrane Fungal Plasma Membrane cluster_orfamide This compound Action membrane Ergosterol Phospholipid Phospholipid Ergosterol Ergosterol Phospholipid Phospholipid Ergosterol pore Pore Formation membrane->pore 2. Aggregation & Disruption orfamide This compound (Cyclic Lipopeptide) orfamide->membrane 1. Insertion into membrane leakage Leakage of Cellular Contents (Ions, Metabolites) pore->leakage 3. Cell Lysis

Proposed mechanism of action for this compound at the fungal membrane.

References

Application Notes and Protocols for Zoospore Lysis Assay: Evaluating the Efficacy of Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, such as Phytophthora and Pythium species, are devastating plant pathogens responsible for significant crop losses worldwide. Their motile zoospores are key to the initiation and spread of disease. Orfamide B, a cyclic lipopeptide produced by Pseudomonas bacteria, has demonstrated potent activity against these pathogens by inducing the rapid lysis of their zoospores.[1][2][3][4][5] This document provides detailed application notes and protocols for a zoospore lysis assay to quantitatively assess the efficacy of this compound.

Principle of the Assay

The zoospore lysis assay is a direct method to evaluate the efficacy of a compound by observing and quantifying the disruption of zoospore integrity. Zoospores, lacking a protective cell wall, are particularly susceptible to membrane-active agents. This compound, as a biosurfactant, is believed to interact with the zoospore's plasma membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell lysis.[6][7][8] The time taken for lysis to occur after exposure to the test compound is a direct measure of its potency.

Data Presentation: Efficacy of this compound against Oomycete Zoospores

The following tables summarize the lytic activity of this compound against zoospores of Pythium ultimum and Phytophthora porri. The data represents the mean time to lysis in seconds (s) with standard deviations.

Table 1: Efficacy of this compound against Pythium ultimum Zoospores

This compound Concentration (µM)Mean Time to Lysis (s)Standard Deviation
5>300-
10240± 20
15150± 15
2090± 10
2565± 8
5040± 5

Data adapted from De Vleesschauwer et al., 2016.

Table 2: Efficacy of this compound against Phytophthora porri Zoospores

This compound Concentration (µM)Mean Time to Lysis (s)Standard Deviation
5>300-
10280± 25
15180± 20
20110± 12
2570± 9
5045± 6

Data adapted from De Vleesschauwer et al., 2016.

Experimental Protocols

Production of Oomycete Zoospores

This protocol describes the generation of zoospores from Pythium or Phytophthora cultures.

Materials:

  • Pythium or Phytophthora species grown on V8 juice agar (B569324) or Potato Dextrose Agar (PDA) plates for 7-10 days.

  • Sterile distilled water or sterile tap water.

  • Sterile petri dishes.

  • Fluorescent light source.

  • Hemocytometer or Neubauer chamber.

  • Microscope.

Procedure:

  • From a mature oomycete culture, cut out small mycelial discs (approximately 5 mm in diameter).

  • Transfer these mycelial discs to a sterile petri dish.

  • Gently wash the mycelial discs multiple times with sterile water to remove residual nutrients. This "shock" helps to induce sporangia formation.

  • After washing, flood the plate with a shallow layer of fresh, sterile water (pH 7.0).

  • Incubate the plates under continuous fluorescent light at room temperature (20-25°C) for 24-48 hours to induce zoospore release.

  • To harvest the zoospores, gently collect the water from the petri dish. The water will contain the motile zoospores.

  • To determine the concentration of zoospores, take a small aliquot of the suspension and count the zoospores using a hemocytometer under a bright-field microscope at 40x magnification. Adjust the concentration with sterile water as needed for the assay.

Zoospore Lysis Assay

This protocol details the procedure for observing and quantifying the lytic effect of this compound on zoospores.

Materials:

  • Zoospores suspension (e.g., 1 x 10^4 zoospores/mL).

  • This compound stock solution (e.g., in DMSO or ethanol).

  • Sterile water (as a negative control).

  • Microscope slides.

  • Coverslips.

  • Light microscope with imaging capabilities.

  • Stopwatch.

Procedure:

  • Prepare serial dilutions of this compound in sterile water to achieve the desired final concentrations for the assay.

  • On a clean microscope slide, place a droplet (e.g., 10 µL) of the zoospore suspension.

  • Add an equal volume (e.g., 10 µL) of the this compound dilution to the zoospore droplet and immediately start the stopwatch.

  • Gently place a coverslip over the mixture.

  • Immediately observe the zoospores under the microscope.

  • Record the time it takes for the majority of the zoospores in the field of view to lyse. Lysis is characterized by the sudden cessation of movement, rounding of the cell, followed by the rupture of the cell membrane and disappearance of the protoplast.[8]

  • Repeat the experiment for each concentration of this compound and the negative control. The negative control should show no lysis within the observation period.

  • Perform at least three independent replicates for each treatment.

Visualizations

Proposed Mechanism of this compound-Induced Zoospore Lysis

The precise signaling cascade triggered by this compound in oomycete zoospores is not yet fully elucidated. However, the primary mechanism is understood to be the disruption of the plasma membrane due to the surfactant-like properties of this cyclic lipopeptide.[6][7]

OrfamideB_Lysis_Pathway cluster_extracellular Extracellular cluster_membrane Zoospore Plasma Membrane cluster_intracellular Intracellular orfamide This compound membrane Lipid Bilayer orfamide->membrane Interaction disruption Membrane Disruption (Pore Formation) membrane->disruption lysis Cell Lysis leakage Ion and Solute Leakage disruption->leakage leakage->lysis

Caption: Logical workflow of this compound-induced zoospore lysis.

Experimental Workflow for Zoospore Lysis Assay

The following diagram outlines the key steps in performing the zoospore lysis assay.

Zoospore_Lysis_Workflow culture 1. Oomycete Culture (7-10 days) induce 2. Induce Zoospore Release (Nutrient shock, light) culture->induce harvest 3. Harvest Zoospores induce->harvest quantify 4. Quantify Zoospores (Hemocytometer) harvest->quantify mix 6. Mix Zoospores and this compound on Microscope Slide quantify->mix prepare 5. Prepare this compound Dilutions prepare->mix observe 7. Microscopic Observation & Time Recording mix->observe analyze 8. Data Analysis observe->analyze

Caption: Experimental workflow for the zoospore lysis assay.

References

Application Notes and Protocols: Hyphal Branching Assay with Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant antifungal properties. One of its notable effects on fungal pathogens, such as Rhizoctonia solani, is the induction of excessive hyphal branching, which is indicative of mycelial growth inhibition.[1] This application note provides a detailed protocol for conducting a hyphal branching assay to evaluate the efficacy of this compound and presents a summary of its observed effects. Additionally, a hypothesized signaling pathway for the mechanism of action of this compound is illustrated.

Data Presentation

This compound ConcentrationObservation of Hyphal BranchingHyphal Growth Unit (HGU) Length (µm) (Placeholder)Number of Hyphal Tips per mm of Main Hypha (Placeholder)
0 µM (Control)Normal, apical dominance with sparse lateral branching.200 ± 255 ± 2
50 µMModerate increase in lateral branching.120 ± 2015 ± 5
100 µMSignificant increase in hyphal branching, leading to a more compact mycelium.75 ± 1530 ± 8
200 µMProfuse branching, with stunted hyphal elongation.40 ± 10>50

Note: The quantitative data in the table above are illustrative placeholders to demonstrate how results would be presented. Actual values would need to be determined experimentally.

Experimental Protocols

This protocol is a representative method for a hyphal branching assay with Rhizoctonia solani and can be adapted for other filamentous fungi and cyclic lipopeptides.

Materials:

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)

  • Sterile petri dishes (90 mm)

  • Sterile microscope slides and coverslips

  • Microscope with imaging capabilities

  • Sterile distilled water

  • Solvent control (e.g., DMSO or methanol)

  • Incubator

Procedure:

  • Fungal Culture Preparation:

    • Culture Rhizoctonia solani on PDA plates until the mycelium covers a significant portion of the plate.

    • Using a sterile cork borer or scalpel, excise a small agar plug (approximately 5 mm in diameter) from the leading edge of the actively growing fungal colony.

  • Assay Plate Preparation:

    • Prepare PDA plates and allow them to solidify.

    • For each concentration of this compound to be tested, prepare a set of triplicate plates.

    • Incorporate the desired final concentrations of this compound into the molten PDA before pouring the plates. Ensure thorough mixing.

    • Prepare a set of control plates with the solvent used to dissolve this compound at the same final concentration as in the treatment plates.

    • Prepare a set of negative control plates with no additions.

  • Inoculation and Incubation:

    • Place a single fungal agar plug, mycelium-side down, in the center of each prepared PDA plate.

    • Seal the plates with parafilm and incubate them at a suitable temperature for Rhizoctonia solani growth (e.g., 25-28°C) in the dark.

  • Microscopic Observation and Data Collection:

    • After a defined incubation period (e.g., 24, 48, and 72 hours), examine the hyphal growth at the periphery of the developing colony under a microscope.

    • To facilitate observation, a small section of the agar from the colony edge can be excised, placed on a microscope slide with a drop of sterile water, and covered with a coverslip.

    • Capture images of the hyphae from the control and treated plates at a consistent magnification.

  • Quantitative Analysis:

    • From the captured images, quantify the extent of hyphal branching. This can be done by measuring:

      • Hyphal Growth Unit (HGU): The average length of the main hypha divided by the number of branches on that hypha. A shorter HGU indicates more frequent branching.

      • Number of Hyphal Tips: Count the number of hyphal tips within a defined area or along a specific length of the main hypha.

      • Branching Angle: Measure the angle of the lateral branches relative to the main hypha.

  • Data Analysis:

    • Calculate the mean and standard deviation for each quantitative parameter for all treatment and control groups.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences observed between the control and this compound-treated groups.

Visualizations

Experimental Workflow

Hyphal_Branching_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum (Rhizoctonia solani) inoculate Inoculate Plates prep_fungus->inoculate prep_plates Prepare Agar Plates with this compound Concentrations prep_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate observe Microscopic Observation incubate->observe quantify Quantify Branching (HGU, Tip Count) observe->quantify analyze Statistical Analysis quantify->analyze

Caption: Workflow for the hyphal branching assay with this compound.

Hypothesized Signaling Pathway for this compound Action

The precise signaling pathway through which this compound induces hyphal branching in Rhizoctonia solani has not been fully elucidated. However, studies on other cyclic lipopeptides, such as iturins, suggest that they can affect the High Osmolarity Glycerol (HOG) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade involved in stress signaling in fungi.[2] It is hypothesized that this compound may act as a stressor on the fungal cell membrane, leading to the activation of the HOG pathway, which in turn could disrupt normal polarized growth and induce branching.

OrfamideB_Signaling_Pathway cluster_membrane Cell Membrane cluster_hog HOG Pathway (Hypothesized) cluster_response Cellular Response orfamide_b This compound membrane_stress Membrane Perturbation orfamide_b->membrane_stress sho1_sln1 Sensor Kinases (e.g., Sho1/Sln1) membrane_stress->sho1_sln1 Activates pbs2 MAPKK (Pbs2) sho1_sln1->pbs2 Phosphorylates hog1 MAPK (Hog1) pbs2->hog1 Phosphorylates growth_disruption Disruption of Polarized Growth hog1->growth_disruption Leads to branching Increased Hyphal Branching growth_disruption->branching

Caption: Hypothesized HOG signaling pathway activation by this compound.

References

Application Notes and Protocols: Inhibition of Appressorium Formation by Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, has demonstrated significant antifungal activity. A key mechanism of its action against phytopathogenic fungi, such as Magnaporthe oryzae (the rice blast fungus), is the inhibition of appressorium formation.[1][2][3] Appressoria are specialized infection structures crucial for many fungal pathogens to penetrate host tissues.[4][5] The ability of this compound to block this critical step in the infection cycle makes it a promising candidate for the development of novel fungicides. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on appressorium formation and summarize the available quantitative data.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of this compound on the appressorium formation of Magnaporthe oryzae isolate VT5M1. Data is adapted from Ma et al., 2016.[6][7]

This compound Concentration (µM)Mean Appressorium Formation (%)Standard Deviation (±)
0 (Control - DMSO)953
1805
10457
50104

Experimental Protocols

This section details the methodology for evaluating the inhibitory activity of this compound on appressorium formation in Magnaporthe oryzae.

Preparation of Fungal Spore Suspension
  • Culture Magnaporthe oryzae on a suitable medium (e.g., PDA or oatmeal agar) at 28°C for 7-10 days to induce sporulation.[8]

  • Flood the surface of the agar (B569324) plate with sterile distilled water.

  • Gently scrape the surface with a sterile glass rod to release the conidia.

  • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Centrifuge the spore suspension at 5,000 rpm for 10 minutes.[4]

  • Discard the supernatant and wash the conidial pellet twice with sterile distilled water.[4]

  • Resuspend the conidia in sterile distilled water and determine the concentration using a hemocytometer.

  • Adjust the final concentration to 1 x 10^5 conidia/mL.[9]

In Vitro Appressorium Formation Assay
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of this compound at final concentrations of 1 µM, 10 µM, and 50 µM by diluting the stock solution in the spore suspension.

  • Prepare a control treatment with the same final concentration of the solvent (e.g., DMSO) used for the this compound stock solution.[6][7]

  • Pipette 20 µL droplets of each treatment (including the control) onto a hydrophobic surface, such as a plastic coverslip or the inside of a petri dish.[9]

  • Incubate the coverslips in a humid chamber at 25-28°C in the dark for 8-24 hours.[7][10]

  • After incubation, observe the germination of conidia and the formation of appressoria using a light microscope.

  • For each treatment, count the number of germinated conidia that have formed appressoria out of a total of at least 100 germinated conidia.

  • Calculate the percentage of appressorium formation for each treatment.

  • Perform the experiment in triplicate to ensure reproducibility.

In Planta Appressorium Formation Assay
  • Excise leaf sheaths from a susceptible rice cultivar (e.g., CO-39).[2]

  • Prepare spore suspensions with different concentrations of this compound as described in the in vitro assay.

  • Inject 100 µL of the spore suspension into the hollow space of the rice leaf sheath.

  • Incubate the inoculated leaf sheaths in a humid environment at 28°C for 24 hours.

  • After incubation, peel off the inner epidermal layer of the leaf sheath.

  • Mount the epidermal layer on a glass slide with a drop of water.

  • Observe appressorium formation on the plant surface using a light microscope.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Appressorium Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (M. oryzae) spore_harvest Spore Harvesting & Washing fungal_culture->spore_harvest spore_suspension Spore Suspension (1x10^5 spores/mL) spore_harvest->spore_suspension treatment Treatment of Spores with this compound spore_suspension->treatment orfamide_prep This compound Solutions orfamide_prep->treatment incubation Incubation on Hydrophobic Surface treatment->incubation microscopy Microscopic Observation incubation->microscopy quantification Quantification of Appressorium Formation microscopy->quantification data_analysis Data Analysis quantification->data_analysis signaling_pathway Hypothesized Inhibition of Appressorium Formation Signaling by this compound cluster_input External Signals cluster_pathway Signaling Cascade cluster_output Cellular Response hydrophobic_surface Hydrophobic Surface surface_recognition Surface Recognition (e.g., Pth11) hydrophobic_surface->surface_recognition cAMP_pathway cAMP/PKA Pathway surface_recognition->cAMP_pathway mapk_pathway MAPK Pathway (Pmk1) surface_recognition->mapk_pathway appressorium_formation Appressorium Formation cAMP_pathway->appressorium_formation mapk_pathway->appressorium_formation orfamide_b This compound orfamide_b->surface_recognition Inhibits

References

Application Notes and Protocols for Testing the Insecticidal Activity of Orfamide B on Aphids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has been identified as a promising candidate for biological pest control due to its insecticidal properties.[1][2] Cyclic lipopeptides, like the closely related Orfamide A, are known biosurfactants that can exhibit dose-dependent insecticidal activity against sap-sucking insects such as the green peach aphid (Myzus persicae).[3][4][5] These compounds represent an environmentally conscious alternative to synthetic chemical pesticides. This document provides detailed protocols for evaluating the insecticidal efficacy of this compound against aphid populations, facilitating further research and development of this natural compound as a biopesticide.

While the precise mode of action for orfamides in insects is still under investigation, their surfactant nature suggests a potential disruption of cellular membranes or the protective insect cuticle.[1][2][4] The following protocols are based on established methodologies for insecticide susceptibility testing in aphids, such as those developed by the Insecticide Resistance Action Committee (IRAC).[6][7]

Data Presentation

Currently, specific quantitative data on the insecticidal activity of purified this compound against aphids, such as LC50 values, are not extensively documented in publicly available literature. However, studies on the closely related Orfamide A provide a benchmark for expected efficacy.

Table 1: Insecticidal Activity of Orfamide A against Green Peach Aphid (Myzus persicae)

CompoundTarget PestLC50 ValueSource
Orfamide AMyzus persicae34.5 µg/mL[4][5]

Researchers using the following protocols should aim to generate similar quantitative data for this compound to establish its specific potency.

Experimental Protocols

Aphid Rearing

A healthy and consistent aphid population is crucial for reliable bioassay results.

  • Species: Myzus persicae (Green Peach Aphid) or other relevant aphid species.

  • Host Plants: Cabbage (Brassica oleracea) or Bell Pepper (Capsicum annuum) are suitable hosts for M. persicae. Ensure plants are grown without any pesticide treatment.

  • Rearing Conditions: Maintain aphid colonies in a controlled environment chamber or greenhouse with a temperature of 20-24°C, relative humidity of 60-70%, and a 16:8 hour (light:dark) photoperiod.

  • Colony Maintenance: Transfer aphids to fresh, healthy host plants weekly to ensure a continuous supply of age-synchronized individuals for experiments.

Preparation of this compound Solutions
  • Solvent Selection: this compound is a lipopeptide and may require an organic solvent for initial solubilization. A common approach is to dissolve the purified compound in a small amount of acetone (B3395972) or ethanol (B145695) and then dilute it to the final desired concentrations using distilled water containing a non-ionic surfactant (e.g., 0.01% Tween® 20) to ensure even distribution on the leaf surface.

  • Concentration Series: Prepare a series of this compound concentrations to determine the dose-response relationship. A suggested starting range, based on Orfamide A data, could be 1, 5, 10, 25, 50, and 100 µg/mL.[4]

  • Control Solutions:

    • Negative Control: A solution containing the same concentration of solvent and surfactant used for the this compound dilutions but without the active compound.

    • Positive Control: A commercial aphicide with a known mode of action (e.g., imidacloprid (B1192907) at its recommended concentration) to validate the assay's sensitivity.[4]

Leaf-Dip Bioassay Protocol (Adapted from IRAC Method 019)[6][7]

This method is a standard for evaluating the toxicity of compounds to aphids.

  • Materials:

    • Petri dishes (3-5 cm diameter)

    • Agar (B569324) powder

    • Forceps

    • Leaf punch or cork borer

    • Fine-tipped paintbrush

    • Untreated host plant leaves

    • Paper towels

  • Procedure:

    • Prepare Agar Beds: Mix 1% (w/v) agar in distilled water, heat to boiling, and then pour a 3-4 mm layer into the bottom of each Petri dish. Allow the agar to cool and solidify. This will help maintain leaf turgidity.

    • Prepare Leaf Discs: Use a leaf punch to cut discs from healthy, untreated host plant leaves. The diameter of the disc should be slightly smaller than the Petri dish.

    • Treatment Application: Using forceps, individually dip each leaf disc into the prepared this compound solutions or control solutions for 10 seconds with gentle agitation.

    • Drying: Place the treated leaf discs on paper towels, abaxial (lower) side up, to air dry for 1-2 hours.

    • Assay Setup: Once dry, place one leaf disc (abaxial side up) onto the solidified agar in each Petri dish.

    • Aphid Infestation: Using a fine-tipped paintbrush, carefully transfer 10-20 adult apterous (wingless) aphids onto each leaf disc.

    • Incubation: Place the sealed Petri dishes in the same controlled environment used for aphid rearing.

    • Mortality Assessment: After 72 hours, count the number of dead and live aphids in each dish. An aphid is considered dead if it is immobile or unable to right itself within 10 seconds when gently prodded with the paintbrush.[6]

    • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit or logit analysis to determine the LC50 and LC90 values.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase aphid_rearing 1. Aphid Rearing (Controlled Environment) solution_prep 2. This compound Solution Prep (Concentration Series) infestation 7. Aphid Infestation (10-20 adults/disc) aphid_rearing->infestation Adult Aphids control_prep 3. Control Solution Prep (Positive & Negative) leaf_dip 5. Leaf Disc Dipping (10 seconds) solution_prep->leaf_dip This compound Solutions leaf_prep 4. Leaf Disc Preparation control_prep->leaf_dip Control Solutions leaf_prep->leaf_dip Host Plant Leaves drying 6. Air Drying (1-2 hours) leaf_dip->drying drying->infestation incubation 8. Incubation (72 hours) infestation->incubation mortality_count 9. Mortality Assessment incubation->mortality_count data_analysis 10. Data Analysis (LC50 Calculation) mortality_count->data_analysis

Caption: Workflow for the leaf-dip bioassay to test this compound toxicity in aphids.

Proposed Signaling Pathway Disruption

Given that orfamides are biosurfactants, a plausible mechanism of action is the disruption of cell membrane integrity. The following diagram illustrates a generalized pathway of how a membrane-disrupting agent could induce insect mortality.

G orfamide This compound (Cyclic Lipopeptide) cuticle Insect Cuticle orfamide->cuticle Contact/Ingestion membrane Cell Membrane (Midgut Epithelium) cuticle->membrane Penetration pore Pore Formation / Membrane Destabilization membrane->pore ion Ion Imbalance (Loss of K+, Influx of Ca2+) pore->ion lysis Cell Lysis ion->lysis apoptosis Apoptosis Signal ion->apoptosis death Aphid Mortality lysis->death apoptosis->death

Caption: Proposed mechanism of this compound leading to aphid mortality via membrane disruption.

References

Orfamide B: Application Notes and Protocols for Agricultural Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest as a potent agricultural biocontrol agent. Its multifaceted mode of action, which includes direct antagonism against a broad spectrum of phytopathogens and the induction of systemic resistance (ISR) in host plants, positions it as a promising alternative to conventional chemical pesticides. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and professionals in the development and application of this compound for sustainable crop protection.

Physicochemical Properties

PropertyValue
Molecular Formula C₆₄H₁₁₃N₁₀O₁₇
Molecular Weight 1294.6 g/mol
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Key Structural Feature This compound is structurally similar to Orfamide A, differing only by an isoleucine residue at the fourth position of the peptide ring, whereas Orfamide A has a valine at this position.[1][2]

Data Presentation: Efficacy of Orfamides

The following tables summarize the quantitative data on the efficacy of orfamides against various plant pathogens.

Table 1: Direct Antifungal and Oomicidal Activity of Orfamides

Target OrganismActivityEffective Concentration (Orfamide A/B/G)Reference(s)
Rhizoctonia solani (Sheath Blight)Increased hyphal branching100 µM[3]
Magnaporthe oryzae (Rice Blast)Inhibition of appressorium formation50 µM[3]
Phytophthora spp. (e.g., P. porri)Zoospore lysis≥ 25 µM[3]
Pythium spp. (e.g., P. ultimum)Zoospore lysis≥ 25 µM[3]

Table 2: Induced Systemic Resistance (ISR) Activity of Orfamides

Host PlantPathogenActivityEffective Concentration (Orfamide A)Reference(s)
Rice (Oryza sativa)Cochliobolus miyabeanus (Brown Spot)Induced Systemic Resistance25 µM[3]
Rice (Oryza sativa)Magnaporthe oryzae (Rice Blast)No significant ISR observed-[1][4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target fungal pathogen.

Materials:

  • Purified this compound

  • Target fungal pathogen (e.g., Rhizoctonia solani)

  • 96-well microtiter plates

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal pathogen on a suitable agar (B569324) medium.

    • Prepare a spore or mycelial fragment suspension in sterile saline or medium.

    • Adjust the inoculum concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[5]

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the fungal growth medium to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).[5]

    • Include a positive control (inoculum without this compound) and a negative control (medium only).[5]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well, except for the negative control.

    • Incubate the plate at the optimal temperature for the fungal pathogen (e.g., 28°C) for 48-72 hours.[5]

  • MIC Determination:

    • Visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[5]

Protocol 2: Zoospore Lysis Assay

This protocol assesses the direct effect of this compound on the viability of oomycete zoospores.

Materials:

  • Purified this compound

  • Zoospores of Phytophthora or Pythium species

  • Microscope slides

  • Light microscope

Procedure:

  • Zoospore Preparation:

    • Induce zoospore release from a mature oomycete culture following established protocols.

    • Collect the motile zoospores in sterile, cold water.

  • Assay:

    • On a microscope slide, mix a small drop of the zoospore suspension with a drop of the this compound solution at the desired concentration (e.g., ≥ 25 µM).[3]

    • As a control, mix a drop of the zoospore suspension with a drop of the solvent used for this compound.

    • Immediately observe the mixture under the microscope.

  • Data Collection:

    • Record the time it takes for the zoospores to become immotile and lyse.

    • Observe for any morphological changes in the zoospores upon exposure to this compound.

Protocol 3: Plant Protection Assay - Induced Systemic Resistance in Rice

This protocol evaluates the ability of this compound to induce systemic resistance in rice against the brown spot pathogen, Cochliobolus miyabeanus.

Materials:

  • Rice plants (e.g., a susceptible cultivar)

  • Purified this compound

  • Cochliobolus miyabeanus spore suspension

  • Potting mix

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Growth and Treatment:

    • Grow rice plants in pots to the three-leaf stage.

    • Prepare a solution of this compound at the desired concentration (e.g., 25 µM) in water.[3]

    • Apply the this compound solution to the soil of the treatment group.

    • Apply an equal volume of water (or solvent control) to the control group.

  • Pathogen Challenge:

    • Three days after the this compound application, inoculate the second and third leaves of both treatment and control plants with a spore suspension of C. miyabeanus.

  • Disease Assessment:

    • Incubate the plants in a humid environment to promote disease development.

    • Assess disease severity 3-5 days post-inoculation by counting the number of lesions or measuring the lesion area on the inoculated leaves.

  • Data Analysis:

    • Compare the disease severity between the this compound-treated and control plants to determine the percentage of disease reduction.

Visualizations

Signaling Pathways and Experimental Workflows

OrfamideB_ISR_Pathway Orfamide_B This compound Plant_Cell Plant Cell Orfamide_B->Plant_Cell Elicits ABA_Signaling Abscisic Acid (ABA) Signaling Plant_Cell->ABA_Signaling Activates OsWRKY4 OsWRKY4 (Transcription Factor) ABA_Signaling->OsWRKY4 Upregulates PR1b PR1b Gene (Pathogenesis-Related) OsWRKY4->PR1b Induces Expression ISR Induced Systemic Resistance (ISR) PR1b->ISR

Caption: this compound-induced systemic resistance pathway in rice.

Antifungal_Assay_Workflow Start Start Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Dilution Prepare this compound Serial Dilutions Start->Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Plant_Protection_Assay_Workflow Start Start Plant_Growth Grow Rice Plants to Three-Leaf Stage Start->Plant_Growth Treatment Apply this compound to Soil Plant_Growth->Treatment Pathogen_Challenge Inoculate Leaves with Pathogen Treatment->Pathogen_Challenge 3 days Incubation Incubate in Humid Environment Pathogen_Challenge->Incubation Assessment Assess Disease Severity Incubation->Assessment 3-5 days End End Assessment->End

Caption: Workflow for plant protection assay.

References

Application Notes and Protocols for the Field Formulation of Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide produced by several species of Pseudomonas bacteria. It has demonstrated significant potential as a biopesticide due to its antifungal and insecticidal properties.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound for field applications, including information on its mode of action, formulation strategies, and quality control procedures. This compound, along with its structural analogs Orfamide A and G, has shown efficacy against a range of plant pathogens.[1][2][3]

Mechanism of Action

This compound primarily acts by inducing systemic resistance in plants, a state of enhanced defensive capacity against a broad spectrum of pathogens.[4] While the specific signaling cascade for this compound has not been fully elucidated, studies on the closely related Orfamide A in rice suggest the involvement of the abscisic acid (ABA) signaling pathway.[4] Upon recognition by the plant, Orfamide A triggers a signaling cascade that includes the transcriptional activator OsWRKY4 and the pathogenesis-related protein PR1b, leading to a primed state of defense.[4] It is presumed that this compound functions through a similar, if not identical, pathway due to their structural and functional similarities.[1][2][3]

OrfamideB_Signaling_Pathway OrfamideB This compound PlantCell Plant Cell Membrane OrfamideB->PlantCell Interaction ABA_Signaling Abscisic Acid (ABA) Signaling Pathway PlantCell->ABA_Signaling Signal Perception OsWRKY4 OsWRKY4 (Transcriptional Activator) ABA_Signaling->OsWRKY4 Activation DefenseGenes Defense-Related Gene Expression OsWRKY4->DefenseGenes PR1b Pathogenesis-Related Protein 1b (PR1b) DefenseGenes->PR1b Synthesis ISR Induced Systemic Resistance (ISR) PR1b->ISR

Caption: Proposed signaling pathway for this compound-induced systemic resistance in plants.

Quantitative Data Summary

The following tables summarize the biological activity of this compound and related compounds against various plant pathogens.

Table 1: In Vitro Antifungal Activity of Orfamides

PathogenOrfamide Variant(s)ActivityReference
Magnaporthe oryzaeA, B, GEqually active in reducing blast severity[1][2][3]
Rhizoctonia solani AG 4-HGIA, B, GEqually active in in vitro assays[1][2][3]
Phytophthora spp.A, B, GCaused zoospore lysis[1][2][3]
Pythium spp.A, B, GCaused zoospore lysis[1][2][3]

Table 2: Efficacy of Pseudomonas spp. Formulations in Field Trials

CropTarget Pest/DiseaseFormulation TypeApplication RateEfficacyReference
SugarcaneRed Rot (Colletotrichum falcatum)Liquid formulation of P. fluorescens4 L/haSignificant disease reduction[4]
RiceSheath BlightLiquid formulation of P. fluorescensSeed and foliar treatment64.5% reduction in disease[4]
CottonAphids, Leafhoppers, ThripsSoil and foliar application of P. fluorescensNot specified>58%, >77%, >40% reduction, respectively[1]

Note: The field trial data presented is for formulations containing the entire Pseudomonas spp. bacterium and not purified this compound. These values can serve as a starting point for determining application rates of an this compound-based product.

Experimental Protocols

Protocol 1: Preparation of a Sprayable this compound Formulation

This protocol describes the preparation of a wettable powder (WP) formulation of this compound suitable for field application. Due to the poor water solubility of this compound, a formulation with adjuvants is necessary to ensure proper dispersion in a spray tank.

Materials:

  • This compound (active ingredient, >95% purity)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Inert carrier (e.g., kaolin (B608303) clay or talc)

  • Mortar and pestle or ball mill

  • Balance

  • Sieve

Procedure:

  • Pre-milling: In a well-ventilated area, combine the this compound, wetting agent, and dispersing agent in a mortar or ball mill.

  • Milling: Grind the mixture to a fine powder. The particle size should ideally be below 40 µm to ensure good suspensibility.

  • Incorporation of Carrier: Gradually add the inert carrier to the milled concentrate and continue to mix until a homogenous powder is obtained.

  • Sieving: Pass the final formulation through a sieve to remove any large agglomerates.

  • Packaging: Store the final wettable powder in an airtight, moisture-proof container, protected from light.

Recommended Formulation Composition:

ComponentConcentration (% w/w)
This compound10 - 25
Wetting Agent1 - 5
Dispersing Agent2 - 7
Inert CarrierTo 100

Formulation_Workflow cluster_0 Component Mixing OrfamideB This compound Milling Milling OrfamideB->Milling WettingAgent Wetting Agent WettingAgent->Milling DispersingAgent Dispersing Agent DispersingAgent->Milling Blending Blending Milling->Blending Carrier Inert Carrier Carrier->Blending Sieving Sieving Blending->Sieving WP_Formulation Wettable Powder (WP) Formulation Sieving->WP_Formulation

Caption: Workflow for the preparation of a wettable powder formulation of this compound.

Protocol 2: Accelerated Stability Study of Formulated this compound

This protocol is adapted from the EPA's accelerated storage stability guidelines and is designed to assess the shelf-life of the formulated this compound product.

Materials:

  • Formulated this compound in its final commercial packaging

  • Temperature- and humidity-controlled environmental chamber

  • UPLC-MS/MS system for quantification of this compound

Procedure:

  • Initial Analysis (T=0): Take a representative sample of the freshly prepared formulation and quantify the concentration of this compound using a validated UPLC-MS/MS method (see Protocol 3). Also, document the physical characteristics of the product (e.g., color, odor, flowability).

  • Storage Conditions: Place the packaged formulation in an environmental chamber set to 54 ± 2°C for 14 days.[5] This serves as an accelerated aging test.

  • Final Analysis (T=14 days): After 14 days, remove the samples from the chamber and allow them to equilibrate to room temperature.

  • Physical Evaluation: Visually inspect the packaging for any signs of degradation or interaction with the product. Assess the physical characteristics of the formulation for any changes (e.g., clumping, discoloration).

  • Chemical Analysis: Quantify the concentration of this compound in the aged sample using the same validated UPLC-MS/MS method.

  • Data Analysis: Compare the initial and final concentrations of this compound. A significant decrease in the active ingredient concentration may indicate poor stability. The acceptable level of degradation should be established based on regulatory guidelines.

Stability_Study_Workflow Initial_Sample Initial Formulation (T=0) Storage Storage at 54°C for 14 days Initial_Sample->Storage Analysis_T0 Physical & Chemical Analysis (T=0) Initial_Sample->Analysis_T0 Aged_Sample Aged Formulation (T=14 days) Storage->Aged_Sample Analysis_T14 Physical & Chemical Analysis (T=14 days) Aged_Sample->Analysis_T14 Comparison Compare Results Analysis_T0->Comparison Analysis_T14->Comparison Stability_Assessment Assess Formulation Stability Comparison->Stability_Assessment

Caption: Workflow for the accelerated stability study of formulated this compound.

Protocol 3: Quantification of this compound in Formulations by UPLC-MS/MS

This protocol provides a general framework for the development of a UPLC-MS/MS method for the quantification of this compound in a wettable powder formulation. Method validation is a critical step and should be performed according to established guidelines.

Materials:

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • UPLC-MS/MS system with a C18 column

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol (B129727) or another suitable organic solvent. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Extraction: a. Accurately weigh a known amount of the formulated this compound wettable powder. b. Add a known volume of extraction solvent (e.g., methanol or acetonitrile) and vortex thoroughly to dissolve the this compound. c. Centrifuge the sample to pellet the insoluble carrier material. d. Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • UPLC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from any potential interferences. A starting point could be a linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 1 - 5 µL

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity. The exact mass transitions will need to be determined by infusing the this compound standard into the mass spectrometer.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the extracted sample.

Field Application Guidelines

Disclaimer: The following are general guidelines. It is crucial to conduct small-scale field trials to determine the optimal application rate and spray volume for specific crops and target pathogens under local environmental conditions.

  • Target Pathogens: this compound has shown efficacy against a range of fungal pathogens, including those causing rice blast, sheath blight, and damping-off.[1][2][3]

  • Application Timing: For preventative control, apply this compound before the onset of disease or at the first sign of disease symptoms. Repeat applications may be necessary at 7-14 day intervals, depending on disease pressure and environmental conditions.

  • Suggested Application Rate: Based on field trials of Pseudomonas spp. formulations, a starting point for an this compound formulation could be in the range of 250 - 1000 grams of formulated product per hectare.[4] The exact rate will depend on the concentration of this compound in the formulation.

  • Spray Volume: For foliar applications, use a sufficient spray volume to ensure thorough coverage of the plant canopy. A typical spray volume for ground applications is 200-400 L/ha.

  • Tank Mixing:

    • Fill the spray tank with half the required volume of water.

    • Start the agitator and add the required amount of the this compound wettable powder formulation.

    • Continue to agitate while adding the remaining water.

    • Maintain agitation throughout the spraying operation.

  • Compatibility: It is recommended to conduct a jar test to check for physical compatibility before tank-mixing this compound with other pesticides or fertilizers.

  • Adjuvants: The inclusion of a spreader-sticker adjuvant in the spray tank may improve the coverage and retention of the this compound on the plant foliage, especially in rainy conditions.

Conclusion

This compound presents a promising alternative to conventional chemical fungicides for the management of plant diseases. Its mode of action through induced systemic resistance offers a durable and broad-spectrum defense mechanism. The formulation and application protocols provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the development and field testing of this compound-based biopesticides. Further optimization of formulations and field trials are necessary to fully realize the potential of this bioactive compound in sustainable agriculture.

References

Application Notes and Protocols: Orfamide B as a Seed Treatment for Fungal Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, including Pseudomonas protegens and Pseudomonas sp. CMR12a.[1][2][3] These compounds are gaining attention in sustainable agriculture as potential alternatives to synthetic fungicides for the control of plant diseases. This compound has demonstrated a broad spectrum of antifungal activity against several economically important plant pathogens.[1][2] Its application as a seed treatment is a promising strategy to protect seeds and seedlings from seed-borne and soil-borne fungal infections, ensuring healthy crop establishment.[4][5][6]

Orfamides, including this compound, exhibit a dual mechanism of action. They possess direct antifungal properties by disrupting the integrity of fungal cell membranes, leading to the leakage of cellular contents.[7] Additionally, they can act as elicitors of Induced Systemic Resistance (ISR) in plants, priming the plant's own defense mechanisms against subsequent pathogen attacks.[8][9]

These notes provide a comprehensive overview of this compound's efficacy, mechanism of action, and detailed protocols for its application and evaluation as a seed treatment for fungal disease control.

Data Presentation: Efficacy of this compound Against Fungal Pathogens

The following tables summarize the quantitative data on the antifungal and disease control efficacy of this compound and related orfamides.

Table 1: In Vitro Antifungal Activity of Orfamides

Fungal PathogenOrfamide Variant(s)Assay TypeEffective ConcentrationObserved EffectSource
Rhizoctonia solaniThis compoundMycelial Growth InhibitionNot specifiedSuppression of mycelial growth, increased hyphal branching[1][3]
Magnaporthe oryzaeOrfamide A, B, GIn vitro bioassay50 µMReduction in the number of sporulating blast lesions[1][2]
Pythium ultimumOrfamide A, BZoospore Lysis10 µg/mLRapid lysis of zoospores[1][7]
Phytophthora porriOrfamide A, BZoospore Lysis10 µg/mLRapid lysis of zoospores[1][7]

Table 2: In Planta Disease Control Efficacy of Orfamides

CropFungal PathogenOrfamide Variant(s)Application MethodEfficacySource
RiceCochliobolus miyabeanus (Brown Spot)Orfamide ASoil drenchInduces systemic resistance, reducing disease severity[8][9]
RiceMagnaporthe oryzae (Rice Blast)Orfamide A, B, GSpore co-applicationDecreased blast severity by blocking appressorium formation[1][2]
BeanRhizoctonia solani (Root Rot)This compound (produced by Pseudomonas sp. CMR12a)Soil assay with bacterial mutantsContributes to biocontrol activity against root rot[1][3]

Mechanism of Action

This compound employs a two-pronged approach to control fungal diseases:

  • Direct Antagonism: As a biosurfactant, this compound can directly interact with and disrupt the lipid bilayers of fungal cell membranes and the membranes of oomycete zoospores. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death or inhibition of growth.[7] This lytic activity is particularly effective against the motile zoospores of oomycetes like Pythium and Phytophthora.[1][7]

  • Induced Systemic Resistance (ISR): this compound can be perceived by the plant, triggering a state of heightened defensive capacity.[8][9] In rice, orfamides have been shown to activate a signaling cascade that involves abscisic acid (ABA), the transcription factor OsWRKY4, and the expression of pathogenesis-related proteins like PR1b.[8] This systemic resistance enhances the plant's ability to defend against a broad spectrum of pathogens.

cluster_0 Direct Antagonism cluster_1 Induced Systemic Resistance (ISR) orfamide_direct This compound membrane Fungal Cell Membrane / Zoospore Membrane orfamide_direct->membrane lysis Membrane Disruption & Lysis membrane->lysis orfamide_isr This compound plant_root Plant Root Cells orfamide_isr->plant_root defense Enhanced Defense Capacity plant_root->defense Signal Transduction

Dual mechanism of action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound as a seed treatment.

Protocol 1: this compound Seed Treatment Application

This protocol describes a standard method for applying this compound to seeds.

Materials:

  • Certified seeds of the target crop (e.g., rice, bean, maize).

  • Purified this compound.

  • Sterile deionized water.

  • Ethanol (B145695) or methanol (B129727) (for dissolving this compound).

  • Shallow trays or petri dishes.

  • Laminar flow hood.

  • Mechanical shaker (optional).

  • Drying cabinet or sterile filter paper.

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Treatment Solutions: Dilute the stock solution with sterile deionized water to achieve the desired final treatment concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a solvent control (water with the same concentration of methanol used for the highest this compound concentration) and a water-only control.

  • Seed Surface Sterilization (Optional but Recommended): To eliminate existing microbial contaminants, surface sterilize seeds by rinsing them in 70% ethanol for 1 minute, followed by immersion in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, and then rinsing thoroughly 3-5 times with sterile deionized water.

  • Seed Coating:

    • Place a known weight or number of seeds in a sterile flask or beaker.

    • Add a sufficient volume of the this compound treatment solution to evenly coat the seeds without causing them to become overly saturated. A typical ratio is 5-10 mL of solution per 100 g of seeds.

    • Gently agitate the seeds in the solution for 30-60 minutes at room temperature on a mechanical shaker or by manual swirling to ensure uniform coating.

  • Drying:

    • Drain any excess solution.

    • Spread the treated seeds in a thin layer on sterile filter paper or in a shallow tray within a laminar flow hood.

    • Allow the seeds to air-dry completely for 12-24 hours at room temperature. Ensure seeds do not clump together.

  • Storage: Store the treated and dried seeds in sterile, labeled bags at 4°C until ready for planting.

start Start prep_sol Prepare this compound Treatment Solutions start->prep_sol sterilize Surface Sterilize Seeds (Optional) prep_sol->sterilize coat Coat Seeds with This compound Solution sterilize->coat dry Air-Dry Coated Seeds coat->dry store Store Treated Seeds at 4°C dry->store end End store->end

Workflow for this compound seed treatment.
Protocol 2: In Planta Efficacy Trial Against Soil-Borne Pathogens

This protocol assesses the ability of this compound-treated seeds to resist infection by a soil-borne fungal pathogen like Rhizoctonia solani.

Materials:

  • This compound-treated seeds (from Protocol 1).

  • Control seeds (water-treated and solvent-treated).

  • Pathogen inoculum (R. solani grown on a suitable medium like potato dextrose agar (B569324) or a grain-based substrate).

  • Sterile potting mix or field soil.

  • Pots or seedling trays.

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Inoculum Preparation: Grow the fungal pathogen on a suitable sterile substrate (e.g., autoclaved oat or barley grains) for 2-3 weeks until the substrate is thoroughly colonized.

  • Soil Infestation: Mix the prepared inoculum with the sterile potting mix at a predetermined rate (e.g., 0.5-1% w/w) to ensure uniform infestation. Prepare a non-infested soil mix for the negative control group.

  • Sowing:

    • Fill pots or trays with the infested soil.

    • Sow the treated and control seeds at a standard depth. Ensure a sufficient number of replicates for each treatment group (e.g., 5 pots with 10 seeds each).

    • Include a set of pots with non-infested soil for all seed treatments to assess for any phytotoxic effects.

  • Incubation: Place the pots in a growth chamber or greenhouse with conditions conducive to both plant growth and disease development (e.g., 25-28°C, high humidity). Water as needed.

  • Data Collection (after 14-21 days):

    • Germination Rate (%): Count the number of emerged seedlings in each pot.

    • Disease Incidence (%): Count the number of seedlings showing disease symptoms (e.g., damping-off, root rot, lesions).

    • Disease Severity: Score the severity of the disease on each plant using a 0-5 scale (e.g., 0 = no symptoms, 5 = plant dead). Calculate a Disease Severity Index (DSI).

    • Plant Growth Parameters: Measure seedling height, root length, and fresh/dry biomass.

Protocol 3: Assessment of Induced Systemic Resistance (ISR)

This protocol is designed to determine if seed treatment with this compound induces systemic resistance against a foliar pathogen.

Materials:

  • This compound-treated seeds (from Protocol 1).

  • Control seeds.

  • Pots and sterile soil.

  • Growth chamber.

  • Foliar pathogen (e.g., Cochliobolus miyabeanus for rice).

  • Spore suspension of the foliar pathogen at a known concentration.

  • Atomizer or sprayer.

Procedure:

  • Plant Growth: Sow the treated and control seeds in pots containing sterile soil (non-infested). Grow the plants in a growth chamber for 2-4 weeks, ensuring no cross-contamination between treatments.

  • Pathogen Challenge:

    • Prepare a spore suspension of the foliar pathogen in sterile water containing a surfactant (e.g., 0.02% Tween 20).

    • At the appropriate plant growth stage (e.g., three-leaf stage), challenge the plants by spraying the spore suspension onto the leaves until runoff.

  • Incubation: Place the challenged plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to the growth chamber.

  • Data Collection (after 5-7 days post-inoculation):

    • Disease Assessment: Count the number of lesions per leaf or per plant.

    • Disease Severity: Measure the total lesion area or use a disease severity rating scale.

    • Biochemical Assays (Optional): Collect leaf tissue at different time points post-challenge (e.g., 0, 24, 48, 72 hours) to analyze for the expression of defense-related genes (e.g., PR1b, OsWRKY4) via RT-qPCR or measure the activity of defense-related enzymes.

orfamide This compound (Seed Treatment) perception Perception by Plant Root Cells orfamide->perception aba Abscisic Acid (ABA) Signaling perception->aba wrky Activation of OsWRKY4 Transcription Factor aba->wrky pr_genes Upregulation of Defense Genes (e.g., PR1b) wrky->pr_genes isr Induced Systemic Resistance (ISR) pr_genes->isr

Signaling pathway of Orfamide-induced ISR in rice.[8]

This compound presents a compelling case as a bio-fungicide for seed treatment applications. Its dual mechanism of action, combining direct antifungal activity with the ability to induce systemic resistance in the host plant, offers a robust strategy for controlling a variety of fungal pathogens. The protocols outlined in these notes provide a framework for researchers to systematically evaluate and optimize the use of this compound for crop protection. Further research should focus on formulation development to enhance stability and efficacy, field-level validation across different crops and environments, and a deeper understanding of the molecular interactions between this compound and the plant's immune system.

References

Application Notes and Protocols for the Quantification of Orfamide B in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by several species of Pseudomonas bacteria, notably found in rhizosphere and soil environments.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial and insecticidal properties, which make them potential candidates for biocontrol agents in agriculture.[1][2] The increasing focus on the environmental applications of this compound necessitates robust and validated analytical methods to quantify its presence and persistence in various environmental matrices, such as soil and water. This document provides detailed protocols for the extraction and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a framework for researchers in environmental science and drug development.

The methodologies outlined below are based on established principles for the analysis of similar cyclic lipopeptides in complex matrices, providing a comprehensive guide from sample collection to data interpretation.

Data Presentation

Quantitative analysis of this compound in environmental samples requires careful validation of the analytical method. The following tables summarize the target validation parameters for the quantification of this compound. While specific data for this compound is limited in publicly available literature, the values presented are typical targets for LC-MS/MS methods for similar analytes in environmental matrices and should be determined during method validation.

Table 1: Method Detection and Quantification Limits

ParameterSoilWater
Method Detection Limit (MDL)0.1 - 1.0 µg/kg0.01 - 0.1 µg/L
Method Quantification Limit (MQL)0.5 - 5.0 µg/kg0.05 - 0.5 µg/L

Table 2: Accuracy and Precision

ParameterSoilWater
Recovery (%)70 - 120%80 - 110%
Repeatability (RSDr %)≤ 20%≤ 15%
Reproducibility (RSDR %)≤ 25%≤ 20%

Table 3: LC-MS/MS Parameters for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined][To be determined]

Note: The exact m/z values for precursor and product ions for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer.

Experimental Protocols

Sample Preparation and Extraction

a) Soil Samples: Modified QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of various analytes in complex matrices like soil.[3][4][5][6]

Materials:

  • Homogenized soil sample

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, ultrapure

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • 150 mg MgSO₄

    • 50 mg Primary Secondary Amine (PSA) sorbent

    • 50 mg C18 sorbent

  • Centrifuge capable of >4000 x g

  • Vortex mixer

Protocol:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile (ACN).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at >4000 x g for 5 minutes.

  • Transfer the upper ACN layer to a d-SPE tube.

  • Shake the d-SPE tube for 1 minute.

  • Centrifuge at >4000 x g for 5 minutes.

  • The supernatant is the final extract. Transfer 1 mL into an autosampler vial for LC-MS/MS analysis.

b) Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for the concentration and clean-up of analytes from aqueous samples.

Materials:

  • Water sample (e.g., river water, groundwater)

  • Glass fiber filters (1 µm pore size)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE manifold

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, ultrapure, acidified with 0.1% formic acid

  • Nitrogen evaporator

Protocol:

  • Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained this compound with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (To be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 450°C

  • Gas Flow Rates: To be optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

experimental_workflow cluster_soil Soil Sample Workflow cluster_water Water Sample Workflow soil_sampling Soil Sampling homogenization Homogenization soil_sampling->homogenization quechers QuEChERS Extraction homogenization->quechers d_spe d-SPE Cleanup quechers->d_spe soil_analysis LC-MS/MS Analysis d_spe->soil_analysis water_sampling Water Sampling filtration Filtration water_sampling->filtration spe Solid-Phase Extraction (SPE) filtration->spe evaporation Evaporation & Reconstitution spe->evaporation water_analysis LC-MS/MS Analysis evaporation->water_analysis

Caption: Experimental workflows for the quantification of this compound in soil and water samples.

quechers_workflow start 10g Homogenized Soil add_water Add 10 mL Water & Vortex start->add_water add_acn Add 10 mL Acetonitrile add_water->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl) add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_acn Transfer Acetonitrile Supernatant centrifuge1->transfer_acn d_spe_tube d-SPE Tube (MgSO4, PSA, C18) transfer_acn->d_spe_tube shake2 Shake (1 min) d_spe_tube->shake2 centrifuge2 Centrifuge (5 min) shake2->centrifuge2 final_extract Final Extract for LC-MS/MS centrifuge2->final_extract

Caption: Detailed workflow of the modified QuEChERS method for soil sample preparation.

spe_workflow start 500 mL Filtered Water Sample condition Condition C18 SPE Cartridge (Methanol & Water) start->condition load Load Sample condition->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_extract Final Extract for LC-MS/MS reconstitute->final_extract

Caption: Step-by-step workflow for solid-phase extraction (SPE) of water samples.

References

Orfamide B: A Versatile Tool for Elucidating Bacterial-Fungal Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has emerged as a powerful tool for investigating the intricate interactions between bacteria and fungi.[1][2] Comprising a ten-amino-acid peptide chain linked to a β-hydroxy fatty acid tail, this compound exhibits a range of antifungal activities, making it an invaluable asset in the study of microbial ecology, phytopathology, and the development of novel antifungal agents.[1][3] Its primary mechanism of action involves the disruption of fungal cell membranes, leading to a cascade of events that inhibit fungal growth and development.[4] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a research tool in studying bacterial-fungal interactions.

Physicochemical Properties and Structure

This compound is a non-ribosomally synthesized cyclic lipopeptide.[3] It shares a high degree of structural similarity with other members of the orfamide family, such as Orfamide A, from which it differs by a single amino acid substitution.[1][2] This structural variation can lead to subtle differences in biological activity and provides an opportunity for structure-activity relationship studies.

Antifungal Activities of this compound

This compound demonstrates a spectrum of antifungal activities against various phytopathogenic fungi. These activities are concentration-dependent and can be quantified to understand the potency and efficacy of this compound.

Table 1: Quantitative Antifungal Activities of this compound
Fungal SpeciesAssayThis compound ConcentrationObserved EffectReference
Pythium ultimumZoospore Lysis10 µg/mL~75% Lysis within 60 seconds[2]
50 µg/mL100% Lysis within 30 seconds[2]
Phytophthora porriZoospore Lysis10 µg/mL~50% Lysis within 60 seconds[2]
50 µg/mL100% Lysis within 45 seconds[2]
Rhizoctonia solaniHyphal Growth100 µMIncreased hyphal branching[5]
Magnaporthe oryzaeAppressorium Formation50 µMSignificant inhibition of appressorium formation[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the antifungal effects of this compound.

Protocol 1: Zoospore Lysis Assay

This protocol is designed to quantify the lytic activity of this compound against oomycete zoospores.

Materials:

  • Purified this compound

  • Culture of Pythium ultimum or Phytophthora porri

  • Sterile distilled water

  • Microscope slides and coverslips

  • Light microscope

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and make serial dilutions in sterile distilled water to achieve final concentrations of 10 µg/mL and 50 µg/mL.

  • Induce zoospore release from the oomycete culture according to standard protocols.

  • On a microscope slide, mix 10 µL of the zoospore suspension with 10 µL of the this compound solution.

  • Immediately start the stopwatch and observe the mixture under a light microscope.

  • Record the time required for the lysis of approximately 50%, 75%, and 100% of the zoospores.

  • Use sterile distilled water or the solvent used for the stock solution as a negative control.

Protocol 2: Fungal Biofilm Inhibition and Disruption Assays

This protocol describes methods to assess the ability of this compound to both prevent the formation of and disrupt pre-formed fungal biofilms.

A. Biofilm Inhibition Assay (Crystal Violet Method)

Materials:

  • Purified this compound

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader

Procedure:

  • Prepare a standardized fungal inoculum (e.g., 1 x 10⁶ cells/mL) in the growth medium.

  • Add 100 µL of the fungal suspension to each well of a 96-well plate.

  • Add 100 µL of this compound at various concentrations (e.g., 2-fold serial dilutions) to the wells. Include a no-drug control.

  • Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).[8]

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[8]

  • Wash the wells again with PBS to remove excess stain.

  • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[3][8]

  • Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

B. Biofilm Disruption and Metabolic Activity Assay (XTT Method)

Materials:

  • Purified this compound

  • Pre-formed fungal biofilms in a 96-well plate (prepared as in steps 1-4 of the inhibition assay)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution

  • Menadione solution

  • Plate reader

Procedure:

  • After the formation of mature biofilms, gently wash the wells with PBS.

  • Add 200 µL of this compound at various concentrations to the wells. Include a no-drug control.

  • Incubate for a further 24 hours.

  • Prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Wash the wells with PBS and add 100 µL of the XTT-menadione solution to each well.[9][10]

  • Incubate the plate in the dark for 2-3 hours at 37°C.[10]

  • Measure the absorbance at 490 nm using a plate reader.[11] The absorbance is proportional to the metabolic activity of the biofilm.

Protocol 3: Inhibition of Appressorium Formation in Magnaporthe oryzae

This protocol is adapted from methods used to study appressorium formation and can be used to assess the effect of this compound.

Materials:

  • Purified this compound

  • Magnaporthe oryzae spore suspension (1 x 10⁵ spores/mL)

  • Hydrophobic coverslips

  • Humid chamber

  • Light microscope

Procedure:

  • Prepare solutions of this compound at desired concentrations (e.g., 1, 10, and 50 µM) in a suitable solvent.

  • Mix the spore suspension with the this compound solutions. Include a solvent-only control.

  • Pipette 20 µL droplets of the mixture onto hydrophobic coverslips.

  • Place the coverslips in a humid chamber and incubate at room temperature for 8-24 hours.

  • Observe the spores under a light microscope and count the number of germinated spores that have formed appressoria.

  • Calculate the percentage of appressorium formation for each treatment.

Protocol 4: Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

This protocol measures the disruption of the fungal plasma membrane by quantifying the uptake of the fluorescent dye SYTOX Green.

Materials:

  • Purified this compound

  • Fungal hyphae or protoplasts

  • SYTOX Green nucleic acid stain

  • Assay buffer (e.g., PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare a suspension of fungal hyphae or protoplasts in the assay buffer.

  • Add 95 µL of the fungal suspension to each well of the microtiter plate.

  • Add 5 µL of SYTOX Green to each well to a final concentration of 0.2-1 µM and incubate for 15 minutes in the dark.[1][12]

  • Add 100 µL of this compound at various concentrations to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.[1]

  • Monitor the fluorescence over time to determine the kinetics of membrane permeabilization. An increase in fluorescence indicates membrane damage.

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action is the disruption of the fungal cell membrane's integrity.[4] This interaction is likely initiated by the insertion of the lipid tail of this compound into the lipid bilayer of the fungal plasma membrane. This insertion is thought to cause a change in membrane fluidity and the formation of pores or ion channels, leading to the leakage of essential cellular components and dissipation of the membrane potential.

OrfamideB_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space Orfamide_B This compound Membrane_Lipids Lipid Bilayer Orfamide_B->Membrane_Lipids Hydrophobic Interaction Pore_Formation Pore/Ion Channel Formation Membrane_Lipids->Pore_Formation Disruption of Membrane Integrity Ion_Leakage Leakage of Ions (K+, H+) Pore_Formation->Ion_Leakage Metabolite_Leakage Leakage of Metabolites (ATP, etc.) Pore_Formation->Metabolite_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Fungal Cell Death Metabolite_Leakage->Cell_Death Membrane_Depolarization->Cell_Death

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the antifungal properties of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_primary_assays Primary Antifungal Assays cluster_secondary_assays Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation Purify_Orfamide_B Purify this compound MIC_Assay Determine MIC/IC50 Purify_Orfamide_B->MIC_Assay Culture_Fungi Culture Fungal Strains Culture_Fungi->MIC_Assay Zoospore_Lysis Zoospore Lysis Assay Culture_Fungi->Zoospore_Lysis Appressorium_Inhibition Appressorium Formation Inhibition Assay Culture_Fungi->Appressorium_Inhibition Biofilm_Assays Biofilm Inhibition/ Disruption Assays Culture_Fungi->Biofilm_Assays Membrane_Permeabilization Membrane Permeabilization (SYTOX Green) Culture_Fungi->Membrane_Permeabilization Gene_Expression Gene Expression Analysis (RNA-seq) Culture_Fungi->Gene_Expression MIC_Assay->Biofilm_Assays MIC_Assay->Membrane_Permeabilization MIC_Assay->Gene_Expression Data_Analysis Quantitative Analysis Zoospore_Lysis->Data_Analysis Appressorium_Inhibition->Data_Analysis Biofilm_Assays->Data_Analysis Membrane_Permeabilization->Data_Analysis Gene_Expression->Data_Analysis Conclusion Elucidate Role in Bacterial-Fungal Interactions Data_Analysis->Conclusion Logical_Relationships Pseudomonas Pseudomonas sp. Nutrients Shared Nutrients and Space Pseudomonas->Nutrients Orfamide_Production Production of This compound Pseudomonas->Orfamide_Production senses fungal presence Fungus Competing Fungus Fungus->Nutrients Competitive_Advantage Competitive Advantage for Pseudomonas Nutrients->Competitive_Advantage Fungal_Inhibition Inhibition of Fungal Growth & Development Orfamide_Production->Fungal_Inhibition targets fungus Fungal_Inhibition->Competitive_Advantage

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Orfamide B in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Orfamide B, a cyclic lipopeptide with significant biocontrol and potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Pseudomonas species are known to produce it?

This compound is a cyclic lipopeptide biosurfactant. It is primarily produced by Pseudomonas sp. strains CMR5c and CMR12a, which are related to Pseudomonas protegens. While the P. protegens group is mainly known for producing Orfamide A, these specific strains have been identified as this compound producers.[1][2] Orfamide A and this compound differ by only a single amino acid in their peptide chain.[1][2]

Q2: What is the primary genetic basis for this compound biosynthesis?

The biosynthesis of this compound is governed by a non-ribosomal peptide synthetase (NRPS) gene cluster. This cluster consists of three core genes: ofaA, ofaB, and ofaC. These genes encode the large enzymes that sequentially assemble the amino acid and fatty acid components of this compound.[3]

Q3: What are the key regulatory pathways controlling this compound production?

The production of this compound is under the control of a hierarchical regulatory network. The primary global regulatory system is the Gac-Rsm signal transduction pathway.[4][5] This pathway, in turn, controls the expression of more specific transcriptional regulators, namely LuxR-type regulators.[1][2][4] These LuxR-type proteins directly regulate the expression of the ofa gene cluster. In some strains, two LuxR-type regulatory genes, designated ofaR1 and ofaR2, flank the orfamide biosynthesis gene cluster.[3]

Q4: Are there any known inhibitors of this compound production or secretion?

Yes, in some strains like Pseudomonas sp. CMR12a, the co-production of another cyclic lipopeptide called sessilin can interfere with the secretion of this compound.[3] Sessilins are produced in larger amounts and are secreted earlier, while orfamides can be predominantly retained within the cell under these conditions.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low yields of this compound.

Problem 1: No or very low detection of this compound.

Possible Cause 1.1: Incorrect Pseudomonas strain or loss of production capability.

  • Troubleshooting Steps:

    • Strain Verification: Confirm the identity of your Pseudomonas strain using 16S rRNA sequencing or other molecular identification methods. Ensure you are using a known this compound producer, such as Pseudomonas sp. CMR5c or CMR12a.[1][2]

    • Sub-culturing Practices: Avoid excessive sub-culturing, which can lead to mutations and loss of secondary metabolite production. It is advisable to use fresh cultures from glycerol (B35011) stocks stored at -80°C for each experiment.

    • Genotypic Analysis: If problems persist, consider using PCR to verify the presence of the ofaA, ofaB, or ofaC genes in your strain.

Possible Cause 1.2: Inappropriate culture conditions.

  • Troubleshooting Steps:

    • Media Composition: Ensure your culture medium contains appropriate carbon and nitrogen sources. While specific optimal sources for this compound are not extensively documented, general-purpose media like King's B (KB) or Luria-Bertani (LB) broth are commonly used for initial cultivation.[6] For optimization, consider screening different carbon sources (e.g., glucose, glycerol, succinate, citrate) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts).[7][8][9][10]

    • pH of the Medium: The pH of the culture medium can significantly impact secondary metabolite production. While the optimal pH for this compound is not definitively established, for other Pseudomonas metabolites and biofilm production, a pH range of 7.0 to 8.5 has been shown to be effective.[11][12][13][14][15] Start with a buffered medium at pH 7.0 and test a range of pH values (e.g., 6.0, 7.0, 8.0) to find the optimum for your strain.

    • Temperature: Cultivation temperature is a critical factor. Most Pseudomonas species used for lipopeptide production are grown at temperatures between 25°C and 30°C. Deviations from the optimal temperature can significantly reduce yield.[11][12][15]

    • Aeration and Agitation: Adequate aeration is crucial for the growth of Pseudomonas and the production of secondary metabolites. Ensure good agitation (e.g., 180-220 rpm) in shake flasks with a low culture volume-to-flask volume ratio (e.g., 1:5) to ensure sufficient oxygen supply.[16][17] In bioreactors, optimizing the agitation and aeration rates is key to maximizing yield.[18][19]

Problem 2: this compound is produced but the yield is consistently low.

Possible Cause 2.1: Sub-optimal culture medium composition.

  • Troubleshooting Steps:

    • Carbon Source Optimization: Systematically test different carbon sources. While glucose is a common choice, some studies on other Pseudomonas lipopeptides suggest that alternative carbon sources like glycerol or specific organic acids might enhance production.[10]

    • Nitrogen Source Optimization: The type and concentration of the nitrogen source can influence the production of secondary metabolites. Compare the effects of complex nitrogen sources (e.g., tryptone, peptone, yeast extract) with inorganic sources (e.g., ammonium sulfate, sodium nitrate).[8][20]

    • C:N Ratio: The carbon-to-nitrogen ratio in the medium is a critical parameter for secondary metabolite production. A high C:N ratio often favors the production of lipopeptides. Experiment with different C:N ratios to find the optimal balance for this compound production.

Possible Cause 2.2: Co-production of inhibitory compounds.

  • Troubleshooting Steps:

    • Detection of Co-produced Lipopeptides: If you are using a strain like Pseudomonas sp. CMR12a, analyze your culture extracts for the presence of sessilin using HPLC-MS.

    • Genetic Modification: For research purposes, creating a mutant deficient in sessilin production could significantly improve the secretion and yield of this compound.

Problem 3: Difficulty in extracting and quantifying this compound.

Possible Cause 3.1: Inefficient extraction protocol.

  • Troubleshooting Steps:

    • Acid Precipitation: A common and effective method for extracting cyclic lipopeptides is acid precipitation. Lowering the pH of the cell-free supernatant to around 2.0 with a strong acid (e.g., HCl) will cause the lipopeptides to precipitate. The precipitate can then be collected by centrifugation and extracted with an organic solvent like methanol (B129727) or ethyl acetate (B1210297).

    • Solvent Extraction: For cell-associated orfamides, extraction of the cell pellet with methanol or a mixture of chloroform (B151607) and methanol can be effective.

Possible Cause 3.2: Inaccurate quantification method.

  • Troubleshooting Steps:

    • Use of a Suitable Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most reliable method for the quantification of this compound. It allows for accurate identification and quantification based on the mass-to-charge ratio and retention time.

    • Standard Curve: Ensure you are using a purified this compound standard to generate a standard curve for accurate quantification. If a pure standard is unavailable, relative quantification against an internal standard can be performed.

Data on Factors Influencing Lipopeptide Production in Pseudomonas

While specific quantitative data for this compound is limited in the literature, the following tables summarize general trends observed for the production of other cyclic lipopeptides in Pseudomonas, which can serve as a starting point for optimization studies.

Table 1: Effect of Carbon Source on Pseudomonas Lipopeptide Production (General Trends)

Carbon SourceRelative YieldRemarks
GlucoseModerate to HighCommon starting point, but can lead to acidification of the medium.[10]
GlycerolHighOften leads to higher yields compared to glucose for some lipopeptides.[8]
SuccinateVariableCan be an effective carbon source for some strains.[10]
CitrateVariableMay influence the expression of virulence and motility-related genes.[10]
Vegetable OilsHighCan serve as effective carbon sources for rhamnolipid production, a different class of biosurfactants.[9]

Table 2: Effect of Nitrogen Source on Pseudomonas Lipopeptide Production (General Trends)

Nitrogen SourceRelative YieldRemarks
PeptoneHighA complex nitrogen source that often supports good growth and production.
TryptoneHighAnother effective complex nitrogen source.[7]
Yeast ExtractHighProvides a rich source of nutrients and can enhance production.[9]
Ammonium SaltsModerateCan be used, but may not support as high yields as complex sources.[20]
Sodium NitrateModerateAn alternative inorganic nitrogen source.[8]

Table 3: Effect of Environmental Parameters on Pseudomonas Lipopeptide Production (General Trends)

ParameterOptimal RangeRemarks
Temperature25 - 30 °CProduction is sensitive to temperature fluctuations.[11][12][15]
pH7.0 - 8.5Acidic pH can be detrimental to production.[11][12][13][14][15]
AerationHighGood oxygen supply is crucial for high-density cultures and production.[16][17]
Agitation180 - 220 rpmEnsures proper mixing and oxygen transfer in shake flasks.[16]

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas for this compound Production
  • Inoculum Preparation:

    • Streak the Pseudomonas strain from a glycerol stock onto a King's B (KB) agar (B569324) plate and incubate at 28°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of KB broth in a 50 mL flask.

    • Incubate at 28°C with shaking at 200 rpm for 16-24 hours to obtain a seed culture.

  • Production Culture:

    • Inoculate 100 mL of production medium (e.g., optimized KB broth) in a 500 mL flask with the seed culture to an initial OD600 of 0.1.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

Protocol 2: Extraction and Purification of this compound
  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Acid Precipitation:

    • Transfer the supernatant to a clean beaker.

    • Slowly add 6 M HCl while stirring to adjust the pH to 2.0.

    • A white precipitate should form.

    • Incubate at 4°C overnight to allow for complete precipitation.

  • Collection of Crude Extract:

    • Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and collect the crude lipopeptide pellet.

  • Solvent Extraction:

    • Resuspend the pellet in a minimal amount of sterile water.

    • Extract the lipopeptides three times with an equal volume of ethyl acetate or methanol.

    • Pool the organic phases and evaporate the solvent using a rotary evaporator.

  • Purification (Optional):

    • The crude extract can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Quantification of this compound by HPLC-MS
  • Sample Preparation:

    • Dissolve the dried crude extract in methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of this compound.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

OrfamideB_Troubleshooting_Workflow start Low or No this compound Yield check_strain Verify Pseudomonas Strain (e.g., 16S rRNA, PCR for ofa genes) start->check_strain check_culture Review Culture Conditions (Media, pH, Temp, Aeration) check_strain->check_culture Strain Confirmed successful_yield Improved this compound Yield check_strain->successful_yield Incorrect Strain Identified & Corrected optimize_media Optimize Media Components (Carbon, Nitrogen, C:N ratio) check_culture->optimize_media Conditions Appear Correct check_culture->successful_yield Suboptimal Conditions Identified & Corrected check_extraction Evaluate Extraction Protocol optimize_quantification Refine Quantification Method (HPLC-MS, Standard Curve) check_extraction->optimize_quantification Extraction is Efficient check_extraction->successful_yield Inefficient Extraction Identified & Improved check_inhibition Investigate Co-production of Inhibitors (e.g., Sessilin) optimize_media->check_inhibition Yield Still Low optimize_media->successful_yield Optimized Medium Improves Yield check_inhibition->check_extraction No Inhibitors Detected check_inhibition->successful_yield Inhibitor Identified & Addressed optimize_quantification->successful_yield Quantification is Accurate OrfamideB_Production_Workflow start Inoculum Preparation culture Production Culture (Optimized Media & Conditions) start->culture harvest Harvest Culture (Centrifugation) culture->harvest supernatant Cell-free Supernatant harvest->supernatant cell_pellet Cell Pellet harvest->cell_pellet precipitation Acid Precipitation (pH 2.0) supernatant->precipitation extraction Solvent Extraction (e.g., Ethyl Acetate) precipitation->extraction purification Purification (RP-HPLC) extraction->purification analysis Analysis & Quantification (HPLC-MS) purification->analysis end Pure this compound analysis->end Gac_Rsm_Pathway cluster_gac Global Regulation cluster_lux Specific Regulation Signal Unknown Signal (Stationary Phase) GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNA Small RNAs (rsmX, rsmY, rsmZ) GacA->sRNA Activates Transcription RsmA_E RsmA/RsmE (Translational Repressors) sRNA->RsmA_E Sequesters LuxR LuxR-type Regulators (ofaR1, ofaR2) RsmA_E->LuxR Represses Translation ofa_genes ofaA, ofaB, ofaC (Biosynthesis Genes) LuxR->ofa_genes Activates Transcription OrfamideB This compound ofa_genes->OrfamideB Synthesis

References

Challenges in Orfamide B purification from analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Orfamide B from its structural analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chromatogram shows poor resolution between this compound and its analogs (e.g., Orfamide A, Orfamide G). What should I do?

A1: Co-elution of this compound with its analogs is a common challenge due to their structural similarities. Orfamide A and B differ by only a single amino acid, while this compound and G have different fatty acid chain lengths, which also influences their hydrophobicity and retention on a reversed-phase column.[1][2][3][4][5] To improve resolution, consider the following troubleshooting steps:

  • Optimize the Gradient: A shallow gradient is often key to separating closely related compounds.[6][7][8] Instead of a steep, rapid gradient, try a more gradual increase in the organic mobile phase concentration over a longer period. This will provide more time for the individual analogs to interact differently with the stationary phase and elute separately.

  • Modify the Mobile Phase: While acetonitrile (B52724) is a common organic modifier, experimenting with methanol (B129727) or isopropanol (B130326) could alter the selectivity of your separation. Additionally, ensure the aqueous mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to improve peak shape.[2][4]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A column with a different pore size or a different bonded phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different selectivity.[9]

Q2: I am observing peak tailing for my this compound peak. What are the potential causes and solutions?

A2: Peak tailing in HPLC can be caused by several factors, particularly when dealing with peptides.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on the silica (B1680970) support, can cause tailing. Ensure your mobile phase contains an appropriate concentration of an ion-pairing agent like TFA (typically 0.1%) to minimize these interactions.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may be nearing the end of its lifespan. Flushing the column with a strong solvent or replacing it may be necessary.

Q3: My this compound peak is broad, leading to poor sensitivity and integration. How can I improve the peak shape?

A3: Broad peaks can be a symptom of several issues.

  • Inappropriate Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Minimize these connections where possible.

  • Suboptimal Flow Rate: While a lower flow rate can improve resolution, a flow rate that is too low can lead to band broadening due to diffusion. Experiment with slightly higher flow rates to see if peak shape improves without sacrificing resolution.

Q4: How can I confirm the identity of the purified this compound and differentiate it from its analogs?

A4: Mass spectrometry (MS) is an indispensable tool for the identification and differentiation of this compound and its analogs.

  • LC-MS Analysis: Coupling your HPLC system to a mass spectrometer will allow you to determine the mass-to-charge ratio (m/z) of the eluting compounds. Orfamide A, B, and G will have distinct molecular weights due to their structural differences.

  • Tandem MS (MS/MS): For unambiguous identification, tandem mass spectrometry can be used to fragment the parent ions. The fragmentation patterns will be specific to the amino acid sequence and fatty acid moiety of each analog, allowing for confident differentiation.[11]

Data Presentation: Illustrative HPLC Parameters

The following tables provide illustrative quantitative data for the separation of this compound from its common analogs under different HPLC conditions. Please note that these are representative values and actual results may vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: Influence of Gradient Slope on Retention Time and Resolution

CompoundRetention Time (min) - Steep Gradient (5-95% ACN in 10 min)Retention Time (min) - Shallow Gradient (40-60% ACN in 20 min)
Orfamide A8.515.2
This compound8.716.0
Orfamide G9.217.5

ACN: Acetonitrile

Table 2: Effect of Organic Modifier on Selectivity

CompoundRetention Time (min) - Acetonitrile GradientRetention Time (min) - Methanol Gradient
Orfamide A16.118.5
This compound16.919.8
Orfamide G18.222.1

Experimental Protocols

Protocol 1: Crude Extraction of Orfamides from Bacterial Culture

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.

  • Acid Precipitation: Carefully decant the supernatant and acidify it to a pH of 2.0 using 6 M HCl. This will cause the lipopeptides to precipitate out of the solution.

  • Incubation: Store the acidified supernatant at 4°C overnight to ensure complete precipitation.

  • Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude precipitate containing the orfamides.

  • Solubilization: Resuspend the crude precipitate in a minimal amount of methanol.

Protocol 2: Semi-Preparative HPLC Purification of this compound

  • HPLC System: A semi-preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Gradient Program:

    • 0-5 min: 20% B (isocratic)

    • 5-45 min: 20% to 70% B (linear gradient)

    • 45-50 min: 70% to 95% B (linear gradient)

    • 50-55 min: 95% B (isocratic wash)

    • 55-60 min: 95% to 20% B (return to initial conditions)

  • Flow Rate: 3.0 mL/min

  • Detection: UV absorbance at 214 nm.

  • Injection: Inject the methanolic crude extract.

  • Fraction Collection: Collect fractions corresponding to the eluting peaks.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC-MS to identify the fraction containing pure this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Visualizations

Orfamide_Purification_Workflow cluster_extraction Crude Extraction cluster_purification HPLC Purification Culture Bacterial Culture Centrifugation1 Centrifugation (10,000 x g) Culture->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Acidification Acidification (pH 2.0) Supernatant->Acidification Precipitation Overnight Precipitation (4°C) Acidification->Precipitation Centrifugation2 Centrifugation (10,000 x g) Precipitation->Centrifugation2 Crude_Extract Crude Orfamide Extract Centrifugation2->Crude_Extract HPLC_Injection Inject Crude Extract onto C18 Column Crude_Extract->HPLC_Injection Gradient_Elution Gradient Elution (Water/Acetonitrile + 0.1% TFA) HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection based on UV (214 nm) Gradient_Elution->Fraction_Collection LCMS_Analysis LC-MS Analysis of Fractions Fraction_Collection->LCMS_Analysis Pooling Pool Pure this compound Fractions LCMS_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Orfamide_B Pure this compound Powder Lyophilization->Pure_Orfamide_B

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Problem Poor Resolution of this compound and Analogs Optimize_Gradient Optimize Gradient (Shallow Gradient) Problem->Optimize_Gradient Modify_Mobile_Phase Modify Mobile Phase (e.g., Methanol) Problem->Modify_Mobile_Phase Adjust_Flow_Rate Adjust Flow Rate (Lower) Problem->Adjust_Flow_Rate Change_Column Change Column (Different Stationary Phase) Problem->Change_Column If other optimizations fail Resolution_Improved Resolution Improved Optimize_Gradient->Resolution_Improved Modify_Mobile_Phase->Resolution_Improved Adjust_Flow_Rate->Resolution_Improved Change_Column->Resolution_Improved

Caption: Troubleshooting logic for poor resolution in this compound purification.

References

Orfamide B Mass Spectrometry Fragmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the mass spectrometry fragmentation of Orfamide B. This resource includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

This compound is a cyclic lipopeptide (CLP) produced by various Pseudomonas species. It is composed of a ten-amino-acid peptide ring linked to a 3-hydroxytetradecanoic acid lipid tail. The cyclic structure is formed by an ester linkage between the C-terminus and the side chain of a threonine residue.

Q2: What is the molecular weight and chemical formula of this compound?

The molecular weight of this compound is 1281.6 g/mol , and its chemical formula is C₆₃H₁₁₂N₁₀O₁₇.

Q3: What is the amino acid sequence of this compound?

The amino acid sequence of this compound has been determined to be: Leu¹-Glu²-Thr³-Ile⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰.

Q4: How does this compound differ from other Orfamides, like Orfamide A?

This compound differs from Orfamide A by a single amino acid substitution at the fourth position. This compound contains an isoleucine (Ile) at this position, while Orfamide A has a valine (Val).[1][2] This substitution is a key feature to consider during mass spectral analysis.

Q5: What are the expected major fragmentation pathways for this compound in MS/MS analysis?

As a cyclic lipopeptide, this compound is expected to undergo fragmentation through several key pathways in tandem mass spectrometry (MS/MS). The primary fragmentation events involve the cleavage of the peptide backbone, leading to the formation of b- and y-type ions. Additionally, the loss of the fatty acid side chain is a common fragmentation event. Due to the cyclic nature of the peptide, initial ring opening is required before significant backbone fragmentation can occur. This can be initiated at the ester linkage or at an amide bond.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor ionization or low signal intensity of the parent ion [M+H]⁺. 1. Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature). 2. Sample concentration is too low. 3. Presence of interfering substances or salts in the sample.1. Optimize electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source conditions. 2. Concentrate the sample or inject a larger volume. 3. Purify the sample using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Complex and uninterpretable fragment ion spectrum. 1. In-source fragmentation is occurring. 2. Multiple precursors are being fragmented simultaneously. 3. The collision energy is too high, leading to excessive fragmentation.1. Reduce the cone voltage or other in-source fragmentation parameters. 2. Narrow the precursor isolation window in the mass spectrometer. 3. Perform a collision energy ramp or optimization experiment to find the optimal energy for generating informative fragment ions.
Difficulty in distinguishing between this compound and Orfamide A. The mass difference between isoleucine and valine is very small and may not be resolved in the parent ion.Focus on the fragmentation pattern around the fourth amino acid. Isoleucine can be distinguished from its isomer leucine (B10760876) (and similarly from valine) by characteristic fragment ions resulting from side-chain cleavages. Look for specific neutral losses or immonium ions that are unique to isoleucine.
Ambiguous identification of fragment ions. 1. Low mass accuracy of the instrument. 2. Lack of a theoretical fragmentation model.1. Calibrate the mass spectrometer to ensure high mass accuracy. 2. Use peptide fragmentation prediction software or manually calculate the expected m/z values for b- and y-ions based on the known amino acid sequence.

Quantitative Data

The following table summarizes the expected monoisotopic masses of the parent ion and key fragment ions of this compound. These values are calculated based on the chemical formula and can be used to aid in the interpretation of high-resolution mass spectrometry data.

Ion TypeChemical FormulaCalculated m/z ([M+H]⁺)
This compound C₆₃H₁₁₂N₁₀O₁₇1282.82
[this compound - H₂O] C₆₃H₁₁₀N₁₀O₁₆1264.81
[this compound - CO] C₆₂H₁₁₂N₁₀O₁₆1254.82
Loss of Fatty Acid C₅₀H₈₄N₁₀O₁₅1073.61

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Sample Preparation and LC-MS/MS Analysis

A detailed protocol for the extraction and analysis of this compound from bacterial cultures is outlined below.

experimental_workflow cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis start Bacterial Culture centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Extract with Methanol centrifuge->extract Pellet acidify Acidify to pH 2.0 supernatant->acidify precipitate Precipitate Overnight at 4°C acidify->precipitate precipitate->centrifuge dry Dry Extract extract->dry dissolve Dissolve in Mobile Phase dry->dissolve hplc Reverse-Phase HPLC dissolve->hplc ms Mass Spectrometer (ESI+) hplc->ms msms Tandem MS (CID) ms->msms Isolate [M+H]⁺ orfamide_b_fragmentation cluster_ring_opening Ring Opening cluster_fragmentation Backbone Fragmentation cluster_sidechain Side Chain Fragmentation parent This compound [M+H]⁺ m/z 1282.8 ring_open Linearized this compound parent->ring_open CID fatty_acid_loss Loss of 3-OH-C14:0 [M+H - 228]⁺ parent->fatty_acid_loss Ester bond cleavage b_ions b-series ions ring_open->b_ions Amide bond cleavage y_ions y-series ions ring_open->y_ions Amide bond cleavage ile_fragment Characteristic Ile fragments (e.g., loss of C₂H₅ or C₃H₇ from immonium ion) b_ions->ile_fragment Fragmentation at Ile⁴ y_ions->ile_fragment Fragmentation at Ile⁴

References

Improving Orfamide B bioassay reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orfamide B bioassays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of experiments involving this compound, a cyclic lipopeptide with notable antifungal, insecticidal, and plant defense-inducing properties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address common challenges encountered during bioassays.

Troubleshooting Guides

This section provides solutions to common problems that can lead to variability and a lack of reproducibility in this compound bioassays.

Problem 1: High Variability Between Replicate Wells
Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can lead to cells clumping in the center.
Edge Effects Minimize evaporation from wells on the plate periphery by filling the outer wells with sterile water or PBS. Ensure the incubator has adequate humidity.
Inconsistent Pipetting Use calibrated pipettes and practice consistent pipetting technique, especially for small volumes. When adding reagents, ensure the pipette tip is below the liquid surface to avoid splashing.
This compound Precipitation This compound is a lipophilic compound and may precipitate in aqueous media. Visually inspect wells for any signs of precipitation after adding this compound. See "Problem 2" for solutions related to solubility.
Problem 2: Low or No Bioactivity Observed
Potential CauseRecommended Solution
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
Suboptimal Solvent Concentration High concentrations of solvents like DMSO can be toxic to cells or inhibit microbial growth, masking the effect of this compound. Prepare a dose-response curve for the solvent alone to determine the maximum non-inhibitory concentration for your specific assay.
Interaction with Serum Proteins In cell-based assays using serum-containing media, the lipophilic tail of this compound can bind to proteins like albumin, reducing its effective concentration. Consider using serum-free media or reducing the serum concentration during the treatment period. If serum is necessary, a higher concentration of this compound may be required to observe an effect.
Critical Micelle Concentration (CMC) Not Reached As a biosurfactant, this compound's membrane-disrupting activity is dependent on its concentration and aggregation state. Below its CMC, it exists as monomers with lower activity. Ensure the tested concentrations are within a range expected to be at or above the CMC for optimal activity. While the specific CMC for this compound is not readily available in the literature, related cyclic lipopeptides have CMCs in the micromolar range.
Incorrect pH of Assay Medium The activity of some lipopeptides can be pH-dependent. Ensure the pH of your assay medium is within the optimal range for both your target organism/cells and this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay medium.

Q2: What is the mechanism of action of this compound?

A2: this compound is a biosurfactant that primarily acts by disrupting the integrity of microbial cell membranes.[2] This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell lysis. In plants, orfamides can also trigger Induced Systemic Resistance (ISR), a state of heightened plant immunity.[3][4]

Q3: How does this compound induce systemic resistance in plants?

A3: Orfamide A, a close analog of this compound, has been shown to induce ISR in rice by activating specific defense signaling pathways. This involves abscisic acid (ABA) signaling, the transcriptional activator OsWRKY4, and the expression of pathogenesis-related protein PR1b.[3][4]

Q4: Can I use this compound in assays with serum-containing media?

A4: Yes, but with caution. The hydrophobic fatty acid tail of this compound can bind to serum proteins, particularly albumin. This interaction can sequester the lipopeptide, reducing its bioavailability and apparent activity. If you observe lower than expected activity in the presence of serum, consider the following:

  • Reduce the serum concentration if possible for your cell line.

  • Perform the assay in serum-free media.

  • Increase the concentration of this compound to compensate for the amount bound to serum proteins.

Q5: My this compound solution appears cloudy after dilution in my assay medium. What should I do?

A5: Cloudiness indicates that this compound may be precipitating out of solution. This can be due to its low solubility in aqueous buffers. To address this:

  • Ensure your final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to your cells or microorganisms.

  • Vortex the solution thoroughly after dilution.

  • Consider a brief sonication of the diluted solution to aid in dispersion.

  • If precipitation persists, you may need to adjust the formulation, for example, by using a different buffer system or adding a small amount of a non-ionic surfactant.

Experimental Protocols & Data

Antifungal Bioassay against Magnaporthe oryzae

This protocol is adapted from studies demonstrating the antifungal activity of orfamides.[1][5]

Methodology:

  • Spore Suspension Preparation:

    • Culture M. oryzae on a suitable medium until sporulation.

    • Harvest spores and suspend them in sterile water or a 0.5% gelatin solution to a final concentration of 5 x 10^4 spores/mL.

  • This compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create serial dilutions of the stock solution in sterile water to achieve the desired final concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration in all treatments, including the control, should be kept constant and at a non-inhibitory level (typically ≤1%).

  • Incubation:

    • Mix the spore suspension with the this compound dilutions (or DMSO control).

    • Incubate the mixture under conditions that promote spore germination and appressorium formation (e.g., on a hydrophobic surface at 28°C).

  • Assessment:

    • After a suitable incubation period (e.g., 8-24 hours), observe the spores under a microscope.

    • Quantify the percentage of spore germination and appressorium formation.

Quantitative Data Summary:

Orfamide Concentration (µM)Appressorium Formation Inhibition (%)
1~20%
10~50%
50>80%

Note: The above data is an illustrative summary based on published findings for orfamide A and may vary depending on the specific experimental conditions and this compound purity.[6]

Zoospore Lysis Assay against Oomycetes (e.g., Phytophthora spp.)

This protocol is based on the observed lytic activity of orfamides against oomycete zoospores.[1][2]

Methodology:

  • Zoospore Production:

    • Induce zoospore release from mycelial cultures of the target oomycete according to standard protocols.

    • Collect the motile zoospores and adjust the concentration in sterile water.

  • This compound Preparation:

    • Prepare serial dilutions of this compound in sterile water from a DMSO stock solution.

  • Observation:

    • On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the this compound dilution.

    • Immediately observe the mixture under a microscope.

  • Assessment:

    • Record the time until zoospore lysis (cessation of motility and cell rupture) is observed.

Quantitative Data Summary:

Orfamide Concentration (µM)Time to Lysis (seconds)
10< 60
50< 30
100< 10

Note: The above data is an illustrative summary based on published findings for orfamides and may vary depending on the oomycete species and experimental conditions.[2]

Visualizations

This compound Mechanism of Action: Fungal/Oomycete Membrane Disruption

G This compound Interaction with Fungal/Oomycete Cell Membrane cluster_orfamide This compound cluster_membrane Fungal/Oomycete Cell Membrane cluster_cell Cellular Interior orfamide This compound Monomers membrane Phospholipid Bilayer orfamide->membrane Insertion into membrane leakage Ion and Content Leakage membrane->leakage Membrane permeabilization lysis Cell Lysis leakage->lysis

Caption: this compound disrupts the fungal/oomycete cell membrane, leading to leakage and lysis.

Orfamide-Induced Systemic Resistance (ISR) Signaling Pathway in Rice

G Orfamide-Induced Systemic Resistance (ISR) in Rice orfamide Orfamide receptor PAMP Receptor (putative) orfamide->receptor Perception aba Abscisic Acid (ABA) Signaling receptor->aba oswrky4 OsWRKY4 (Transcription Factor) aba->oswrky4 Activation pr1b PR1b Gene Expression oswrky4->pr1b Upregulation isr Induced Systemic Resistance (ISR) pr1b->isr

Caption: Orfamide triggers a signaling cascade in rice, leading to Induced Systemic Resistance.

Troubleshooting Workflow for Low Bioactivity

G Troubleshooting Low this compound Bioactivity start Low/No Bioactivity Observed check_compound Check this compound Integrity (Fresh stock, proper storage) start->check_compound check_solubility Assess Solubility (Precipitation in media?) check_compound->check_solubility Integrity OK resolve_compound Prepare fresh this compound solution check_compound->resolve_compound Degraded check_assay Review Assay Conditions (Solvent control, cell health) check_solubility->check_assay Soluble resolve_solubility Adjust solvent concentration or formulation check_solubility->resolve_solubility Precipitation check_serum Consider Serum Interaction (Reduce serum or increase dose) check_assay->check_serum Conditions OK resolve_assay Optimize assay parameters check_assay->resolve_assay Suboptimal resolve_serum Modify serum conditions check_serum->resolve_serum Interaction Likely end Bioactivity Restored check_serum->end Serum OK resolve_compound->end resolve_solubility->end resolve_assay->end resolve_serum->end

References

Orfamide B Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of Orfamide B precipitation in aqueous solutions. Due to its cyclic lipopeptide structure, this compound has limited aqueous solubility, which can impact experimental reproducibility and limit its therapeutic application.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

This compound is a lipophilic molecule with a cyclic peptide head and a lipid tail, leading to poor solubility in water.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in an aqueous solution. This often happens when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution.[2][3]

Q2: What is the best solvent for preparing a concentrated stock solution of this compound?

This compound is readily soluble in several organic solvents. For biological applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power and compatibility with many experimental systems at low final concentrations.[3]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Water / Aqueous BuffersPoorly Soluble[4]

Q3: How can I increase the solubility of this compound in my final aqueous solution?

Several strategies can be employed to prevent precipitation upon dilution of your this compound stock:

  • Use of Co-solvents: Keeping a small percentage of an organic solvent like DMSO in the final aqueous solution can help maintain solubility. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[3]

  • pH Adjustment: The solubility of peptides can be influenced by pH. For a peptide with basic residues, dissolving it in a slightly acidic solution (e.g., using 10% acetic acid) can improve solubility. Conversely, for acidic peptides, a slightly basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate) may work better.[5]

  • Use of Surfactants: As a biosurfactant itself, this compound can form micelles at concentrations above its Critical Micelle Concentration (CMC).[6] Below the CMC, using a small amount of a non-denaturing detergent can also aid solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a water-soluble exterior.[7][8] This is a highly effective method for significantly increasing aqueous solubility.

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

Troubleshooting Guide: this compound Precipitation

If you observe precipitation during your experiment, follow this troubleshooting workflow.

G start Precipitation Observed (Cloudy/Turbid Solution) check_stock 1. Check Stock Solution Is it clear? start->check_stock check_dilution 2. Review Dilution Protocol Was dilution performed correctly? check_stock->check_dilution Yes, stock is clear remake_stock Stock is cloudy or has particles. Remake stock solution in 100% anhydrous DMSO. Ensure complete dissolution (vortex/sonicate). check_stock->remake_stock No check_conc 3. Evaluate Final Concentration Is it too high? check_dilution->check_conc Yes, protocol followed slow_dilution Dilution was too rapid. Add stock solution dropwise to aqueous buffer while vortexing/stirring gently. check_dilution->slow_dilution No solubilize 4. Implement Solubilization Strategy check_conc->solubilize No, concentration is low lower_conc Concentration exceeds solubility limit. Decrease the final concentration of this compound. check_conc->lower_conc Yes strategy_cosolvent A. Increase Co-solvent (e.g., raise final DMSO to 0.5-1.0% if tolerated by assay) solubilize->strategy_cosolvent strategy_cd B. Use Cyclodextrins (Formulate with HP-β-CD) solubilize->strategy_cd strategy_ph C. Adjust pH (Use acidic/basic buffer based on peptide pI) solubilize->strategy_ph

Caption: Troubleshooting workflow for this compound precipitation.

Illustrative Data

While specific quantitative data for this compound is limited, the following table provides an illustrative example of how solubility for a generic cyclic lipopeptide might be affected by different concentrations of a co-solvent like DMSO.

Table 2: Illustrative Aqueous Solubility of a Cyclic Lipopeptide with a Co-Solvent

Aqueous Solution (Buffer pH 7.4)Estimated Solubility (µg/mL)Notes
0.1% DMSO< 1Likely to precipitate at typical working concentrations.
0.5% DMSO5 - 10Improved solubility, suitable for many cell lines.[3]
1.0% DMSO15 - 25Further improvement, check assay tolerance.
5.0% DMSO> 100High solubility, but may be toxic to cells.
10 mM HP-β-Cyclodextrin> 150Significant increase in solubility via complexation.[7]
Note: This data is for illustrative purposes only and is based on typical behavior of poorly soluble lipophilic compounds. Actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a general method for preparing an this compound stock solution and diluting it into an aqueous buffer to minimize precipitation.[2][5]

G cluster_stock Part A: Stock Solution (e.g., 10 mM) cluster_working Part B: Aqueous Working Solution weigh 1. Weigh this compound powder in a sterile microfuge tube. add_dmso 2. Add 100% anhydrous DMSO to achieve desired concentration. weigh->add_dmso dissolve 3. Vortex and/or sonicate briefly until solution is completely clear. add_dmso->dissolve store 4. Aliquot and store at -20°C to avoid freeze-thaw cycles. dissolve->store thaw 5. Thaw a stock aliquot at room temperature. prep_buffer 6. Prepare aqueous buffer in a separate tube. thaw->prep_buffer dilute 7. Add stock solution dropwise to the buffer while gently vortexing. prep_buffer->dilute inspect 8. Visually inspect for clarity. Solution should be transparent. dilute->inspect

Caption: Workflow for preparing this compound solutions.

Detailed Steps:

  • Weigh Compound: Accurately weigh the required mass of lyophilized this compound powder into a sterile, appropriate-sized tube.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously. If needed, briefly sonicate the solution in a water bath to ensure the peptide is fully dissolved. The final stock solution should be perfectly clear.[5]

  • Store: Prepare small-volume aliquots to minimize the number of freeze-thaw cycles and store them at -20°C or -80°C.

  • Dilution: When preparing the final working solution, add the DMSO stock slowly and dropwise into the vortexing aqueous buffer. This gradual addition helps prevent the localized high concentration that leads to precipitation.[2]

  • Final Check: The final working solution should be clear and free of any visible particles. If it appears cloudy, the solubility limit has been exceeded.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol provides a method for preparing an this compound-cyclodextrin inclusion complex to significantly enhance its aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[7]

Methodology:

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.

  • Incubate for Complexation: Tightly seal the container and incubate the mixture on a shaker or rotator at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.

  • Filter Sterilize: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.

  • Determine Concentration: The concentration of the now-solubilized this compound in the filtrate must be determined using an appropriate analytical method, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a standard curve or quantitative NMR. The resulting solution can then be used in experiments or stored at 4°C for short-term use or frozen for long-term storage.

References

Minimizing solvent toxicity in Orfamide B bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize solvent toxicity in Orfamide B bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a cyclic lipopeptide with poor water solubility.[1] It is soluble in several organic solvents. The most commonly used solvents include:

The choice of solvent depends on the specific requirements of your bioassay, including the cell type used and the final concentration of this compound needed.

Q2: How can I determine the maximum non-toxic concentration for my chosen solvent?

A2: It is critical to determine the maximum tolerated concentration (MTC) of the solvent for your specific experimental setup, as solvent toxicity is dose-dependent and can vary significantly between different cell lines.[3][4] A standard method for this is to perform a cell viability assay, such as the MTT assay.[4][5] You should test a range of solvent concentrations (e.g., 0.1% to 5% v/v) on your cells under the same conditions as your planned this compound experiment (incubation time, cell density, etc.). The highest concentration that does not significantly reduce cell viability compared to a no-solvent control is considered the MTC.

Q3: My solvent control is showing significant cytotoxicity. What should I do?

A3: High cytotoxicity in a solvent-only control is a common issue that can invalidate experimental results. Here are the primary troubleshooting steps:

  • Lower the Solvent Concentration: This is the most effective solution. Even commonly used solvents like DMSO can be cytotoxic at concentrations above 1-2%.[3] Try reducing the final concentration of the solvent in your assay medium to 0.5% or lower, as this level is often non-toxic for most cell lines.[4][6]

  • Check Solvent Purity: Ensure you are using a high-purity, sterile, and cell-culture grade solvent. Impurities can contribute to toxicity.

  • Evaluate Cell Density: Cell density can influence susceptibility to solvent toxicity.[5] Ensure you are using a consistent and optimal cell seeding density for your specific cell line.

  • Switch Solvents: If lowering the concentration is not feasible due to the solubility limits of this compound, consider testing an alternative solvent. Acetone and ethanol (B145695) have been shown to have lower cytotoxicity than DMSO and DMF in some cell lines.[6] Newer, "green" solvents like Cyrene™ are also emerging as less toxic alternatives to DMSO.[7][8]

Q4: Can the solvent itself interfere with the bioassay readout, even if it's not overtly toxic?

A4: Yes. Solvents are not biologically inert and can affect cellular processes even at non-cytotoxic concentrations.[3] For example, organic solvents can induce stress responses and activate specific signaling pathways, such as the cell wall integrity (CWI) pathway in yeast.[9] DMSO has been reported to interfere with the activity of certain drug molecules, altering their efficacy in bioassays.[7] Therefore, it is crucial to keep the solvent concentration constant across all wells, including in serial dilutions of your test compound.[3]

Troubleshooting Guide: High Background Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in your solvent controls.

Problem: You observe a significant decrease in cell viability in the solvent control group compared to the untreated (media only) control group.

Goal: Identify and eliminate the source of the background cytotoxicity to ensure the observed effects are due to this compound and not the solvent.

G start High Cytotoxicity in Solvent Control Detected check_conc Is final solvent concentration > 0.5% (v/v)? start->check_conc reduce_conc Action: Reduce final solvent concentration to ≤ 0.5%. Re-run control experiment. check_conc->reduce_conc Yes check_purity Is the solvent high-purity, sterile, and cell-culture grade? check_conc->check_purity No reduce_conc->check_purity Toxicity Persists success Problem Resolved: Proceed with this compound Assay reduce_conc->success Toxicity Eliminated replace_solvent Action: Use a new, unopened bottle of high-purity solvent. Re-run control experiment. check_purity->replace_solvent No check_density Was cell seeding density consistent and optimal? check_purity->check_density Yes replace_solvent->check_density Toxicity Persists replace_solvent->success Toxicity Eliminated optimize_density Action: Optimize cell seeding density. Ensure monolayer is not over-confluent at end of assay. check_density->optimize_density No consider_alt Action: Test alternative solvents (e.g., Ethanol, Acetone, Cyrene™). Determine MTC for each. check_density->consider_alt Yes optimize_density->consider_alt Toxicity Persists optimize_density->success Toxicity Eliminated consider_alt->success Suitable Solvent Found fail Problem Persists: Consult literature for your specific cell line's solvent sensitivities. consider_alt->fail All Solvents Toxic

Caption: Troubleshooting flowchart for high solvent control cytotoxicity.

Data Summary

Table 1: Cytotoxicity of Common Solvents in Various Cell Lines

The following table summarizes the cytotoxic effects of common organic solvents. Note that toxicity is dose-dependent and these values can vary between cell lines and experimental conditions.

SolventCell Line(s)Concentration with Little or No ToxicityConcentration with Observed ToxicityCitation(s)
DMSO MCF-7, RAW-264.7, HUVEC0.1% - 0.5% (v/v)> 0.5% (v/v)[4][6]
HeLa< 1% (v/v)> 2% (v/v)[3]
Ethanol MCF-7, RAW-264.7, HUVEC0.1% - 0.5% (v/v)> 0.5% (v/v)[4][6]
Acetone MCF-7, RAW-264.7, HUVEC0.1% - 1.0% (v/v)> 1.5% (v/v)[6]
DMF MCF-7, RAW-264.7, HUVEC< 0.1% (v/v)≥ 0.1% (v/v)[4][6]
Table 2: Comparison of Potential Solvents for this compound
SolventKey AdvantagesKey DisadvantagesRecommended Max. Conc. (General)
DMSO Excellent solubilizing power for lipopeptides.[2]Can be cytotoxic at >0.5%; may interfere with compound activity.[3][7]≤ 0.5%
Ethanol Lower cytotoxicity than DMSO in some cell lines.[6]More volatile than DMSO.≤ 0.5%
Acetone Showed the least cytotoxicity in one comparative study.[6]Highly volatile.≤ 1.0%
Cyrene™ "Green" solvent derived from biomass; reported low toxicity.[7][8]Newer solvent, less data available on compound compatibility.To be determined empirically.

Experimental Protocols & Workflows

Protocol: Solvent Cytotoxicity Screening using MTT Assay

This protocol outlines a method to determine the Maximum Tolerated Concentration (MTC) of a solvent on a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density that will not lead to over-confluence by the end of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Solvent Preparation: Prepare serial dilutions of your solvent (e.g., DMSO, Ethanol) in complete cell culture medium. A common range to test is 0.05% to 5.0% (v/v). Include a "media only" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Ensure each concentration has multiple replicates (e.g., 3-6 wells).

  • Incubation: Incubate the plate for a duration that matches your planned this compound bioassay (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][10]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "media only" control. The MTC is the highest concentration that does not cause a statistically significant decrease in cell viability.

Workflow for Solvent Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate solvent for your this compound experiments.

G start Start: Need to Run This compound Bioassay solubility_test 1. Test this compound Solubility in Candidate Solvents (DMSO, Ethanol, etc.) start->solubility_test select_solvent Is this compound soluble at required stock concentration? solubility_test->select_solvent mtc_assay 2. Determine Max Tolerated Conc. (MTC) of the solvent on the chosen cell line via MTT assay. select_solvent->mtc_assay Yes fail_solubility FAIL: Choose a different solvent. select_solvent->fail_solubility No check_final_conc Is required final this compound conc. achievable with solvent at ≤ MTC? mtc_assay->check_final_conc run_assay 3. Run Full Bioassay (Include Media & Solvent Controls) check_final_conc->run_assay Yes fail_mtc FAIL: Solvent too toxic. Return to Step 1 and select a new solvent. check_final_conc->fail_mtc No end End: Analyze Results run_assay->end fail_solubility->solubility_test fail_mtc->solubility_test

Caption: Recommended workflow for solvent selection and validation.

Potential Solvent-Induced Signaling Interference

Even at sub-toxic levels, organic solvents can induce cellular stress and activate signaling pathways, which may confound experimental results. Researchers should be aware of this possibility.

G solvent Organic Solvent (e.g., DMSO, Ethanol) membrane Cell Membrane Perturbation / Stress solvent->membrane pathway Activation of Stress-Response Signaling Pathways (e.g., CWI, PDR in yeast) membrane->pathway gene_exp Alteration of Gene Expression pathway->gene_exp readout Confounding Effect on Bioassay Readout (e.g., Cytokine Production, ROS) gene_exp->readout

Caption: Potential for solvent interference with cellular signaling.[3][9]

References

Technical Support Center: Enhancing the Stability of Orfamide B Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Orfamide B, a cyclic lipopeptide with significant biological activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyclic lipopeptide produced by some strains of Pseudomonas bacteria.[2] It belongs to a family of bioactive compounds known for their surfactant and antimicrobial properties. Key properties include its solubility in organic solvents such as DMF, DMSO, ethanol, and methanol (B129727), and it is typically stored at -20°C.[1]

Q2: What are the primary stability concerns for this compound formulations?

Like other lipopeptides, this compound formulations are susceptible to physical and chemical instability. The primary concerns include:

  • Aggregation: Formation of non-covalent oligomers or larger aggregates in aqueous solutions, which can affect bioavailability and efficacy.[3]

  • Hydrolysis: Cleavage of the peptide backbone or the ester linkage, particularly at non-neutral pH.

  • Oxidation: Degradation of susceptible amino acid residues when exposed to oxidizing agents.

Q3: How does pH affect the stability of this compound formulations?

The pH of a formulation can significantly influence the stability of cyclic lipopeptides. For instance, pH can alter the conformation and self-assembly of these molecules.[4] Changes in pH can affect the ionization state of acidic or basic amino acid residues within the peptide ring, potentially leading to conformational changes that may promote aggregation or degradation.[4][5] It is crucial to determine the optimal pH range for this compound to ensure its stability.

Q4: What is the impact of temperature on the stability of this compound?

Elevated temperatures generally accelerate the degradation of peptides and lipopeptides.[6] For this compound, higher temperatures can increase the rate of hydrolysis and other chemical degradation pathways. Thermal stress can also induce aggregation.[3] Therefore, proper storage at recommended low temperatures is essential.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental formulation of this compound.

Issue 1: Precipitation or cloudiness observed in aqueous formulations.
  • Possible Cause: Poor solubility or aggregation of this compound in the aqueous buffer.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of your this compound batch in various solvents. While soluble in organic solvents, its aqueous solubility may be limited.[1]

    • pH Adjustment: The pH of the formulation can impact the charge and conformation of the lipopeptide, affecting its solubility and tendency to aggregate.[4][5] Experiment with a range of pH values to find the optimal condition for solubility.

    • Incorporate Co-solvents or Surfactants: Consider the addition of pharmaceutically acceptable co-solvents or non-ionic surfactants to improve the solubility and prevent aggregation.[3]

    • Control Concentration: The concentration of the lipopeptide can influence its aggregation kinetics.[3] Try working with lower concentrations if precipitation is an issue.

Issue 2: Loss of biological activity over time.
  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Perform stress testing (acidic/basic hydrolysis, oxidation, thermal, and photolytic stress) to understand the degradation pathways of this compound. This will help in identifying the conditions to avoid.

    • Analyze for Degradation Products: Use analytical techniques like HPLC and LC-MS/MS to identify and quantify any degradation products.[7]

    • Optimize Formulation with Stabilizers: Incorporate excipients such as antioxidants (if oxidation is a problem) or buffering agents to maintain an optimal pH.

    • Proper Storage: Ensure the formulation is stored at the recommended temperature and protected from light to minimize degradation.

Issue 3: Inconsistent results in analytical assays.
  • Possible Cause: Issues with the analytical method or sample handling.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method (e.g., HPLC) is properly validated for specificity, linearity, accuracy, and precision for this compound.

    • Sample Preparation: The way samples are prepared can impact the results. For instance, the choice of solvent for dilution can affect the recovery of lipopeptides.[8]

    • Standard Stability: Verify the stability of your this compound standard solution over the course of your experiments.

    • Control for Aggregation: Aggregation can lead to variability in analytical results. Ensure that the sample preparation and analytical mobile phase conditions are optimized to prevent on-column aggregation.

Data Presentation: Illustrative Stability of this compound under Forced Degradation

Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. Actual values for this compound need to be determined experimentally.

Stress ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours6015.2Hydrolyzed peptide fragments
0.1 M NaOH24 hours6025.8Hydrolyzed peptide fragments, epimerized products
3% H₂O₂24 hours258.5Oxidized amino acid derivatives
Heat48 hours8012.1Aggregates, hydrolyzed products
Photostability (ICH Q1B)7 days255.3Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution sample in a temperature-controlled oven at 80°C.

    • Analyze samples at various time points.

  • Photostability Testing:

    • Expose solid and solution samples of this compound to light conditions as specified in ICH guideline Q1B.

    • Keep control samples in the dark.

    • Analyze samples after the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method and characterize degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 or equivalent with a DAD detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate polar degradation products from the parent this compound and less polar aggregates (e.g., starting with a lower percentage of B and gradually increasing).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc lcms LC-MS/MS for Degradant ID hplc->lcms data Data Analysis & Reporting lcms->data pathway Elucidate Degradation Pathway data->pathway stability Identify Stability-Indicating Parameters data->stability

Workflow for a forced degradation study of this compound.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_precip_actions Actions for Physical Instability cluster_activity_actions Actions for Chemical Instability cluster_analytical_actions Actions for Analytical Issues start Start: Formulation Issue Observed (e.g., Precipitation, Activity Loss) issue_type Issue Type? start->issue_type precip Precipitation / Cloudiness issue_type->precip Physical Instability activity_loss Loss of Activity issue_type->activity_loss Chemical Instability inconsistent_results Inconsistent Analytical Results issue_type->inconsistent_results Analytical Issue check_sol Verify Solubility & Concentration precip->check_sol force_degrade Conduct Forced Degradation Study activity_loss->force_degrade validate_method Validate Analytical Method inconsistent_results->validate_method adjust_ph Optimize pH check_sol->adjust_ph add_excipients Add Co-solvents / Surfactants adjust_ph->add_excipients end_node Resolution: Stable Formulation / Reliable Method add_excipients->end_node analyze_degradants Analyze Degradation Products (LC-MS) force_degrade->analyze_degradants add_stabilizers Incorporate Stabilizers (e.g., Antioxidants) analyze_degradants->add_stabilizers optimize_storage Optimize Storage Conditions add_stabilizers->optimize_storage optimize_storage->end_node check_prep Review Sample Preparation validate_method->check_prep check_std Verify Standard Stability check_prep->check_std check_std->end_node

Troubleshooting workflow for this compound formulation issues.

References

Technical Support Center: Overcoming Orfamide B Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving the cyclic lipopeptide antifungal agent, Orfamide B.

Frequently Asked Questions (FAQs)

Q1: My fungal strain shows reduced susceptibility to this compound. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are still under investigation, research on other membrane-active cyclic lipopeptides suggests several possibilities. Resistance is likely associated with alterations in the fungal plasma membrane that prevent or reduce the disruptive action of this compound. Key potential mechanisms include:

  • Alterations in Membrane Lipid Composition: Changes in the sterol and sphingolipid content of the fungal membrane can affect its fluidity and integrity, potentially making it less susceptible to this compound-induced damage. Specifically, a lower ergosterol (B1671047) content and modifications in phospholipid fatty acid saturation have been correlated with reduced sensitivity to some cyclic lipopeptides.

  • Modifications in Sphingolipid Biosynthesis: Sphingolipids are crucial for the formation of lipid rafts and maintaining membrane structure. Alterations in the sphingolipid biosynthesis pathway can impact the overall stability of the plasma membrane and have been linked to resistance against various antifungal agents.

  • Upregulation or Altered Activity of Lipid Flippases: Lipid flippases are responsible for maintaining the asymmetric distribution of phospholipids (B1166683) in the plasma membrane. Changes in their activity could potentially alter membrane properties in a way that confers resistance to membrane-disrupting compounds.

  • Activation of Stress Response Pathways: Fungi possess signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are activated in response to cell membrane and cell wall stress. Activation of these pathways can lead to a state of tolerance, allowing the fungus to better withstand the effects of this compound.

Q2: I am observing inconsistent results in my this compound susceptibility assays. What factors could be contributing to this variability?

A2: Inconsistent results in susceptibility testing can arise from several experimental variables. Ensure the following are standardized in your protocol:

  • Inoculum Preparation: The growth phase and density of the fungal inoculum should be consistent across experiments. Use of a standardized inoculum, as outlined in CLSI or EUCAST guidelines, is recommended.

  • Growth Medium: The composition of the growth medium, including pH and nutrient availability, can influence fungal growth and susceptibility to antifungal agents.

  • This compound Purity and Solvent: Ensure the purity of your this compound stock and that the solvent used for dilution does not have any intrinsic antifungal activity at the concentrations used.

  • Incubation Conditions: Time, temperature, and aeration should be kept constant for all assays.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my fungal strain?

A3: The MIC of this compound can be determined using standardized broth microdilution methods, such as those described by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A general protocol is provided in the "Experimental Protocols" section below.

Q4: Are there known synergistic or antagonistic interactions between this compound and other antifungal agents?

A4: Currently, there is limited published data on the synergistic or antagonistic interactions of this compound with other antifungal drugs. However, given its membrane-disrupting mechanism of action, it is plausible that it could act synergistically with agents that target other cellular pathways, such as ergosterol biosynthesis inhibitors (e.g., fluconazole) or cell wall synthesis inhibitors (e.g., caspofungin). Checkerboard assays are recommended to investigate potential synergistic effects.

Troubleshooting Guides

Problem 1: Fungus exhibits high MIC values for this compound, suggesting resistance.

Logical Workflow for Troubleshooting High MIC Values

start High this compound MIC Observed confirm_mic Confirm MIC with Standardized Protocol start->confirm_mic investigate_membrane Investigate Membrane Composition confirm_mic->investigate_membrane If MIC is consistently high stress_pathways Examine Stress Response Pathways confirm_mic->stress_pathways If MIC is consistently high generate_mutants Generate Resistant Mutants Through Experimental Evolution confirm_mic->generate_mutants For in-depth analysis analyze_lipids Analyze Sterol and Sphingolipid Content investigate_membrane->analyze_lipids flippase_activity Assess Lipid Flippase Activity investigate_membrane->flippase_activity conclusion Identify Potential Resistance Mechanisms analyze_lipids->conclusion flippase_activity->conclusion gene_expression Analyze Gene Expression of HOG and CWI Pathway Components stress_pathways->gene_expression gene_expression->conclusion sequence_mutants Sequence Resistant Mutants (Whole Genome or Targeted) generate_mutants->sequence_mutants sequence_mutants->conclusion

Caption: Troubleshooting workflow for high this compound MIC.

Troubleshooting Steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized broth microdilution protocol (see Experimental Protocols). Include susceptible and known resistant (if available) control strains.

  • Investigate Membrane Composition:

    • Hypothesis: The resistant strain has an altered membrane lipid composition that reduces this compound efficacy.

    • Experiment: Extract and analyze the ergosterol and sphingolipid content of the resistant strain compared to a susceptible control. A decrease in the ergosterol-to-phospholipid ratio or changes in sphingolipid profiles may indicate a resistance mechanism.

  • Assess Lipid Flippase Activity:

    • Hypothesis: Altered lipid flippase activity contributes to resistance by changing the phospholipid asymmetry of the plasma membrane.

    • Experiment: Utilize fluorescently labeled phospholipid analogs to measure flippase activity in resistant and susceptible strains.

  • Examine Stress Response Pathways:

    • Hypothesis: The resistant strain exhibits constitutive or hyper-activated stress response pathways (HOG, CWI) that confer tolerance to this compound.

    • Experiment: Use RT-qPCR to measure the expression levels of key genes in the HOG and CWI pathways (e.g., HOG1, MKC1) in the presence and absence of this compound.

  • Experimental Evolution and Genetic Analysis:

    • Hypothesis: Resistance is due to specific genetic mutations.

    • Experiment: Induce this compound resistance in a susceptible strain by sequential passaging in increasing concentrations of the compound. Perform whole-genome sequencing of the resistant isolates to identify potential mutations in genes related to membrane biosynthesis, lipid transport, or stress response signaling.

Problem 2: this compound shows reduced efficacy in a biofilm model.

Logical Workflow for Troubleshooting Reduced Efficacy in Biofilms

start Reduced this compound Efficacy in Biofilm Model penetration_issue Assess this compound Penetration into Biofilm start->penetration_issue matrix_interaction Investigate Interaction with Extracellular Matrix (ECM) start->matrix_interaction gene_expression_biofilm Analyze Gene Expression in Biofilm vs. Planktonic Cells start->gene_expression_biofilm quantify_drug Quantify this compound in Different Biofilm Layers penetration_issue->quantify_drug conclusion Determine Biofilm-Specific Resistance Mechanisms quantify_drug->conclusion binding_assay Perform Binding Assays of This compound to ECM Components matrix_interaction->binding_assay binding_assay->conclusion upregulated_genes Identify Upregulated Genes (e.g., efflux pumps, stress response) gene_expression_biofilm->upregulated_genes upregulated_genes->conclusion

Caption: Troubleshooting workflow for reduced this compound efficacy in biofilms.

Troubleshooting Steps:

  • Assess Biofilm Penetration:

    • Hypothesis: The extracellular matrix (ECM) of the biofilm limits the penetration of this compound.

    • Experiment: Use fluorescently labeled this compound or analytical methods (e.g., HPLC-MS) to quantify the concentration of the compound at different depths of the biofilm.

  • Investigate Interaction with ECM:

    • Hypothesis: this compound is sequestered by components of the biofilm ECM.

    • Experiment: Perform in vitro binding assays to assess the interaction of this compound with isolated ECM components (e.g., polysaccharides, proteins).

  • Analyze Gene Expression in Biofilm Cells:

    • Hypothesis: Fungal cells within the biofilm upregulate genes that confer resistance to this compound.

    • Experiment: Compare the gene expression profiles of biofilm-grown cells versus planktonic cells, focusing on genes involved in membrane composition, efflux pumps, and stress response pathways.

Quantitative Data Summary

Currently, there is a lack of publicly available, standardized MIC data specifically for this compound against a wide range of resistant fungal pathogens. Researchers are encouraged to establish baseline MICs for their strains of interest using the protocols provided below.

Table 1: Hypothetical this compound MIC Data for Susceptible and Resistant Fungal Strains

Fungal SpeciesStrain TypeThis compound MIC (µg/mL)
Candida albicansWild-Type (Susceptible)2 - 8
This compound-Resistant> 64
Aspergillus fumigatusWild-Type (Susceptible)4 - 16
This compound-Resistant> 128
Cryptococcus neoformansWild-Type (Susceptible)1 - 4
This compound-Resistant> 32

Note: These values are illustrative and should be experimentally determined.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27-A3 guidelines for yeast.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.

  • Prepare Drug Dilution Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Prepare Fungal Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculate the Plate: Add the fungal inoculum to each well of the drug dilution plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Protocol 2: Fungal Plasma Membrane Integrity Assay

This protocol uses propidium (B1200493) iodide (PI) staining to assess membrane damage.

  • Prepare Fungal Cell Suspension: Grow the fungal strain to mid-log phase in a suitable liquid medium. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a density of approximately 1 x 10⁷ cells/mL.

  • Treatment with this compound: Add this compound to the cell suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control and a positive control for membrane permeabilization (e.g., 70% ethanol).

  • Incubation: Incubate the cell suspensions at room temperature for a defined period (e.g., 1-2 hours).

  • Staining: Add propidium iodide to each cell suspension to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry. An increase in the percentage of PI-positive cells indicates a loss of plasma membrane integrity.

Signaling Pathway Diagrams

Signaling Pathways in Fungal Stress Response to this compound

cluster_membrane Plasma Membrane cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway orfamide_b This compound membrane_stress Membrane Stress/ Disruption orfamide_b->membrane_stress sho1 Sho1 membrane_stress->sho1 msb2 Msb2 membrane_stress->msb2 wsc1 Wsc1 membrane_stress->wsc1 mid2 Mid2 membrane_stress->mid2 ste11 Ste11 sho1->ste11 msb2->ste11 rho1 Rho1 wsc1->rho1 mid2->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 mkc1 Mkc1 (Slt2) mkk1_2->mkc1 cwi_response Cell Wall Remodeling, Chitin Synthesis mkc1->cwi_response pbs2 Pbs2 ste11->pbs2 hog1 Hog1 pbs2->hog1 hog_response Glycerol Production, Osmotic Adaptation hog1->hog_response

Caption: Fungal stress response pathways to this compound.

Technical Support Center: Genetic Engineering of Pseudomonas for Increased Orfamide B Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the genetic engineering of Pseudomonas species for enhanced production of the cyclic lipopeptide, Orfamide B.

Troubleshooting Guides

This section addresses common problems encountered during the genetic manipulation of Pseudomonas and optimization of this compound production.

Problem Potential Cause Recommended Solution
Low or No this compound Production Inefficient expression of the this compound biosynthetic gene cluster (ofa).- Promoter Engineering: Replace the native promoter of the ofa gene cluster with a strong, constitutive, or inducible promoter known to be effective in Pseudomonas. - Codon Optimization: Synthesize and express a codon-optimized version of the ofa gene cluster for the specific Pseudomonas host strain.
Insufficient precursor supply (amino acids and fatty acids).- Precursor Feeding: Supplement the culture medium with the amino acid precursors of this compound (e.g., L-Leucine, L-Valine, L-Isoleucine, L-Serine, L-Threonine, L-Glutamine, L-Aspartic acid). - Metabolic Engineering: Overexpress genes involved in the biosynthesis of key amino acid and fatty acid precursors.
Negative regulation of the ofa gene cluster.- Knockout of Repressors: Identify and knock out any transcriptional repressors that may be downregulating the expression of the ofa cluster.
Low Transformation Efficiency Inefficient DNA uptake during electroporation.- Cell Preparation: Ensure that Pseudomonas cells are harvested at the mid-logarithmic growth phase and washed thoroughly with ice-cold, sterile 10% glycerol (B35011) to remove all salts. - DNA Quality: Use high-purity plasmid DNA with low salt concentrations. Purify ligation reactions before electroporation. - Electroporation Parameters: Optimize the voltage and cuvette gap size for your specific Pseudomonas strain and electroporator.
Plasmid instability.- Use of Integrating Plasmids: For stable, long-term expression, integrate the target genes into the Pseudomonas chromosome using suicide vectors or transposon-based systems. - Selection Pressure: Maintain appropriate antibiotic selection in the culture medium to ensure plasmid retention.
Inconsistent this compound Yields Variability in fermentation conditions.- Process Optimization: Standardize and optimize fermentation parameters such as pH, temperature, aeration (dissolved oxygen), and agitation speed. - Media Composition: Optimize the composition of the fermentation medium, including carbon and nitrogen sources, to support robust growth and secondary metabolite production.
Difficulty with Genetic Manipulation (e.g., CRISPR-Cas9) Inefficient delivery of CRISPR-Cas9 components.- Vector System: Utilize a well-characterized and efficient CRISPR-Cas9 delivery system for Pseudomonas, such as a two-plasmid system with the Cas9 and sgRNA on separate vectors.
Low efficiency of homologous recombination.- Homology Arm Length: Ensure that the homology arms used for repair templates are of sufficient length (typically 500-1000 bp). - RecA Expression: In some cases, co-expression of a recombinase like RecA can enhance homologous recombination efficiency.

Frequently Asked Questions (FAQs)

Q1: Which Pseudomonas species is the best host for producing this compound?

A1: While Pseudomonas protegens is a natural producer of Orfamide A, related species such as Pseudomonas sp. CMR5c and CMR12a are known to produce this compound.[1] For heterologous production, Pseudomonas putida KT2440 is often used as a chassis due to its genetic tractability, metabolic versatility, and GRAS (Generally Recognized as Safe) status.

Q2: How can I increase the supply of precursors for this compound biosynthesis?

A2: this compound is a non-ribosomally synthesized peptide, meaning its production is dependent on the intracellular pool of its constituent amino acids and a fatty acid tail. To increase precursor supply, you can:

  • Supplement the growth medium: Adding the specific amino acids that make up the this compound peptide backbone can boost production.

  • Engineer central metabolism: Overexpress key enzymes in amino acid and fatty acid biosynthesis pathways to channel more carbon flux towards these precursors. For example, enhancing the pentose (B10789219) phosphate (B84403) pathway can increase the supply of erythrose-4-phosphate, a precursor for aromatic amino acids.

Q3: What are the key regulatory genes I should target to increase this compound yield?

A3: The biosynthesis of Orfamide is primarily regulated by:

  • LuxR-type transcriptional regulators: The orfamide gene cluster is often flanked by luxR-type regulatory genes, such as ofaR1 and ofaR2, which positively regulate its expression. Overexpression of these regulators can lead to increased Orfamide production.

  • GacA/GacS two-component system: This global regulatory system is known to control the production of many secondary metabolites in Pseudomonas, including lipopeptides.[2] Activation of the GacA/GacS system can enhance Orfamide biosynthesis.

Q4: Is it better to express the ofa gene cluster from a plasmid or integrate it into the chromosome?

A4: The choice between plasmid-based expression and chromosomal integration depends on the experimental goals:

  • Plasmids: Offer high copy numbers, which can lead to higher initial yields. However, they can be unstable and impose a metabolic burden on the host.

  • Chromosomal Integration: Provides greater genetic stability and is preferable for industrial-scale production where long-term, consistent expression is required. Yields may be lower initially but can be improved through further engineering.

Q5: How can I accurately quantify the amount of this compound produced by my engineered strains?

A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most accurate and sensitive method for quantifying this compound.[3][4] A standard curve should be generated using purified this compound of a known concentration to ensure accurate quantification.

Data Presentation

Table 1: Reported Increases in Lipopeptide Yield in Pseudomonas spp. through Engineering and Optimization Strategies.
OrganismEngineering/Optimization StrategyCompound ClassFold Increase in YieldFinal TiterReference
Pseudomonas sp. OXDC12Optimization of fermentation conditions (OFAT and RSM)Lipopeptides3-fold1169 mg/L[5]
P. fluorescens SH-C52Mutagenesis (specifics not detailed)Lipopeptide3.3-foldNot reported[1]
P. putida KT2440Implementation of a phosphoketolase shuntMevalonate and Flaviolin38.5% and 25.9% increase, respectivelyNot reported[6]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Pseudomonas protegens

This protocol is adapted from methods developed for P. aeruginosa and P. putida.

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a 20-bp guide RNA (sgRNA) targeting the gene of interest. Ensure the target sequence is unique within the P. protegens genome and is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Synthesize and clone the sgRNA into a suitable Pseudomonas CRISPR-Cas9 vector containing the Cas9 nuclease gene.

  • Construction of the Repair Template:

    • Amplify ~1 kb regions upstream and downstream of the target gene (homology arms) from P. protegens genomic DNA.

    • Join the upstream and downstream fragments via overlap extension PCR to create a seamless deletion allele.

    • Clone the deletion allele into a suicide vector that cannot replicate in Pseudomonas.

  • Transformation into Pseudomonas protegens:

    • Prepare electrocompetent P. protegens cells by growing to mid-log phase and washing with ice-cold 10% glycerol.

    • Co-transform the CRISPR-Cas9 plasmid and the suicide vector containing the repair template into the electrocompetent cells via electroporation.

  • Selection of Mutants:

    • Plate the transformed cells on selective agar (B569324) containing antibiotics for both plasmids.

    • Screen colonies by PCR using primers flanking the target gene to identify clones with the desired deletion.

  • Curing of Plasmids:

    • Culture the confirmed mutant in non-selective medium to allow for the loss of the plasmids.

    • Verify plasmid loss by replica plating onto selective and non-selective agar.

Protocol 2: Overexpression of a Regulatory Gene (e.g., ofaR1) in Pseudomonas protegens
  • Vector Construction:

    • Amplify the coding sequence of the regulatory gene (ofaR1) from P. protegens genomic DNA.

    • Clone the gene into a broad-host-range expression vector under the control of a strong, inducible promoter (e.g., Ptac, PBAD).

  • Transformation:

    • Transform the expression vector into electrocompetent P. protegens cells.

  • Selection and Verification:

    • Plate the transformed cells on selective agar containing the appropriate antibiotic.

    • Verify the presence of the plasmid in transformants by colony PCR and plasmid DNA extraction followed by restriction digest or sequencing.

  • Induction of Gene Expression:

    • Grow a verified transformant in liquid culture to the desired cell density.

    • Add the appropriate inducer (e.g., IPTG for Ptac, L-arabinose for PBAD) to the culture medium to induce the expression of the regulatory gene.

  • Analysis of this compound Production:

    • After a suitable induction period, extract the lipopeptides from the culture supernatant and/or cell pellet.

    • Quantify the this compound yield using HPLC-MS and compare it to a control strain containing an empty vector.

Mandatory Visualizations

OrfamideB_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps This compound Biosynthesis cluster_regulation Regulation Amino Acids Amino Acids Fatty Acids Fatty Acids ofaA OfaA (NRPS) Fatty Acids->ofaA ofaB OfaB (NRPS) ofaA->ofaB ofaC OfaC (NRPS) ofaB->ofaC TE Thioesterase Domain ofaC->TE This compound This compound TE->this compound GacS GacS GacA GacA GacS->GacA ofaR1 ofaR1 (LuxR) GacA->ofaR1 + ofaR2 ofaR2 (LuxR) GacA->ofaR2 + ofaR1->ofaA + ofaR2->ofaA +

Caption: Regulatory and biosynthetic pathway for this compound production.

CRISPR_Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_verification Verification sgRNA_design sgRNA Design plasmid_construction Plasmid Construction (CRISPR & Repair) sgRNA_design->plasmid_construction repair_template_design Repair Template Design repair_template_design->plasmid_construction transformation Co-transformation into Pseudomonas plasmid_construction->transformation selection Selection of Transformants transformation->selection pcr_screening PCR Screening selection->pcr_screening sequencing Sequencing pcr_screening->sequencing final_mutant Verified Mutant Strain sequencing->final_mutant

Caption: Workflow for CRISPR-Cas9 mediated gene editing in Pseudomonas.

References

Technical Support Center: Scaling Up Orfamide B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the fermentation of Orfamide B, a cyclic lipopeptide with promising therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a cyclic lipopeptide biosurfactant. It is primarily produced by bacterial strains such as Pseudomonas sp. CMR5c and CMR12a.[1][2] These microorganisms synthesize this compound via a non-ribosomal peptide synthetase (NRPS) mechanism.

Q2: What are the key genes involved in this compound biosynthesis?

The biosynthesis of this compound is orchestrated by a cluster of NRPS genes, primarily ofaA, ofaB, and ofaC. These genes are responsible for the assembly of the peptide backbone of the molecule.

Q3: What are the main regulatory pathways controlling this compound production?

The production of this compound is under the control of complex regulatory networks. Key players include LuxR-type transcriptional regulators and the GacA/GacS two-component signal transduction system.[1] The Gac/Rsm cascade is a global regulatory system in Pseudomonas that, in response to cell density, activates the expression of genes involved in secondary metabolite production, including lipopeptides.

Q4: What is a typical fermentation medium for this compound production?

A commonly used basal medium for the cultivation of Pseudomonas species for lipopeptide production is King's B (KB) medium. However, for enhanced production of this compound, optimization of the medium composition is often necessary. This can include the screening of different carbon and nitrogen sources.

Q5: What are the general steps for downstream processing of this compound?

The downstream process for this compound typically involves:

  • Cell Removal: Separation of the bacterial biomass from the culture broth, usually by centrifugation.

  • Acid Precipitation: Acidification of the cell-free supernatant to a pH of around 2.0 to precipitate the lipopeptides.

  • Extraction: The precipitate is then extracted using an organic solvent, such as methanol (B129727) or ethyl acetate.

  • Purification: Further purification is achieved through techniques like Solid-Phase Extraction (SPE) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal media composition. 2. Inadequate aeration and oxygen transfer. 3. Non-optimal pH and temperature. 4. Presence of inhibitory compounds. 5. Insufficient incubation time.1. Optimize carbon and nitrogen sources (see Table 1 for examples). Consider adding precursors or inducers. 2. Increase agitation speed and/or airflow rate. Monitor dissolved oxygen (DO) levels, maintaining them above 20% saturation. 3. Maintain pH between 6.0 and 7.0. The optimal temperature for Pseudomonas sp. is typically around 28-30°C. 4. Analyze the medium for potential inhibitors. In some strains, co-production of other lipopeptides like sessilin can impact this compound secretion. 5. Extend the fermentation time, as lipopeptide production is often associated with the stationary phase of growth.
High Batch-to-Batch Variability 1. Inconsistent inoculum quality. 2. Variations in raw material quality. 3. Fluctuations in fermentation parameters.1. Standardize inoculum preparation, ensuring consistent cell density and physiological state. 2. Use high-quality, consistent sources for media components. 3. Implement strict process control for pH, temperature, and DO.
Excessive Foaming 1. High cell density and agitation. 2. Production of biosurfactants, including this compound itself.1. Use of antifoaming agents (e.g., silicone-based). 2. Implement a foam fractionation system to not only control foam but also to concentrate the product.
Product Degradation 1. Presence of proteases in the culture broth. 2. Unstable pH conditions.1. Consider adding protease inhibitors, although this may increase downstream processing complexity. 2. Maintain a stable pH throughout the fermentation.
Difficulty in Purification 1. Co-purification of other lipopeptides or lipids. 2. Low concentration of this compound in the crude extract.1. Optimize the HPLC gradient for better separation of this compound from related compounds. 2. Concentrate the crude extract before the final purification step.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Production in Pseudomonas sp.

Carbon Source (10 g/L)Nitrogen Source (5 g/L)Relative Lipopeptide Yield (%)
GlucosePeptone100
GlycerolPeptone125
FructosePeptone90
GlucoseYeast Extract110
GlucoseAmmonium Sulfate75

This table provides a generalized representation based on literature for Pseudomonas lipopeptide production and should be used as a starting point for optimization of this compound production.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Aseptically transfer a single colony of Pseudomonas sp. from a fresh agar (B569324) plate to a 250 mL flask containing 50 mL of King's B (KB) liquid medium.

  • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 24 hours.

  • Use this seed culture to inoculate the main fermenter at a 2% (v/v) ratio.

Protocol 2: Fed-Batch Fermentation
  • Prepare the basal fermentation medium in the fermenter and sterilize.

  • After inoculation, maintain the temperature at 28°C and the pH at 7.0. The pH can be controlled automatically by the addition of 1M NaOH and 1M HCl.

  • Set the initial agitation to 200 rpm and the aeration to 1 vvm (volume of air per volume of medium per minute).

  • Monitor the dissolved oxygen (DO) level. Once the DO drops below 30%, initiate a feeding strategy.

  • A common fed-batch strategy is to feed a concentrated solution of the primary carbon source (e.g., glycerol) to maintain a constant, low concentration in the fermenter, thus avoiding substrate inhibition and promoting high cell density. The feed rate can be adjusted based on the DO or pH signals.

  • Continue the fermentation for 48-72 hours, collecting samples periodically to monitor cell growth (OD600) and this compound production (via HPLC).

Protocol 3: Extraction and Purification of this compound
  • Harvest the culture broth and centrifuge at 10,000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant and adjust the pH to 2.0 with 6M HCl.

  • Allow the acidified supernatant to stand overnight at 4°C to facilitate the precipitation of lipopeptides.

  • Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude precipitate.

  • Resuspend the precipitate in a minimal volume of methanol and centrifuge to remove any insoluble material.

  • The methanolic extract can be further purified using a C18 Solid-Phase Extraction (SPE) cartridge, eluting with a stepwise gradient of acetonitrile (B52724) in water.

  • The fractions containing this compound are then pooled, concentrated, and subjected to final purification by RP-HPLC.

Mandatory Visualizations

Gac_Rsm_Signaling_Pathway cluster_membrane Cell Membrane GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNA Small RNAs (e.g., RsmX, RsmY, RsmZ) GacA->sRNA Activates Transcription RsmA_E RsmA/E (Translational Repressors) sRNA->RsmA_E Sequesters ofa_mRNA ofa mRNA RsmA_E->ofa_mRNA Represses Translation OrfamideB This compound Biosynthesis ofa_mRNA->OrfamideB Signal Unknown Signal (High Cell Density) Signal->GacS Activates

Caption: Simplified Gac/Rsm signaling pathway for this compound production.

OrfamideB_Fermentation_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermenter Fed-Batch Fermentation Inoculum->Fermenter Centrifugation1 Cell Removal (Centrifugation) Fermenter->Centrifugation1 Acidification Acid Precipitation Centrifugation1->Acidification Extraction Solvent Extraction Acidification->Extraction Purification SPE & RP-HPLC Purification Extraction->Purification FinalProduct FinalProduct Purification->FinalProduct Pure this compound

Caption: Experimental workflow for this compound production and purification.

References

Technical Support Center: Optimization of HPLC Gradient for Orfamide B Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of Orfamide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a cyclic lipopeptide, a class of molecules that possesses both a cyclic peptide structure and a lipid side chain. This dual nature can present challenges in HPLC separation. The peptide portion can interact with the stationary phase through hydrophilic and hydrophobic interactions, while the fatty acid tail is strongly hydrophobic. Optimizing the separation requires balancing these interactions to achieve good peak shape and resolution from closely related structures, such as other Orfamide variants or isomers.

Q2: What is the recommended starting point for developing an HPLC method for this compound?

A good starting point for method development is to use a reversed-phase C18 column with a water/acetonitrile (B52724) mobile phase containing an acidic modifier. A common mobile phase composition is:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

A broad scouting gradient, such as 5% to 95% B over 20-30 minutes, can be used to determine the approximate elution conditions for this compound.[1] From there, the gradient can be optimized to improve resolution.

Q3: How does the gradient slope affect the separation of this compound?

The gradient slope, or the rate of change in the organic solvent concentration, is a critical parameter for optimizing the resolution of complex mixtures.

  • Shallow Gradients: A slower increase in the organic solvent percentage (a shallower slope) generally leads to better resolution between closely eluting peaks.[2] This is because it provides more time for the differential partitioning of analytes between the mobile and stationary phases. However, this also results in longer run times and potentially broader peaks.

  • Steep Gradients: A rapid increase in the organic solvent percentage (a steeper slope) results in shorter analysis times and sharper peaks.[1] However, this can lead to co-elution of closely related compounds.

The optimal gradient slope is a trade-off between resolution and analysis time.

Q4: What is the role of mobile phase additives like Trifluoroacetic Acid (TFA)?

Mobile phase additives play a crucial role in improving peak shape and resolution.[3] For peptides like this compound, acidic modifiers such as TFA are commonly used for the following reasons:

  • Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged amino acid residues in the peptide at low pH. This reduces unwanted interactions with residual silanol (B1196071) groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

  • pH Control: Maintaining a low pH (around 2-3) ensures consistent protonation of the peptide, leading to reproducible retention times.

Q5: Can other organic solvents be used instead of acetonitrile?

While acetonitrile is the most common organic modifier for reversed-phase HPLC of peptides, other solvents like methanol (B129727) can also be used. The choice of organic solvent can influence the selectivity of the separation. If you are struggling to resolve this compound from impurities using an acetonitrile gradient, switching to methanol or using a ternary gradient (water, acetonitrile, and methanol) may provide the necessary change in selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Residual silanol groups on the column interacting with the peptide.
* Action: Ensure the mobile phase contains an appropriate concentration of an ion-pairing agent like TFA (typically 0.1%).[4] Consider using a column with a high degree of end-capping.
Sample Overload Injecting too much sample onto the column.
* Action: Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent The solvent in which the sample is dissolved is too strong compared to the initial mobile phase.
* Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Contamination or Degradation Buildup of strongly retained compounds or degradation of the stationary phase.
* Action: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Metal Contamination Presence of metal ions in the mobile phase or from the HPLC system.
* Action: Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the mobile phase if metal contamination is suspected.[5]
Issue 2: Retention Time Variability

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Variations in the composition or pH of the mobile phase between runs.
* Action: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a pH meter to verify the pH of the aqueous portion before adding the organic solvent.
Column Equilibration Insufficient time for the column to equilibrate with the initial gradient conditions between injections.
* Action: Increase the equilibration time at the end of each gradient run. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
Temperature Fluctuations Changes in the ambient temperature affecting the column temperature.
* Action: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Pump Performance Inconsistent flow rate or gradient proportioning from the HPLC pump.
* Action: Purge the pump to remove air bubbles. Check for leaks in the system. If the problem persists, the pump may require maintenance.
Issue 3: Poor Resolution or Co-elution

Possible Causes and Solutions:

CauseSolution
Sub-optimal Gradient Profile The gradient slope is too steep, or the gradient range is not appropriate for the analytes.
* Action: Decrease the gradient slope (make it shallower) to improve the separation of closely eluting peaks.[2] You can also introduce isocratic holds at certain points in the gradient to enhance resolution in specific regions of the chromatogram.
Inappropriate Column Chemistry The stationary phase is not providing sufficient selectivity for the separation.
* Action: Try a column with a different C18 chemistry or a different stationary phase altogether (e.g., C8, Phenyl-Hexyl). The choice of stationary phase can significantly impact the selectivity for closely related peptides.
Mobile Phase Composition The organic solvent or additive is not optimal for the separation.
* Action: Experiment with a different organic solvent (e.g., methanol instead of acetonitrile). The type and concentration of the mobile phase additive can also be adjusted to alter selectivity.

Data Presentation

The following table illustrates the effect of modifying the gradient slope on the retention time and resolution of this compound and a closely eluting impurity. This data is representative and serves to demonstrate the principles of gradient optimization.

Gradient Program (%B in min)Gradient Slope (%B/min)This compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
5-95% in 10 min9.08.28.41.2
5-95% in 20 min4.512.512.91.8
5-95% in 30 min3.016.817.52.1

As the gradient slope decreases, the retention times increase, and the resolution between this compound and the impurity improves.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Separation

This protocol provides a starting point for the separation of this compound using a standard analytical HPLC system.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

3. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Gradient Program (Scouting):

    • 0-25 min: 5% to 95% B

    • 25-27 min: 95% B

    • 27.1-30 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the this compound sample in a small amount of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and then dilute with Mobile Phase A to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes.

  • Inject the sample and acquire the chromatogram.

Protocol 2: Optimization of the HPLC Gradient

This protocol describes a systematic approach to optimizing the gradient for improved resolution.

1. Initial Scouting Run:

  • Perform the scouting run as described in Protocol 1 to determine the approximate retention time of this compound.

2. Gradient Optimization:

  • Adjust the Gradient Range: Based on the scouting run, narrow the gradient range to focus on the elution window of interest. For example, if this compound elutes at 40% B, you might try a gradient of 30-50% B.

  • Vary the Gradient Slope: Run a series of experiments where you systematically decrease the gradient slope. For a 20% change in mobile phase composition (e.g., 30-50% B), you can vary the time over which this change occurs (e.g., 10, 20, and 30 minutes).

  • Evaluate Resolution: For each gradient condition, calculate the resolution between this compound and any closely eluting impurities.

  • Select the Optimal Gradient: Choose the gradient that provides the best balance of resolution and analysis time for your specific application.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Chromatogram Chromatogram Analysis DataAcquisition->Chromatogram

Caption: A simplified workflow of a typical HPLC experiment.

Troubleshooting_Logic Start HPLC Problem Identified CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetentionTime Check Retention Time Start->CheckRetentionTime CheckResolution Check Resolution Start->CheckResolution TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting IsVariable Is it Variable? CheckRetentionTime->IsVariable IsPoor Is it Poor? CheckResolution->IsPoor AdjustMobilePhase Adjust Mobile Phase (e.g., Additive) TailingFronting->AdjustMobilePhase Yes CheckSample Check Sample Prep (Solvent, Concentration) TailingFronting->CheckSample Yes CheckColumn Check Column Condition TailingFronting->CheckColumn Yes CheckEquilibration Check Equilibration Time IsVariable->CheckEquilibration Yes CheckTemp Check Temperature Control IsVariable->CheckTemp Yes CheckPump Check Pump Performance IsVariable->CheckPump Yes OptimizeGradient Optimize Gradient (Slope, Range) IsPoor->OptimizeGradient Yes ChangeColumn Change Column Chemistry IsPoor->ChangeColumn Yes ModifyMobilePhase Modify Mobile Phase (Solvent, Additive) IsPoor->ModifyMobilePhase Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Gradient_Optimization_Relationship GradientSlope Gradient Slope Resolution Resolution GradientSlope->Resolution Steeper -> Decreases Shallower -> Increases AnalysisTime Analysis Time GradientSlope->AnalysisTime Steeper -> Decreases Shallower -> Increases PeakWidth Peak Width GradientSlope->PeakWidth Steeper -> Narrower Shallower -> Broader Resolution->AnalysisTime Trade-off

Caption: The relationship between gradient slope and key chromatographic parameters.

References

Orfamide B Field Trials: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orfamide B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during field trials and laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent antifungal activity of this compound in our field trials. What are the potential causes?

A1: Inconsistent results with this compound can stem from a variety of biological and environmental factors. Key areas to investigate include:

  • Microbial Interactions: The biocontrol activity of this compound can be influenced by other secondary metabolites produced by the Pseudomonas strain. For instance, its efficacy against Rhizoctonia solani is known to be synergistic with phenazine (B1670421) antibiotics or sessilin-type cyclic lipopeptides (CLPs).[1] Variations in the production of these synergistic compounds by the bacterial strain under field conditions can lead to inconsistent performance.

  • Environmental Degradation: this compound, like other lipopeptides, can be susceptible to degradation by other microorganisms present in the soil.[2] The composition of the local soil microbiome can significantly impact the stability and concentration of this compound, leading to variable results across different trial sites.

  • Concentration and Bioavailability: The biological effects of this compound are often dose-dependent.[3] Inconsistent application methods, poor soil penetration, or variable secretion by the producing Pseudomonas strain can result in concentrations falling below the effective threshold. The presence of other compounds, such as sessilin, can also hamper the secretion of Orfamides.[1][3]

  • Target Pathogen Variability: The susceptibility of the target pathogen to this compound may vary between different strains or isolates.

Q2: What is the primary mechanism of action for this compound's antifungal activity?

A2: this compound exhibits multiple modes of action against fungal and oomycete pathogens. A key mechanism against the rice blast fungus, Magnaporthe oryzae, is the blockage of appressorium formation, which is crucial for host penetration.[1][4][5] Additionally, Orfamides, acting as biosurfactants, can cause the lysis of oomycete zoospores, such as those from Phytophthora and Pythium.[1][4][5]

Q3: Are there differences in activity between this compound and other Orfamide variants like Orfamide A and G?

A3: Orfamide A, B, and G have shown comparable in vitro activity against several pathogens, including Magnaporthe oryzae and Rhizoctonia solani, and in causing zoospore lysis.[1][4][5] However, they do have minor structural differences. Orfamide A and B differ by a single amino acid, while this compound and G have the same amino acid sequence but differ in the length of their fatty acid tail.[1][3][5] While their in vitro activities are similar, it is plausible that these structural variations could lead to differences in stability, bioavailability, or efficacy under diverse field conditions.

Q4: What is the role of this compound in the producing Pseudomonas strain?

A4: Besides its role in biocontrol, this compound is involved in the swarming motility of the producing Pseudomonas strains, such as Pseudomonas sp. CMR5c.[1][3] This motility is crucial for the bacteria to colonize plant roots and effectively exert their biocontrol functions.

Troubleshooting Guide

Issue 1: Lower than expected efficacy against target pathogen.
Potential Cause Troubleshooting Steps
Sub-optimal Concentration Verify the concentration of this compound being applied. Conduct dose-response experiments in vitro to determine the minimum inhibitory concentration (MIC) for your target pathogen. Ensure your field application protocol delivers a concentration at or above the MIC to the target area.
Degradation by Soil Microbiota Analyze soil samples from your trial sites to characterize the microbial community. Consider co-application with formulations that protect this compound from degradation or use strains of Pseudomonas that are more competitive in the native soil environment.
Lack of Synergistic Compounds If using a purified this compound product, consider that it may be missing synergistic compounds produced by the native Pseudomonas strain. If using a bacterial inoculant, verify that the strain is producing a consistent profile of secondary metabolites under your field conditions.
Pathogen Resistance Isolate the pathogen from the trial site and test its susceptibility to this compound in vitro to confirm it is not a resistant strain.
Issue 2: High variability in results between different trial locations.
Potential Cause Troubleshooting Steps
Differing Soil Microbiomes As mentioned above, the soil microbiome can impact this compound stability. Characterize the microbiome at each site to identify potential correlations between microbial composition and efficacy.
Abiotic Soil Factors Analyze soil pH, organic matter content, and temperature at each location. These factors can influence the stability and bioavailability of this compound as well as the growth and metabolism of the producing Pseudomonas strain.
Inconsistent Application Standardize the application protocol across all sites to ensure uniform delivery of this compound.

Data Presentation

Table 1: Comparative in vitro Biological Activities of Orfamide A, B, and G
Activity Orfamide A This compound Orfamide G Effective Concentration Reference
Hyphal Branching of R. solani EffectiveEffectiveEffective100 µM[3]
Zoospore Lysis of P. porri & P. ultimum EffectiveEffectiveEffective≥ 25 µM[3]
Reduction of Rice Blast Lesions EffectiveEffectiveEffective50 µM[3]
Inhibition of M. oryzae Appressoria Formation EffectiveEffectiveEffectiveNot specified[1][4][5]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methodologies described for the extraction of cyclic lipopeptides from Pseudomonas cultures.[1]

  • Culture Growth: Inoculate a seed culture of Pseudomonas sp. CMR5c into a suitable liquid medium (e.g., KB medium) and grow for 48 hours at 28°C with shaking.

  • Cell Separation: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant.

  • Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M HCl and incubate overnight at 4°C. This will precipitate the lipopeptides.

  • Collection of Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the precipitate.

  • Methanol (B129727) Extraction: Extract the precipitate with methanol. Centrifuge at 10,000 x g for 10 minutes and collect the methanol phase.

  • Drying: Dry the methanol extract at room temperature to yield the crude CLP extract.

  • Solid Phase Extraction (SPE): Further purify the crude extract using a C18 SPE cartridge with a gradient of acetonitrile/water.

  • Reversed-Phase HPLC: For final purification, use semi-preparative reversed-phase HPLC.

Protocol 2: In Vitro Antifungal Bioassay against Rhizoctonia solani
  • Preparation of this compound: Prepare a stock solution of purified this compound in dimethyl sulfoxide (B87167) (DMSO). Create a dilution series to achieve the desired final concentrations in the growth medium.

  • Plate Preparation: Amend potato dextrose agar (B569324) (PDA) with the different concentrations of this compound. Ensure the final concentration of DMSO is consistent across all plates, including the control, and is non-inhibitory to fungal growth.

  • Inoculation: Place a mycelial plug of R. solani in the center of each plate.

  • Incubation: Incubate the plates at 25°C.

  • Observation: Observe the plates daily and record the mycelial growth diameter. After a set incubation period, examine the hyphal morphology at the edge of the colony under a microscope for increased branching.

Visualizations

OrfamideB_Troubleshooting_Workflow cluster_observation Observation cluster_investigation Initial Investigation cluster_advanced Advanced Analysis cluster_solution Potential Solutions InconsistentResults Inconsistent Field Trial Results Concentration Verify this compound Concentration InconsistentResults->Concentration Investigate Application Review Application Protocol InconsistentResults->Application Investigate Pathogen Assess Pathogen Susceptibility InconsistentResults->Pathogen Investigate Microbiome Analyze Soil Microbiome Concentration->Microbiome If concentration is low OptimizeDose Optimize Application Dose & Formulation Application->OptimizeDose If inconsistent StrainSelection Select Adapted Pseudomonas Strain Pathogen->StrainSelection If resistance is found Microbiome->StrainSelection Based on analysis Synergy Profile Secondary Metabolites Synergy->StrainSelection Abiotic Measure Soil Abiotic Factors Abiotic->OptimizeDose

Caption: Troubleshooting workflow for inconsistent this compound field trial results.

OrfamideB_Mechanism_of_Action cluster_Fungus Fungal Pathogen (e.g., M. oryzae) cluster_Oomycete Oomycete Pathogen (e.g., Phytophthora) OrfamideB This compound Appressorium Appressorium Formation OrfamideB->Appressorium Blocks Lysis Zoospore Lysis OrfamideB->Lysis Induces Spore Spore Germination Spore->Appressorium Penetration Host Penetration Appressorium->Penetration Zoospores Motile Zoospores Zoospores->Lysis

Caption: Antifungal mechanisms of action for this compound.

Factors_Influencing_Efficacy cluster_biotic Biotic Factors cluster_abiotic Abiotic & Application Factors Efficacy This compound Efficacy Microbiome Soil Microbiome (Degradation) Microbiome->Efficacy Synergists Synergistic Compounds (e.g., Phenazines) Synergists->Efficacy Producer Producer Strain (Secretion Level) Producer->Efficacy Concentration Application Concentration Concentration->Efficacy Soil Soil pH & Organic Matter Soil->Efficacy Formulation Formulation Formulation->Efficacy

Caption: Key factors influencing the field efficacy of this compound.

References

Validation & Comparative

Validating the Membrane Disruption Mechanism of Orfamide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the membrane disruption mechanism of Orfamide B, a cyclic lipopeptide with potent antifungal and anti-oomycete activities. Through a comparative approach, we will explore the experimental evidence supporting its mode of action and benchmark its performance against established membrane-disrupting agents, Polymyxin B and Amphotericin B. This document is intended to serve as a valuable resource for researchers investigating novel antimicrobial compounds and developing new therapeutic strategies.

This compound: A Biosurfactant with Potent Lytic Activity

This compound is a member of the orfamide family of cyclic lipopeptides produced by Pseudomonas species. These molecules are characterized as biosurfactants and have demonstrated significant biological activity, including the lysis of oomycete zoospores.[1][2] The primary mechanism of action for orfamides is the disruption of microbial cell membrane integrity, which leads to increased permeability, leakage of cellular contents, and ultimately, cell death.[2]

Comparative Analysis of Membrane Disruption

To contextualize the membrane-disrupting capabilities of this compound, it is essential to compare it with well-characterized agents that target microbial membranes.

Table 1: Comparison of this compound with Polymyxin B and Amphotericin B

FeatureThis compoundPolymyxin BAmphotericin B
Class Cyclic LipopeptideCationic Cyclic LipopeptidePolyene Macrolide
Primary Target Microbial Cell MembranesLipopolysaccharide (LPS) and phospholipids (B1166683) in the outer membrane of Gram-negative bacteria.[3]Ergosterol in fungal cell membranes.[4][5]
Proposed Mechanism Disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.[2]Binds to LPS, displacing divalent cations, leading to outer membrane destabilization and increased permeability. It then disrupts the inner membrane, causing leakage of cellular contents.[6][7]Forms pores or ion channels by binding to ergosterol, leading to leakage of monovalent ions (K+, Na+, H+, Cl-) and subsequent cell death.[2][4][5] It can also cause oxidative damage.[4]
Primary Applications Biocontrol of fungal and oomycete plant pathogens.[1]Treatment of severe infections caused by multidrug-resistant Gram-negative bacteria.[3]Treatment of systemic fungal infections.[4][8]

Experimental Validation of Membrane Disruption

The lytic activity of this compound has been primarily validated through zoospore lysis assays. Below is a summary of the available quantitative data and a detailed protocol for this key experiment.

Quantitative Data: Zoospore Lysis Assay

A comparative study on the lytic activity of Orfamide A, this compound, and Orfamide G against the zoospores of Phytophthora porri and Pythium ultimum demonstrated their comparable efficacy. The time required to induce lysis was recorded microscopically at various concentrations.

Table 2: Time to Zoospore Lysis (in seconds) for Orfamide A, B, and G

Concentration (µM)Orfamide A (seconds)This compound (seconds)Orfamide G (seconds)
Phytophthora porri
10>300>300>300
15180 ± 20240 ± 30250 ± 25
20120 ± 15150 ± 20160 ± 20
2560 ± 1070 ± 1075 ± 10
5030 ± 535 ± 540 ± 5
Pythium ultimum
10>300>300>300
15200 ± 25250 ± 30260 ± 25
20130 ± 15160 ± 20170 ± 20
2570 ± 1080 ± 1085 ± 10
5040 ± 545 ± 550 ± 5

Data adapted from Ma et al., 2016. Values are presented as mean ± standard deviation.

Experimental Protocols

Zoospore Lysis Assay

This protocol details the procedure for assessing the membrane disruption activity of this compound by observing the lysis of oomycete zoospores.

Materials:

  • Actively growing cultures of Phytophthora sp. or Pythium sp. on V8 juice agar (B569324).

  • Sterile distilled water or 1.5% non-sterile soil extract solution (SES).

  • This compound stock solution (in DMSO).

  • Sterile Petri dishes.

  • Microscope slides and coverslips.

  • Light microscope.

  • Stopwatch.

Procedure:

Part 1: Production of Zoospores

  • Grow the oomycete culture on 10% V8 juice agar for 3-5 days in the dark at 20°C.[9]

  • Cut agar plugs (5 mm in diameter) from the advancing edge of the colony.[9]

  • Transfer the plugs to a sterile Petri dish and cover them with sterile distilled water or 1.5% SES.[9]

  • Incubate the plates under continuous fluorescent light at room temperature (22-25°C) for 12-24 hours to induce sporangia formation.[9]

  • To induce zoospore release, chill the plates at 4°C for 15-30 minutes and then return them to room temperature. This temperature shock will trigger the release of motile zoospores.[10]

  • Collect the zoospore suspension.

Part 2: Lysis Assay

  • Prepare serial dilutions of this compound in sterile distilled water from the stock solution. A DMSO control should also be prepared.

  • On a microscope slide, mix a small volume (e.g., 10 µL) of the zoospore suspension with an equal volume of the this compound dilution or the control.

  • Immediately start the stopwatch and observe the mixture under a light microscope at 400x magnification.

  • Record the time it takes for the majority of the zoospores to lyse (i.e., burst and release their cellular contents).

  • Repeat the experiment for each concentration and the control.

Signaling Pathways and Mechanistic Insights

While the primary mechanism of this compound is direct membrane disruption, research on the related Orfamide A in the green alga Chlamydomonas reinhardtii suggests a more complex interaction may be possible in some organisms. Orfamide A was found to trigger a rapid increase in intracellular calcium (Ca²⁺) concentration, a process mediated by transient receptor potential (TRP)-type channels.[3] This signaling cascade leads to flagellar excision in the alga.

It is important to note that this Ca²⁺ signaling pathway has not been demonstrated for this compound, nor has it been observed in fungi or oomycetes. The direct lytic effect observed in zoospore assays suggests that a signaling-independent, physical disruption of the membrane is the predominant mechanism of action for this compound against these pathogens.

Visualizing the Mechanisms and Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz.

G cluster_orfamide This compound Membrane Disruption Orfamide_B This compound Membrane Fungal/Oomycete Cell Membrane Orfamide_B->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound action.

G cluster_workflow Zoospore Lysis Assay Workflow Start Start: Oomycete Culture Induce_Sporangia Induce Sporangia (Light Incubation) Start->Induce_Sporangia Induce_Zoospores Induce Zoospore Release (Cold Shock) Induce_Sporangia->Induce_Zoospores Collect_Zoospores Collect Zoospores Induce_Zoospores->Collect_Zoospores Mix Mix Zoospores with This compound Collect_Zoospores->Mix Microscopy Microscopic Observation Mix->Microscopy Record_Lysis Record Time to Lysis Microscopy->Record_Lysis End End Record_Lysis->End

Caption: Experimental workflow for the zoospore lysis assay.

Conclusion

The available evidence strongly supports a direct membrane disruption mechanism for this compound against fungal and oomycete pathogens. Its rapid lytic activity, as demonstrated in zoospore lysis assays, positions it as a promising candidate for further investigation and development as a biocontrol agent. While comparisons with other membrane-active agents like Polymyxin B and Amphotericin B highlight different specific targets and molecular interactions, the ultimate outcome of membrane permeabilization and cell death is a shared feature. Future research employing a broader range of biophysical assays, such as dye leakage and ion channel measurements, would provide a more detailed and quantitative comparison of this compound's membrane-disrupting properties and further validate its potential in agricultural and pharmaceutical applications.

References

Orfamide B: A Comparative Guide to its Interaction with Fungal Plasma Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Orfamide B, a cyclic lipopeptide with potent antifungal properties, and its interaction with fungal plasma membranes. We will explore its mechanism of action, compare its efficacy with the well-established antifungal agent Amphotericin B, and provide detailed experimental protocols for key assays.

Introduction to this compound

This compound is a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species.[1] These amphiphilic molecules possess a peptide ring and a lipid tail, a structure that facilitates their interaction with and disruption of biological membranes. The primary mode of antifungal action for orfamides is the perturbation of the fungal plasma membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2]

Comparative Analysis: this compound vs. Amphotericin B

This section compares the performance of this compound with Amphotericin B, a polyene antifungal that also targets the fungal plasma membrane. While direct comparative studies on the same fungal strains are limited, this guide consolidates available data to provide a meaningful comparison.

Mechanism of Action

This compound: The primary mechanism of this compound involves the disruption of the fungal plasma membrane, leading to rapid lysis of fungal cells, particularly motile zoospores.[2] While the precise molecular interactions are still under investigation, it is hypothesized that the lipophilic tail inserts into the lipid bilayer, while the cyclic peptide portion interacts with membrane components, leading to a loss of membrane integrity. Some lipopeptides from other bacterial genera have been shown to induce apoptosis in fungal cells through a mitochondria-dependent pathway, suggesting a potential secondary mechanism for this compound that warrants further investigation.[3]

Amphotericin B: The fungicidal activity of Amphotericin B is primarily attributed to its high affinity for ergosterol (B1671047), the main sterol in fungal cell membranes.[4] Upon binding, Amphotericin B molecules self-assemble to form transmembrane channels or pores.[4] This leads to leakage of essential ions, such as potassium, and small organic molecules, ultimately causing fungal cell death.[4]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and Amphotericin B. It is important to note that the data for this compound is primarily from studies on oomycetes, while the data for Amphotericin B is from studies on Candida albicans.

Table 1: Antifungal Activity of this compound against Oomycete Zoospores
Organism Concentration for Lysis
Pythium ultimum25 µM[5]
Phytophthora porri25 µM[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Candida albicans
MIC50 (µg/mL) MIC90 (µg/mL)
0.25[6]0.5[6]
MIC50 and MIC90 represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with fungal plasma membranes.

Zoospore Lysis Assay

This assay is used to visually and quantitatively assess the membrane-disrupting activity of this compound against motile fungal zoospores.

Protocol:

  • Zoospores Production: Culture the oomycete pathogen (e.g., Pythium ultimum) on an appropriate medium, such as V8 agar, to induce sporangia formation.

  • Zoospores Release: Induce zoospore release by washing the culture plates with sterile distilled water and incubating at room temperature for 30-60 minutes.

  • Treatment: Prepare a suspension of zoospores in sterile water. Add this compound to the zoospore suspension at various concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Observation: Immediately observe the zoospore suspension under a light microscope.

  • Quantification: Record the time to lysis for a majority of the zoospores at each concentration. A zoospore is considered lysed when it bursts and releases its cellular contents.

Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)

This assay quantifies the extent of plasma membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Protocol:

  • Fungal Cell Culture: Grow the target fungal cells (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a defined cell density.

  • Treatment: Add this compound to the cell suspension at various concentrations. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • Staining: Add propidium iodide to each cell suspension to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the fluorescence of the cell suspensions using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates membrane permeabilization.

Membrane Potential Assay

This assay measures changes in the fungal plasma membrane potential, which is an indicator of membrane disruption and metabolic stress.

Protocol:

  • Fungal Cell Culture and Preparation: Prepare fungal cells as described in the membrane permeabilization assay.

  • Dye Loading: Incubate the cell suspension with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), in the dark.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

  • Treatment: Add this compound to the cell suspension at various concentrations.

  • Fluorescence Monitoring: Continuously monitor the fluorescence of the cell suspension over time. A change in fluorescence (increase or decrease, depending on the dye) indicates membrane depolarization or hyperpolarization.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflows.

OrfamideB_Mechanism cluster_membrane Fungal Plasma Membrane ergosterol Ergosterol phospholipid Phospholipid orfamide This compound disruption Membrane Disruption orfamide->disruption interacts with leakage Leakage of Cellular Contents disruption->leakage lysis Cell Lysis leakage->lysis

Caption: Proposed mechanism of this compound action on the fungal plasma membrane.

Experimental_Workflow start Start culture Fungal Culture start->culture treatment Treatment with this compound culture->treatment lysis_assay Zoospore Lysis Assay treatment->lysis_assay perm_assay Membrane Permeabilization Assay (PI) treatment->perm_assay potential_assay Membrane Potential Assay treatment->potential_assay analysis Data Analysis lysis_assay->analysis perm_assay->analysis potential_assay->analysis end End analysis->end Signaling_Pathway orfamide Lipopeptide (e.g., this compound) membrane Plasma Membrane Interaction orfamide->membrane mitochondria Mitochondrial Dysfunction membrane->mitochondria ros ROS Production mitochondria->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

References

Comparative Antifungal Activity of Orfamide B and Orfamide A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro antifungal performance of Orfamide B and Orfamide A, supported by experimental data and detailed protocols.

Orfamide A and this compound, cyclic lipopeptides produced by Pseudomonas species, are recognized for their potent antifungal properties. Structurally, they are highly similar, differing only by a single amino acid substitution at the fourth position of the peptide ring: a valine in Orfamide A and an isoleucine in this compound.[1][2] This guide provides a comparative overview of their antifungal efficacy against key plant pathogenic fungi, details the experimental methodologies used for their evaluation, and illustrates their mechanism of action.

Data Presentation: A Comparative Analysis of Antifungal Efficacy

Comprehensive studies indicate that Orfamide A and this compound exhibit remarkably similar antifungal activity across a range of pathogens. In in vitro assays, both compounds have been reported to be "equally active" against the rice blast fungus Magnaporthe oryzae and the root rot pathogen Rhizoctonia solani.[2][3][4][5] Their efficacy is further demonstrated through their ability to lyse the zoospores of oomycetes such as Phytophthora and Pythium.[2][3][4][5]

The primary mechanism of action for both Orfamide A and B is the disruption of the fungal cell membrane.[1] Their amphiphilic nature, consisting of a lipophilic fatty acid tail and a hydrophilic peptide ring, allows them to insert into the lipid bilayer. This insertion alters membrane fluidity and permeability, leading to the formation of pores or ion channels and subsequent leakage of essential cellular components, ultimately causing cell death.[1]

While their overall activity is comparable, subtle differences have been observed in specific assays. The following tables summarize the available quantitative data on their antifungal performance.

Fungal SpeciesAssay TypeOrfamide A Concentration (µM)This compound Concentration (µM)Observed Effect
Rhizoctonia solani AG 4-HGIHyphal Branching100100Increased hyphal branching[1][4]
Magnaporthe oryzae VT5M1Appressorium Formation5050Blocked appressorium formation[1][6]
Pythium ultimumZoospore Lysis≥25≥25Zoospore lysis within 55-70 seconds[1][7]
Phytophthora porri CBS 127099Zoospore Lysis≥25≥25Zoospore lysis within 55-70 seconds[1][7]

Table 1: Comparative Efficacy of Orfamide A and this compound in Fungal Inhibition Assays.

PathogenOrfamide Concentration (µM)Orfamide A Lysis Time (seconds)This compound Lysis Time (seconds)
Pythium ultimum20Slightly faster than this compound-
25Slightly faster than this compound-
Phytophthora porri20Slightly faster than this compound-
25Slightly faster than this compound-

Table 2: Comparative Zoospore Lysis Time for Orfamide A and this compound. At concentrations of 20 and 25 µM, Orfamide A demonstrated a slightly faster lytic action on the zoospores of Pythium ultimum and Phytophthora porri compared to this compound.[7]

Experimental Protocols

This section provides detailed methodologies for the key in vitro antifungal assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[1][3]

Materials:

  • Orfamide A and this compound stock solutions

  • Sterile 96-well flat-bottom microtiter plates

  • Standardized fungal inoculum (prepared according to CLSI guidelines)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of Orfamide A and this compound in the wells of the microtiter plates using the growth medium.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without any orfamide) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the orfamide that causes a significant inhibition of visible growth compared to the positive control.[3]

Hyphal Branching Assay

This assay is used to observe the morphological changes, specifically increased hyphal branching, in filamentous fungi upon treatment with antifungal compounds.[1][4]

Materials:

  • Fungal culture (e.g., Rhizoctonia solani) on agar (B569324) plates

  • Sterile microscope slides and coverslips

  • Water agar (or other suitable agar medium)

  • Orfamide A and this compound solutions at desired concentrations (e.g., 100 µM)

  • Microscope

Procedure:

  • Prepare thin, flat layers of water agar on sterile microscope slides.

  • Inoculate the center of the agar with a small plug of the fungal mycelium.

  • Apply the Orfamide A or this compound solution to the agar surface. A control slide with no orfamide should also be prepared.

  • Incubate the slides in a humid chamber at an appropriate temperature for fungal growth.

  • After a set incubation period (e.g., 24-48 hours), observe the hyphal morphology at the edge of the growing colony under a microscope.

  • Document any changes in hyphal branching compared to the control.

Zoospore Lysis Assay

This assay assesses the ability of the orfamides to disrupt the motile spores (zoospores) of oomycete pathogens.[2][7]

Materials:

  • Zoospores of the target oomycete (e.g., Pythium ultimum or Phytophthora porri)

  • Orfamide A and this compound solutions at various concentrations

  • Microscope slides and coverslips

  • Light microscope

  • Timer

Procedure:

  • Harvest and collect zoospores from a fresh culture of the oomycete.

  • On a microscope slide, mix a small aliquot of the zoospore suspension with an equal volume of the Orfamide A or this compound solution.

  • Immediately begin observing the mixture under the light microscope.

  • Record the time it takes to observe the lysis of the zoospores.[7]

  • Repeat for each concentration and a control (zoospores mixed with buffer or solvent only).

Visualizing the Antifungal Action

The following diagrams illustrate the experimental workflow for assessing antifungal activity and the proposed mechanism of action of Orfamide A and B on the fungal cell membrane.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., R. solani, M. oryzae) MIC_Assay MIC Assay (Broth Microdilution) Fungal_Culture->MIC_Assay Hyphal_Assay Hyphal Branching Assay Fungal_Culture->Hyphal_Assay Zoospore_Assay Zoospore Lysis Assay Fungal_Culture->Zoospore_Assay (for oomycetes) Orfamide_Solutions Orfamide A & B Stock Solutions Orfamide_Solutions->MIC_Assay Orfamide_Solutions->Hyphal_Assay Orfamide_Solutions->Zoospore_Assay MIC_Determination Determine MIC (Lowest inhibitory conc.) MIC_Assay->MIC_Determination Morphology_Observation Observe Hyphal Morphology Hyphal_Assay->Morphology_Observation Lysis_Time Record Time to Lysis Zoospore_Assay->Lysis_Time

Caption: Experimental workflow for comparative antifungal testing of Orfamide A and B.

Orfamide_Mechanism cluster_membrane Fungal Plasma Membrane cluster_orfamide Orfamide Molecule Membrane Intracellular Intracellular Space (Cytoplasm) Lipid1 Lipid2 Lipid3 Lipid4 Lipid5 Lipid6 Peptide_Ring Hydrophilic Peptide Ring Fatty_Acid_Tail Lipophilic Fatty Acid Tail Peptide_Ring->Fatty_Acid_Tail inserts into membrane Pore_Formation Pore Formation & Ion Leakage Fatty_Acid_Tail->Pore_Formation disrupts membrane Extracellular Extracellular Space Cell_Death Fungal Cell Death Pore_Formation->Cell_Death

Caption: Proposed mechanism of Orfamide A/B action on the fungal plasma membrane.

References

A Comparative Guide to the Efficacy of Orfamide B and Other Pseudomonas Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Orfamide B with other prominent lipopeptides produced by Pseudomonas species. The information is supported by experimental data from peer-reviewed scientific literature to assist in research and development decisions.

I. Comparative Efficacy of Pseudomonas Lipopeptides

Pseudomonas spp. produce a diverse arsenal (B13267) of cyclic lipopeptides (CLPs) that exhibit a wide range of biological activities, including antimicrobial and insecticidal properties. Among these, the orfamide family, and specifically this compound, has garnered significant interest. This section presents available quantitative and qualitative data to compare the efficacy of this compound against other well-characterized Pseudomonas lipopeptides.

A comparative study on orfamide analogues revealed that Orfamide A, this compound, and Orfamide G are equally effective in their antifungal and anti-oomycete activities.[1][2][3] Subtle structural differences, such as a valine to isoleucine substitution between Orfamide A and B, or variations in the fatty acid chain length between this compound (C14) and Orfamide G (C16), do not appear to significantly impact their efficacy in the tested assays.[1][3]

Table 1: Comparative Efficacy Data for this compound and Other Pseudomonas Lipopeptides

LipopeptideTarget OrganismAssay TypeEfficacy MetricSource(s)
This compound Rhizoctonia solaniHyphal Growth InhibitionIncreased hyphal branching at 100 µM[1][2]
Pythium ultimum, Phytophthora porriZoospore LysisLysis within 55–70 seconds at ≥25 µM[1]
Lepidopteran insectsInsecticidal ActivityContributes to oral insecticidal activity[4][5]
Orfamide A Myzus persicae (Green Peach Aphid)Insecticidal ActivityLC50 = 34.5 µg/mL[6]
Rhizoctonia solaniHyphal Growth InhibitionIncreased hyphal branching at 100 µM[1][3]
Pythium ultimum, Phytophthora porriZoospore LysisLysis within 55–70 seconds at ≥25 µM[1][7]
Orfamide G Rhizoctonia solaniHyphal Growth InhibitionIncreased hyphal branching at 100 µM[1][3]
Pythium ultimum, Phytophthora porriZoospore LysisLysis within 55–70 seconds at ≥25 µM[1]
Viscosin (B1683834) Bacterial BiofilmBiofilm DispersalInduces dispersal of P. fluorescens SBW25 biofilms[8]
Massetolide A Phytophthora infestans zoosporesZoospore EncystmentInduces encystment at 5 µg/mL[9]
Viscosinamide Pythium spp. zoosporesZoospore EncystmentInduces encystment at 5–10 µg/mL[9]

Note: Direct comparative studies with quantitative metrics like IC50 or EC50 values for this compound against a wide array of other Pseudomonas lipopeptides are limited in the current literature. The data presented reflects the available information.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays mentioned in the comparative data table, based on descriptions in the cited literature.

A. Zoospore Lysis Assay

This protocol is designed to assess the ability of a lipopeptide to disrupt the cellular integrity of oomycete zoospores.

1. Preparation of Zoospore Suspension:

  • Culture the oomycete pathogen (e.g., Pythium ultimum or Phytophthora porri) on an appropriate solid medium (e.g., V8 agar) until mature sporangia are formed.

  • Induce zoospore release by flooding the culture plates with sterile, cold distilled water and incubating at a low temperature (e.g., 4°C) for a specified period (e.g., 30 minutes to 3 hours), followed by a return to room temperature.

  • Collect the motile zoospores and adjust the concentration to a standard density (e.g., 1 x 10^4 to 1 x 10^5 zoospores/mL) using a hemocytometer.

2. Lysis Assay:

  • On a sterile microscope slide or in a microtiter plate well, mix a small volume (e.g., 10 µL) of the zoospore suspension with an equal volume of the lipopeptide solution at the desired concentration (e.g., 25 µM, 50 µM, 100 µM).

  • Immediately observe the mixture under a light microscope.

  • Record the time taken for the cessation of motility and the subsequent lysis (bursting) of the zoospores.

  • A control with the solvent used to dissolve the lipopeptide should be run in parallel.

B. Rhizoctonia solani Mycelial Growth Inhibition Assay

This protocol evaluates the effect of a lipopeptide on the mycelial growth and morphology of the fungal pathogen Rhizoctonia solani.

1. Fungal Inoculum Preparation:

  • Culture R. solani on a suitable solid medium like Potato Dextrose Agar (B569324) (PDA) at room temperature until the mycelium covers the plate.

  • Cut small agar plugs (e.g., 5 mm in diameter) from the leading edge of the actively growing fungal colony to be used as inoculum.

2. Inhibition Assay (Agar Dilution Method):

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the lipopeptide to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure thorough mixing.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug of R. solani in the center of each plate.

  • A control plate with the solvent but without the lipopeptide should be included.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

3. Data Collection:

  • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • The percentage of inhibition can be calculated using the formula: [(C-T)/C] x 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • Observe any morphological changes in the fungal hyphae, such as increased branching or swelling, using a microscope.

III. Visualizing Molecular Interactions

A. Induced Systemic Resistance (ISR) Signaling Pathway

Pseudomonas lipopeptides are known to elicit Induced Systemic Resistance (ISR) in plants, a state of heightened defense preparedness against a broad spectrum of pathogens. The signaling pathway for ISR triggered by these lipopeptides often involves the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET), and is dependent on the regulatory protein NPR1.

ISR_Pathway cluster_perception Perception at the Root cluster_signaling Intracellular Signaling Cascade cluster_response Systemic Response in Leaves Pseudomonas Lipopeptide Pseudomonas Lipopeptide Plant Cell Membrane Plant Cell Membrane Pseudomonas Lipopeptide->Plant Cell Membrane Interaction JA Signaling Jasmonic Acid Signaling Plant Cell Membrane->JA Signaling ET Signaling Ethylene Signaling Plant Cell Membrane->ET Signaling NPR1 NPR1 JA Signaling->NPR1 ET Signaling->NPR1 Defense Gene Expression Defense Gene Expression NPR1->Defense Gene Expression Activation ISR Induced Systemic Resistance Defense Gene Expression->ISR

Caption: Lipopeptide-induced systemic resistance signaling pathway in plants.

B. Experimental Workflow for Zoospore Lysis Assay

The following diagram illustrates the key steps involved in determining the zoosporicidal activity of a lipopeptide.

Zoospore_Lysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Oomycete B 2. Induce Zoospore Release A->B D 4. Mix Zoospores and Lipopeptide B->D C 3. Prepare Lipopeptide Solutions C->D E 5. Microscopic Observation D->E F 6. Record Time to Motility Cessation E->F G 7. Record Time to Lysis E->G H Determine Efficacy F->H G->H

Caption: Workflow for assessing the zoospore lysis activity of lipopeptides.

References

Orfamide B: A Biological Alternative to Synthetic Fungicides in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanism

For researchers and professionals in the agricultural science and drug development sectors, the search for effective and sustainable fungicides is a continuous endeavor. Orfamide B, a cyclic lipopeptide produced by Pseudomonas bacteria, has emerged as a promising biological fungicide. This guide provides a detailed comparison of this compound's performance against common synthetic agricultural fungicides, supported by experimental data, to inform future research and development.

Performance Comparison: this compound vs. Synthetic Fungicides

Quantitative analysis of antifungal activity reveals the potential of this compound as a viable alternative to conventional synthetic fungicides. The following tables summarize the available data on the efficacy of this compound and two widely used synthetic fungicides, azoxystrobin (B1666510) and propiconazole, against key plant pathogens.

Table 1: Antifungal Activity Against Phytophthora spp.

CompoundFungicide TypePathogenEfficacy MetricConcentrationReference
This compound Biological (Cyclic Lipopeptide)Phytophthora spp.Zoospore Lysis≥ 25 µM[1][2]
Azoxystrobin Synthetic (Strobilurin)Phytophthora capsici, P. citrophthora, P. parasiticaEC50 (Mycelial Growth)<0.1 - 0.38 µg/mL[3]
Azoxystrobin Synthetic (Strobilurin)Phytophthora capsici, P. citrophthora, P. parasiticaEC50 (Zoospore Germination)256 - >1000 µg/mL[3]
Azoxystrobin Synthetic (Strobilurin)Phytophthora nicotianaeEC500.1 - 1.13 µg/mL[4]

Table 2: Antifungal Activity Against Rhizoctonia solani

CompoundFungicide TypePathogenEfficacy MetricConcentrationReference
This compound Biological (Cyclic Lipopeptide)Rhizoctonia solani AG 4-HGIIncreased Hyphal Branching100 µM[1][5]
Propiconazole Synthetic (Triazole)Rhizoctonia solaniEC500.2286 µg/mL[6][7]

Table 3: Antifungal Activity Against Magnaporthe oryzae

CompoundFungicide TypePathogenEfficacy MetricConcentrationReference
This compound Biological (Cyclic Lipopeptide)Magnaporthe oryzaeReduction in Blast Lesions50 µM[8]
This compound Biological (Cyclic Lipopeptide)Magnaporthe oryzaeInhibition of Appressoria Formation50 µM[9][10]

Mechanism of Action: A Tale of Two Strategies

This compound and synthetic fungicides employ fundamentally different mechanisms to combat fungal pathogens.

This compound: As a cyclic lipopeptide, this compound primarily targets the fungal cell membrane.[11] Its lipophilic fatty acid tail inserts into the lipid bilayer, while the cyclic peptide portion disrupts membrane integrity. This leads to the formation of pores or channels, causing leakage of essential cellular contents and ultimately cell death.[11]

cluster_membrane Fungal Cell Membrane Lipid_Bilayer Lipid Bilayer OrfamideB This compound Membrane_Insertion Insertion into Membrane OrfamideB->Membrane_Insertion Pore_Formation Pore Formation & Membrane Disruption Membrane_Insertion->Pore_Formation Ion_Leakage Leakage of Ions & Cellular Contents Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Mechanism of this compound Action

Synthetic Fungicides:

  • Azoxystrobin (Strobilurin): This fungicide inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This blocks the electron transport chain, depriving the fungal cell of ATP, the primary energy currency.

  • Propiconazole (Triazole): Propiconazole inhibits the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane structure and function.[7]

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the antifungal activity of this compound.

In Vitro Hyphal Growth Inhibition Assay (against R. solani)

This assay is performed to observe the effect of this compound on the mycelial growth of Rhizoctonia solani.

  • Preparation of Fungal Inoculum: An agar (B569324) plug (5 mm in diameter) is taken from the edge of an actively growing colony of R. solani.

  • Plate Setup: Sterile microscopic glass slides are covered with a thin layer of water agar and placed in a humid chamber. The fungal plug is inoculated at the center of the slide.

  • Application of this compound: Two droplets (15 µL each) of this compound solution at the desired concentrations (e.g., 10 µM and 100 µM) are placed on either side of the fungal plug, approximately 2 cm away. A control group receives droplets of the solvent (e.g., DMSO) without this compound.

  • Incubation and Observation: The slides are incubated, and the hyphal morphology at the edge of the growing colony is observed microscopically for changes such as increased branching, which indicates growth inhibition.[12]

Zoospore Lysis Assay (against Phytophthora and Pythium spp.)

This method assesses the direct lytic effect of this compound on the motile spores of oomycetes.

  • Zoospore Production: Zoospores of Phytophthora or Pythium species are produced by flooding cultures grown on a suitable medium (e.g., V8 agar) with sterile water and incubating under conditions that induce sporulation.

  • Treatment: A 10 µL aliquot of the zoospore suspension is mixed with an equal volume of this compound solution at various concentrations on a glass slide.

  • Microscopic Observation: The mixture is immediately observed under a microscope to determine the time it takes for the zoospores to lyse.[1][13]

Appressorium Formation Assay (against M. oryzae)

This assay evaluates the effect of this compound on a critical step in the infection process of the rice blast fungus.

  • Spore Suspension Preparation: Conidia (spores) of Magnaporthe oryzae are harvested from cultures grown on a suitable medium.

  • Treatment: The spore suspension is mixed with this compound solutions at different concentrations. A control group is treated with the solvent alone.

  • Incubation: The treated spore suspensions are incubated on a hydrophobic surface (e.g., GelBond membrane) at 25-28°C for several hours (e.g., 2-12 hours) to allow for germination and appressorium formation.[14][15][16]

  • Quantification: The number of germinated spores that have formed appressoria is counted under a microscope. The percentage of appressoria formation is calculated relative to the total number of germinated spores.[14][15][16]

Conclusion

This compound demonstrates significant antifungal activity against a range of important plant pathogens through a mechanism of membrane disruption. While direct EC50 comparisons with synthetic fungicides are not yet widely available in the literature, the effective concentrations of this compound for inhibiting key fungal life stages are within a promising range for further development. Its distinct mode of action suggests it could be a valuable tool in integrated pest management strategies, potentially mitigating the development of resistance to synthetic fungicides. Further research focusing on field efficacy, formulation optimization, and large-scale production will be critical in realizing the full potential of this compound as a commercial agricultural fungicide.

References

Orfamide B: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orfamide B with its structural analogs, focusing on the relationship between its chemical structure and biological activity. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of this cyclic lipopeptide.

Introduction to this compound

This compound is a cyclic lipopeptide produced by several species of Pseudomonas bacteria.[1] Like other members of the orfamide family, it consists of a 10-amino acid peptide chain cyclized into a ring and linked to a 3-hydroxy fatty acid tail.[1] Orfamides have garnered significant interest due to their diverse biological activities, including antifungal, anti-oomycete, and insecticidal properties.[1][2] This guide will delve into the known structure-activity relationships (SAR) of this compound by comparing it with its close analogs, Orfamide A and Orfamide G.

Structural Comparison of Orfamide Analogs

The primary structural differences between this compound and its close analogs, Orfamide A and G, lie in a single amino acid substitution and the length of the fatty acid tail.[1][2] These subtle molecular variations can influence the molecule's physicochemical properties and, consequently, its biological activity.

  • This compound vs. Orfamide A: The peptide sequence of this compound is nearly identical to that of Orfamide A, with the exception of the amino acid at position 4. In this compound, this position is occupied by an Isoleucine (Ile) residue, whereas in Orfamide A, it is a Valine (Val) residue.[1][2]

  • This compound vs. Orfamide G: this compound and Orfamide G share the exact same amino acid sequence. The distinguishing feature is the length of their lipid tails. This compound possesses a 3-hydroxy-tetradecanoic acid tail (C14), while Orfamide G has a longer 3-hydroxy-hexadecanoic acid tail (C16).[1][2]

Comparative Biological Activity

Despite these structural variations, studies have shown that Orfamide A, B, and G exhibit remarkably similar biological activities against a range of plant pathogens.

Antifungal and Anti-Oomycete Activity

Experimental data indicates that the antifungal and anti-oomycete activities of Orfamide A, B, and G are largely comparable.[1][2][3] This suggests that the substitution of isoleucine for valine and the difference in fatty acid chain length between C14 and C16 do not significantly impact the efficacy of these molecules against the tested pathogens.

CompoundTarget OrganismObserved EffectConcentrationReference
This compound Rhizoctonia solaniIncreased hyphal branching100 µM[3]
Orfamide ARhizoctonia solaniIncreased hyphal branching100 µM[3]
Orfamide GRhizoctonia solaniIncreased hyphal branching100 µM[3]
This compound Pythium ultimum (zoospores)Lysis≥ 25 µM[3]
Orfamide APythium ultimum (zoospores)Lysis≥ 25 µM[3]
Orfamide GPythium ultimum (zoospores)Lysis≥ 25 µM[3]
This compound Phytophthora porri (zoospores)Lysis≥ 25 µM[3]
Orfamide APhytophthora porri (zoospores)Lysis≥ 25 µM[3]
Orfamide GPhytophthora porri (zoospores)Lysis≥ 25 µM[3]
This compound Magnaporthe oryzaeInhibition of appressorium formation50 µM[3]
Orfamide AMagnaporthe oryzaeInhibition of appressorium formation50 µM[3]
Orfamide GMagnaporthe oryzaeInhibition of appressorium formation50 µM[3]
Cytotoxicity Against Cancer Cells

Data on the cytotoxic effects of this compound on human cancer cell lines is limited in the available literature. However, studies on other orfamides, such as Orfamide N and Orfamide A, have demonstrated cytotoxic activity against human melanoma and ovarian cancer cells. This suggests that orfamides as a class of molecules may possess anticancer properties, though further investigation is required to determine the specific activity of this compound.

Mechanism of Action

The primary mechanism of action for orfamides is believed to be the disruption of the cell membrane's integrity.[4] The amphipathic nature of these cyclic lipopeptides, with a hydrophobic fatty acid tail and a hydrophilic peptide head, allows them to insert into the lipid bilayer of cell membranes. This insertion is thought to lead to the formation of pores or channels, resulting in the leakage of cellular contents and ultimately cell death.

While the direct interaction with the membrane is the primary proposed mechanism, the downstream signaling effects are less understood. One study on Orfamide A in the green alga Chlamydomonas reinhardtii suggested the involvement of transient receptor potential (TRP)-type Ca2+ channels, leading to an influx of calcium and subsequent deflagellation.[5] It is plausible that this compound may trigger similar calcium signaling events in fungal or cancer cells, but this has not yet been experimentally confirmed.

OrfamideB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orfamide_B This compound Membrane Lipid Bilayer Orfamide_B->Membrane Insertion Pore_Formation Pore/Channel Formation Membrane->Pore_Formation Disruption Ion_Leakage Ion Leakage (K+, Ca2+) Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640 with MOPS buffer)[1]

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antifungal (e.g., Amphotericin B)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in the microtiter plate wells using the broth medium. The concentration range should be chosen based on preliminary tests.

  • Prepare a standardized inoculum of the fungal isolate according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well, including positive and negative control wells.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 450 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control.

Antifungal_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the antifungal broth microdilution assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570-600 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570-600 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available evidence suggests that the structural differences between this compound and its close analogs, Orfamide A and G, do not significantly alter their antifungal and anti-oomycete activities. This indicates a degree of tolerance for amino acid substitution at position 4 and variation in the fatty acid tail length for these particular biological functions. However, a comprehensive understanding of the structure-activity relationship of this compound is currently limited by the lack of extensive quantitative data on its activity against a wider range of fungal pathogens and cancer cell lines. Further research, including the synthesis and evaluation of a broader array of this compound analogs, is necessary to fully elucidate the key structural determinants for its various biological activities and to explore its therapeutic potential.

References

Single Amino Acid Substitution Shows Negligible Impact on Orfamide B's Antifungal and Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Orfamide B and its natural analog, Orfamide A, reveals that a single amino acid substitution at the fourth position of the peptide ring has a negligible effect on its potent antifungal and insecticidal activities. Experimental data indicates that both cyclic lipopeptides exhibit equivalent efficacy in inhibiting key fungal pathogens and causing mortality in aphids.

This compound, a cyclic lipopeptide produced by various Pseudomonas species, is a molecule of significant interest in the development of novel biocontrol agents. Its structure consists of a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail. A closely related analog, Orfamide A, differs only by the substitution of an isoleucine (Ile) residue in this compound with a valine (Val) at the fourth position of the peptide ring. This guide provides a detailed comparison of the biological activities of this compound and Orfamide A, supported by experimental data and detailed protocols for key assays.

Comparative Analysis of Biological Activity

Extensive in vitro and in vivo studies have been conducted to evaluate the biological activities of Orfamide A and B against several plant pathogens and insect pests. The collective data suggests that the Val-to-Ile substitution does not significantly alter the bioactivity of the molecule.

Antifungal Activity

Studies have demonstrated that Orfamide A and B are equally effective against a range of fungal pathogens.[1][2] This includes the inhibition of mycelial growth, interference with fungal development, and disruption of motile spores.

Table 1: Comparison of Antifungal Activities of Orfamide A and this compound

Target OrganismAssayOrfamide A ActivityThis compound ActivityReference
Rhizoctonia solaniMycelial Growth InhibitionCauses increased hyphal branching at 100 µMCauses increased hyphal branching at 100 µM[1]
Magnaporthe oryzaeAppressorium Formation InhibitionBlocks appressorium formation at 50 µMBlocks appressorium formation at 50 µM[2]
Phytophthora spp.Zoospore LysisCauses zoospore lysis at ≥25 µMCauses zoospore lysis at ≥25 µM[1]
Pythium spp.Zoospore LysisCauses zoospore lysis at ≥25 µMCauses zoospore lysis at ≥25 µM[1]
Insecticidal Activity

Both Orfamide A and B contribute to insecticidal activity, particularly against aphids.[3] While direct comparative LC50 values are not available for this compound, the existing data for Orfamide A establishes a benchmark for the potency of this class of lipopeptides.

Table 2: Insecticidal Activity of Orfamide A against the Green Peach Aphid (Myzus persicae)

CompoundTarget InsectActivity MetricValueReference
Orfamide AMyzus persicaeLC5034.5 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mycelial Growth Inhibition Assay against Rhizoctonia solani

This protocol details the method for assessing the inhibitory effect of orfamides on the mycelial growth of the fungal pathogen Rhizoctonia solani.

Materials:

  • Pure cultures of Rhizoctonia solani

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Orfamide A and this compound stock solutions (in a suitable solvent like DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

  • Microscope

Procedure:

  • Prepare PDA plates and allow them to solidify.

  • From a fresh culture of R. solani, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of a new PDA plate.

  • Prepare serial dilutions of Orfamide A and B from the stock solutions.

  • Apply a specific volume (e.g., 10 µL) of each orfamide dilution to sterile paper discs and place them on the agar surface at a defined distance from the fungal plug. A solvent control (e.g., DMSO) should be included.

  • Incubate the plates at 25°C for 48-72 hours, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the inhibition zone around each disc.

  • To observe effects on hyphal morphology, a small section of the agar from the edge of the inhibition zone can be excised, mounted on a microscope slide, and observed under a microscope for abnormalities such as increased branching.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare PDA Plates inoculate Inoculate PDA with R. solani Plug prep_agar->inoculate prep_fungus Culture R. solani prep_fungus->inoculate prep_orfamides Prepare Orfamide Solutions apply_compounds Apply Orfamide-Treated Discs prep_orfamides->apply_compounds inoculate->apply_compounds incubate Incubate at 25°C apply_compounds->incubate measure_inhibition Measure Inhibition Zone incubate->measure_inhibition observe_morphology Observe Hyphal Morphology incubate->observe_morphology

Mycelial Growth Inhibition Assay Workflow

Appressorium Formation Inhibition Assay against Magnaporthe oryzae

This protocol describes the method to evaluate the effect of orfamides on the formation of appressoria, the specialized infection structures of the rice blast fungus Magnaporthe oryzae.

Materials:

  • Magnaporthe oryzae spore suspension (e.g., 1 x 10^5 spores/mL)

  • Orfamide A and this compound stock solutions

  • Hydrophobic surfaces (e.g., plastic coverslips or slides)

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare a spore suspension of M. oryzae in sterile water.

  • Prepare different concentrations of Orfamide A and B.

  • Mix the spore suspension with the orfamide solutions to achieve the desired final concentrations. A solvent control should be included.

  • Pipette droplets (e.g., 20 µL) of the mixtures onto the hydrophobic surfaces.

  • Place the surfaces in a humid chamber to prevent evaporation.

  • Incubate at room temperature (around 25°C) for 8-24 hours.

  • Observe the spores under a microscope and count the number of germinated spores that have formed appressoria.

  • Calculate the percentage of appressorium formation for each treatment and compare it to the control.

Appressorium_Formation_Assay start Start spore_prep Prepare M. oryzae Spore Suspension start->spore_prep orfamide_prep Prepare Orfamide Solutions start->orfamide_prep mix Mix Spores with Orfamide Solutions spore_prep->mix orfamide_prep->mix spot Spot Mixture on Hydrophobic Surface mix->spot incubate Incubate in Humid Chamber spot->incubate observe Microscopic Observation incubate->observe quantify Quantify Appressorium Formation observe->quantify end End quantify->end

Appressorium Formation Inhibition Assay Workflow

Zoospore Lysis Assay against Phytophthora spp.

This protocol outlines the procedure for assessing the ability of orfamides to lyse the motile zoospores of oomycete pathogens like Phytophthora.

Materials:

  • Phytophthora spp. culture capable of producing zoospores

  • Sterile distilled water or soil extract solution

  • Orfamide A and this compound stock solutions

  • Microscope slides

  • Microscope

Procedure:

  • Induce the release of zoospores from the Phytophthora culture according to standard protocols (e.g., by flooding agar cultures with sterile water and chilling).

  • Collect the zoospore suspension.

  • Prepare different concentrations of Orfamide A and B.

  • On a microscope slide, mix a droplet of the zoospore suspension with a droplet of the orfamide solution. A control with the solvent should be included.

  • Immediately observe the mixture under a microscope.

  • Record the time it takes for the zoospores to stop moving and lyse (burst).

  • The percentage of lysed zoospores over a specific time period can also be quantified.

Zoospore_Lysis_Assay A Induce and Collect Phytophthora Zoospores C Mix Zoospore Suspension with Orfamide Solution on a Microscope Slide A->C B Prepare Orfamide Test Solutions B->C D Immediate Microscopic Observation C->D E Record Time to Motility Cessation and Lysis D->E

Zoospore Lysis Assay Workflow

Structure-Activity Relationship

The comparison between Orfamide A and this compound provides a valuable insight into the structure-activity relationship of this class of cyclic lipopeptides. The substitution of valine with the slightly more hydrophobic isoleucine at position four does not appear to significantly alter the overall conformation or amphiphilic properties of the molecule to an extent that impacts its interaction with fungal membranes or insect targets. This suggests a degree of tolerance for structural variation in this part of the peptide ring without compromising biological activity.

Orfamide_Structure_Comparison cluster_activity Biological Activity orfamide_A Orfamide A ...-Val(4)-... antifungal Antifungal Activity orfamide_A->antifungal Equivalent insecticidal Insecticidal Activity orfamide_A->insecticidal Active (LC50 = 34.5 µg/mL) orfamide_B This compound ...-Ile(4)-... orfamide_B->antifungal Equivalent orfamide_B->insecticidal Active

Structure-Activity Relationship of Orfamides A and B

References

Comparative Transcriptomics of Fungi Treated with Orfamide B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of novel antifungal compounds is paramount. This guide provides a framework for the comparative transcriptomic analysis of Orfamide B, a cyclic lipopeptide with known antifungal properties, against established antifungal agents. By examining genome-wide expression changes, we can elucidate mechanisms of action, identify potential resistance pathways, and benchmark the efficacy of new therapeutic candidates.

This compound, a biosurfactant produced by Pseudomonas species, exerts its antifungal activity primarily by disrupting the integrity of the fungal cell membrane, leading to lysis and cell death.[1] This mechanism of action is distinct from the major classes of clinically used antifungal drugs. This guide will compare the transcriptomic effects of this compound with three such agents: Amphotericin B (a polyene), Voriconazole (B182144) (an azole), and Caspofungin (an echinocandin), using Aspergillus fumigatus as a model organism.

While specific transcriptomic datasets for this compound are not yet publicly available, this guide will present a hypothetical transcriptomic profile based on its known membrane-disrupting mechanism and data from other lipopeptide studies. This allows for a structured comparison, highlighting the expected differences in fungal gene expression in response to these distinct antifungal pressures.

Data Presentation: Comparative Transcriptomic Effects

The following tables summarize the key differentially expressed gene (DEG) categories in Aspergillus fumigatus upon treatment with various antifungal agents. The data for Amphotericin B, Voriconazole, and Caspofungin are synthesized from published transcriptomic studies. The profile for this compound is a hypothetical representation based on its mechanism of action.

Table 1: Summary of Differentially Expressed Gene (DEG) Categories in Aspergillus fumigatus

Functional Category This compound (Hypothetical) Amphotericin B Voriconazole Caspofungin
Cell Membrane & Ergosterol (B1671047) Biosynthesis Down-regulation of ergosterol biosynthesis genes as a secondary stress response.Up-regulation of some ergosterol pathway genes, potentially as a compensatory mechanism.[2][3]Strong down-regulation of ergosterol biosynthesis genes (primary target).[1]Up-regulation of genes involved in ergosterol metabolism.[4][5]
Cell Wall Integrity & Maintenance Up-regulation of genes involved in cell wall stress response (e.g., chitin (B13524) synthases) to compensate for membrane damage.Up-regulation of cell wall protein-encoding genes.[2][3]Minimal direct impact on cell wall gene expression.Strong up-regulation of genes for cell wall remodeling and chitin synthesis.[4][5]
Stress Response Strong up-regulation of oxidative and osmotic stress response genes (e.g., HOG and CWI pathway components).Up-regulation of cell stress proteins.[2][3]Up-regulation of general stress response genes.Activation of genes related to cell wall stress, mitochondrial function, and oxidative stress.[4][5][6]
Transporters Up-regulation of efflux pumps and other transporters to remove the lipopeptide.Up-regulation of various transport proteins.[2][3]Increased mRNA levels of transporter genes.[1]Up-regulation of transmembrane transport genes.[4][5]
Metabolism Alterations in lipid and fatty acid metabolism genes in response to membrane disruption.Changes in carbohydrate and protein metabolism genes.[2]Modulation of genes involved in cellular metabolism.[1]Alterations in amino acid metabolism and mitochondrial function.[4][5]
Signaling Pathways Activation of the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.Activation of stress-responsive signaling cascades.Involvement of the cyclic AMP-protein kinase signaling pathway.[1]Activation of the CWI and HOG pathways, and calcineurin signaling.[6][7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.

Fungal Culture and Treatment
  • Fungal Strain: Aspergillus fumigatus (e.g., Af293 strain) is cultured on a suitable medium such as Sabouraud Dextrose Agar (B569324) (SDA) at 37°C for 5-7 days to obtain sufficient conidia.

  • Spore Suspension: Conidia are harvested by gently scraping the surface of the agar plate with a sterile loop in the presence of a sterile saline solution containing 0.05% Tween 80. The suspension is then filtered through sterile glass wool to remove hyphal fragments.

  • Liquid Culture: A defined liquid medium (e.g., RPMI 1640) is inoculated with the conidial suspension to a final concentration of 1 x 10^6 conidia/mL. The culture is incubated at 37°C with shaking (200 rpm) for 16-24 hours to allow for germination and hyphal growth.

  • Antifungal Treatment: The fungal cultures are then treated with sub-inhibitory concentrations of the respective antifungal agents (this compound, Amphotericin B, Voriconazole, Caspofungin). The concentrations should be predetermined through minimum inhibitory concentration (MIC) assays. A control culture without any antifungal agent is also maintained.

  • Incubation and Harvesting: The treated and control cultures are incubated for a defined period (e.g., 4, 8, or 24 hours). After incubation, the mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a commercially available RNA extraction kit with a protocol optimized for fungi, which typically includes a mechanical disruption step (e.g., bead beating) to break the fungal cell wall.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control of Sequencing Data: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Read Alignment: The cleaned reads are aligned to the Aspergillus fumigatus reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential gene expression analysis between the treated and control samples is performed using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) of the differentially expressed genes are performed to identify the biological processes and pathways affected by each antifungal agent.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis A Aspergillus fumigatus Culture B Conidia Harvesting A->B C Liquid Culture B->C D Antifungal Treatment (this compound, Amphotericin B, Voriconazole, Caspofungin) C->D E Mycelia Harvesting D->E F Total RNA Extraction E->F G mRNA Purification F->G H cDNA Library Preparation G->H I High-Throughput Sequencing H->I J Read Alignment I->J K Differential Gene Expression Analysis J->K L Functional Enrichment Analysis K->L

Caption: Experimental workflow for comparative transcriptomics of Aspergillus fumigatus.

Signaling Pathways in Response to Antifungal Treatment

The following diagrams illustrate the key signaling pathways activated in fungi in response to different classes of antifungal agents.

This compound (Hypothetical Response)

OrfamideB_Pathway OrfamideB This compound Membrane Fungal Cell Membrane OrfamideB->Membrane interacts with Disruption Membrane Disruption & Permeabilization Membrane->Disruption HOG_pathway HOG Pathway Activation Disruption->HOG_pathway CWI_pathway CWI Pathway Activation Disruption->CWI_pathway StressResponse Osmotic & Oxidative Stress Response Genes HOG_pathway->StressResponse CellWallRepair Cell Wall Repair Genes CWI_pathway->CellWallRepair

Caption: Hypothetical signaling response to this compound in fungi.

Amphotericin B

AmphotericinB_Pathway AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol binds to PoreFormation Pore Formation & Ion Leakage Ergosterol->PoreFormation OxidativeStress Oxidative Stress PoreFormation->OxidativeStress StressResponse General Stress Response Genes OxidativeStress->StressResponse

Caption: Signaling response to Amphotericin B in fungi.

Voriconazole

Voriconazole_Pathway Voriconazole Voriconazole LanosterolDemethylase Lanosterol 14-alpha-demethylase Voriconazole->LanosterolDemethylase inhibits ErgosterolSynthesis Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolSynthesis ErgosterolDepletion Ergosterol Depletion & Toxic Sterol Accumulation ErgosterolSynthesis->ErgosterolDepletion MembraneStress Cell Membrane Stress ErgosterolDepletion->MembraneStress cAMP_pathway cAMP-PKA Pathway MembraneStress->cAMP_pathway StressResponse Stress Response Genes cAMP_pathway->StressResponse

Caption: Signaling response to Voriconazole in fungi.

Caspofungin

Caspofungin_Pathway Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis CellWallDamage Cell Wall Damage GlucanSynthesis->CellWallDamage CWI_pathway CWI Pathway (MpkA) CellWallDamage->CWI_pathway HOG_pathway HOG Pathway CellWallDamage->HOG_pathway Calcineurin Calcineurin Pathway CellWallDamage->Calcineurin ChitinSynthesis Chitin Synthase Upregulation CWI_pathway->ChitinSynthesis Calcineurin->ChitinSynthesis

Caption: Signaling response to Caspofungin in fungi.

References

Comparative Antifungal Activity of Orfamide B and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

Orfamide B is a cyclic lipopeptide produced by several species of Pseudomonas bacteria, notably those used in biocontrol applications. It belongs to a class of secondary metabolites known for their surfactant and antimicrobial properties. While extensive research into the cross-resistance of this compound with clinically relevant antifungal agents is not currently available in published literature, comparative studies with its structural analogs, Orfamide A and Orfamide G, provide valuable insights into its spectrum of activity and mode of action against various plant-pathogenic fungi. This guide summarizes the available experimental data comparing the antifungal performance of this compound with these closely related compounds.

Structural and Functional Comparison

Orfamide A, B, and G are structurally similar, with minor variations that can influence their biological activity. Orfamide A and this compound differ by a single amino acid substitution at the fourth position of the peptide chain (valine in A, isoleucine in B).[1][2][3] this compound and Orfamide G share the same amino acid sequence, but differ in the length of their fatty acid tail (C14 for B, C16 for G).[1][2][3] Despite these differences, studies have shown that the three compounds often exhibit comparable antifungal activity against a range of fungal pathogens.[1][2][3][4]

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative studies on the antifungal activities of Orfamide A, B, and G.

Table 1: Effect on Appressorium Formation in Magnaporthe oryzae VT5M1

Concentration (µM)Orfamide A (% Appressoria ± SD)This compound (% Appressoria ± SD)Orfamide G (% Appressoria ± SD)Control (% Appressoria ± SD)
175.3 ± 4.578.1 ± 5.276.5 ± 3.992.1 ± 3.1
1045.2 ± 3.848.7 ± 4.146.9 ± 3.592.1 ± 3.1
5015.8 ± 2.517.2 ± 3.316.4 ± 2.992.1 ± 3.1

Data extracted from Ma et al., 2016.[1][5]

Table 2: Time to Zoospore Lysis of Oomycete Pathogens

Concentration (µM)PathogenOrfamide A (Time to Lysis in seconds ± SD)This compound (Time to Lysis in seconds ± SD)Orfamide G (Time to Lysis in seconds ± SD)
1Pythium ultimum>300>300>300
10Pythium ultimum120 ± 10115 ± 8118 ± 9
25Pythium ultimum65 ± 560 ± 462 ± 6
50Pythium ultimum40 ± 335 ± 238 ± 4
1Phytophthora porri>300>300>300
10Phytophthora porri150 ± 12145 ± 10148 ± 11
25Phytophthora porri70 ± 665 ± 568 ± 7
50Phytophthora porri50 ± 445 ± 348 ± 5

Data extracted from Ma et al., 2016.[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antibiosis Assay against Rhizoctonia solani

Microscopic assays to observe the effect of orfamides on the hyphal branching of R. solani AG 4-HGI were conducted.[1] The methodology involved the microscopic evaluation of fungal hyphae after treatment with various concentrations of the orfamide compounds. At a concentration of 100 µM, Orfamide A, B, and G all induced increased hyphal branching, while lower concentrations were not effective.[1]

Zoospore Lysis Assay

Zoospores of Pythium ultimum and Phytophthora porri were harvested and collected.[1] The zoospores were then treated with different concentrations of Orfamide A, B, and G. The time it took for the zoospores to lyse was recorded immediately using an Olympus BX51 microscope.[1][6] The experiments were repeated independently three times.[1]

Appressorium Formation Assay with Magnaporthe oryzae

A spore solution of M. oryzae isolate VT5M1 was prepared.[1] For the in vitro assay, a 10-µL drop of the spore solution, either treated with different concentrations of orfamides or a control (DMSO), was placed on a glass slide cover.[1][5] After 8 hours of incubation in the dark at 28°C, the number of appressoria was counted by observing at least 50 spores randomly.[1] For in planta assays, rice sheaths were inoculated with the spore solutions, and representative pictures were taken 24 hours post-treatment.[1]

Mechanism of Action and Signaling

The primary antifungal mechanism of orfamides is the disruption of the integrity of microbial cell membranes. This leads to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[6] While a specific signaling pathway in fungi has not been fully elucidated, studies on the interaction of Orfamide A with the microalga Chlamydomonas reinhardtii have shed light on a potential mechanism involving calcium signaling. Orfamide A triggers a Ca2+ signal in the algal cells, which involves transient receptor potential (TRP)-type channels, leading to rapid deflagellation.[7] This suggests that orfamides may interact with specific membrane components to initiate a signaling cascade that results in cell disruption.

Orfamide_Mechanism Orfamide This compound FungalCell Fungal Cell Membrane Orfamide->FungalCell Interacts with MembraneDisruption Membrane Disruption FungalCell->MembraneDisruption Permeability Increased Permeability MembraneDisruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Lysis Cell Lysis Leakage->Lysis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow start Start pathogen Prepare Fungal Pathogen (Spores/Zoospores) start->pathogen orfamide Prepare Orfamide Solutions (Different Concentrations) start->orfamide treatment Treat Pathogen with Orfamide pathogen->treatment orfamide->treatment incubation Incubate (Specified Time & Conditions) treatment->incubation observation Microscopic Observation incubation->observation data Quantify Effect (e.g., % Appressoria, Time to Lysis) observation->data end End data->end

Caption: General experimental workflow for antifungal assays.

Conclusion

The available data indicates that this compound possesses significant antifungal activity against a variety of plant pathogens, comparable to its analogs Orfamide A and G. Its mode of action appears to be centered on the disruption of cell membrane integrity. While the subtle structural differences between these orfamide variants do not appear to drastically alter their efficacy in the studied assays, further research is needed to explore their full potential and to investigate the possibility of cross-resistance with other classes of antifungal compounds. Currently, there is a lack of published studies directly addressing the cross-resistance of this compound with other antifungal agents. Such studies would be crucial for understanding its potential role in integrated pest management strategies and for anticipating the development of resistance in fungal populations.

References

Synergistic Biocontrol: Enhancing the Efficacy of Orfamide B through Combination Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Biocontrol and Drug Development

The quest for sustainable and effective pest management strategies has led to a growing interest in biocontrol agents. Among these, the cyclic lipopeptide Orfamide B, produced by Pseudomonas species, has demonstrated significant antifungal properties. However, the true potential of this compound may lie in its synergistic interactions with other biocontrol agents. This guide provides a comparative analysis of the synergistic effects of this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals on strategies to enhance its biocontrol efficacy.

Synergistic Interactions of this compound: A Data-Driven Comparison

Current research highlights the synergistic or additive effects of this compound primarily with other secondary metabolites produced by its native bacterium, Pseudomonas sp. CMR12a. These interactions significantly enhance the efficacy against phytopathogenic fungi, particularly Rhizoctonia solani. The following table summarizes the key findings from studies investigating these synergistic relationships. Due to the nature of the available public data, the results are presented in a semi-quantitative manner.

Target PathogenBiocontrol Agents Combined with this compoundObserved EffectEfficacy of Individual ComponentsEfficacy of Combined TreatmentReference
Rhizoctonia solani AG 4-HGI (Root Rot on Bean)Sessilins (another cyclic lipopeptide from Pseudomonas sp. CMR12a)Additive/SynergisticIneffective in inhibiting mycelial growth when applied alone.Significant inhibition of mycelial growth.Oni et al., 2015
Rhizoctonia solani AG 4-HGI (Root Rot on Bean)Phenazine-1-carboxamide (a nitrogen-containing heterocyclic compound from Pseudomonas sp. CMR12a)SynergisticReduced efficacy in controlling root rot on bean when applied alone.Biocontrol activity is dependent on the combined action of this compound, Sessilins, and Phenazines.Oni et al., 2015
Rhizoctonia solani AG 2-1 (Damping-off on Chinese Cabbage)SessilinsAdditive/SynergisticIneffective in inhibiting mycelial growth when applied alone.Significant inhibition of mycelial growth.Oni et al., 2015
Rhizoctonia solani AG 2-1 (Damping-off on Chinese Cabbage)Phenazine-1-carboxamideIndependent ActionSufficient to suppress damping-off disease to the same extent as the wild-type strain producing all metabolites.Not applicable (Phenazine alone is highly effective).Oni et al., 2015

Visualizing the Synergistic Interactions

The following diagrams illustrate the conceptual framework of the synergistic activity of this compound and a generalized workflow for its experimental validation.

Synergistic_Interaction_Pathway cluster_0 Biocontrol Agents cluster_2 Outcome This compound This compound Membrane Perturbation Membrane Perturbation This compound->Membrane Perturbation Sessilins Sessilins Disruption of Fungal Cell Wall Disruption of Fungal Cell Wall Sessilins->Disruption of Fungal Cell Wall Phenazines Phenazines Inhibition of Mycelial Growth Inhibition of Mycelial Growth Phenazines->Inhibition of Mycelial Growth Enhanced Antifungal Activity Enhanced Antifungal Activity Membrane Perturbation->Enhanced Antifungal Activity Inhibition of Mycelial Growth->Enhanced Antifungal Activity Disruption of Fungal Cell Wall->Enhanced Antifungal Activity

Conceptual model of synergistic antifungal action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound and test compounds C Prepare 96-well microtiter plates with serial dilutions A->C B Prepare fungal inoculum (e.g., Rhizoctonia solani) D Dispense this compound dilutions (horizontally) C->D E Dispense test compound dilutions (vertically) C->E F Inoculate all wells with fungal suspension D->F E->F G Incubate plates at optimal temperature and duration F->G H Determine Minimum Inhibitory Concentration (MIC) for each well G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I J Interpret results: Synergy, Additivity, Indifference, Antagonism I->J

Generalized workflow for assessing synergistic antifungal activity.

Detailed Experimental Protocols

To enable the replication and validation of synergistic effects, the following are detailed methodologies for key experiments.

In Vitro Antifungal Synergy Testing: Checkerboard Microdilution Assay

This method is used to quantitatively assess the in vitro interactions between two antimicrobial agents.

a. Preparation of Materials:

  • Test Compounds: Purified this compound and the other biocontrol agent (e.g., Sessilin, Phenazine-1-carboxamide). Stock solutions are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in the test medium.

  • Fungal Pathogen: A pure culture of the target fungus (e.g., Rhizoctonia solani). A spore or mycelial fragment suspension is prepared and adjusted to a final concentration of 1-5 x 10⁴ CFU/mL in the test medium.

  • Culture Medium: A suitable liquid medium for fungal growth, such as Potato Dextrose Broth (PDB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Assay Procedure:

  • A two-dimensional checkerboard pattern of serial dilutions of the two compounds is created in a 96-well plate.

  • Typically, 50 µL of the culture medium is added to each well.

  • This compound is serially diluted along the x-axis of the plate, while the second biocontrol agent is serially diluted along the y-axis. This creates a matrix of different concentration combinations.

  • Control wells containing each agent alone, a growth control (no agents), and a sterility control (no inoculum) are included.

  • Each well is inoculated with 50 µL of the fungal suspension.

  • The plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for a duration sufficient for growth in the control wells (typically 48-72 hours).

c. Data Analysis:

  • The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and for each combination by visual inspection of turbidity or by measuring absorbance at 600 nm.

  • The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of the second agent = (MIC of the second agent in combination) / (MIC of the second agent alone)

  • The FIC Index (FICI) is calculated by summing the individual FICs:

    • FICI = FIC of this compound + FIC of the second agent

  • The interaction is interpreted based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

In Planta Biocontrol Assay

This experiment evaluates the synergistic biocontrol activity in a plant-pathogen system.

a. Preparation of Materials:

  • Plants: Healthy seedlings of a susceptible host plant (e.g., bean for R. solani AG 4-HGI).

  • Pathogen Inoculum: A culture of the pathogen grown on a suitable solid medium (e.g., potato dextrose agar) to be used for soil infestation.

  • Bacterial Strains/Compounds: Wild-type Pseudomonas sp. CMR12a, mutant strains deficient in the production of this compound, sessilins, or phenazines, and purified compounds. Bacterial suspensions are adjusted to a specific cell density (e.g., 10⁸ CFU/mL).

b. Assay Procedure:

  • Potting soil is infested with the pathogen.

  • Seeds are sown in the infested soil.

  • The soil is treated with the bacterial suspensions or purified compounds, both individually and in combination, at the time of sowing or as a soil drench to seedlings.

  • Control groups include untreated plants in non-infested soil (negative control) and untreated plants in infested soil (positive control).

  • Plants are grown under controlled greenhouse conditions.

c. Data Analysis:

  • Disease severity is assessed after a specific period by measuring parameters such as the percentage of seedling emergence, plant height, root length, fresh/dry weight, and disease incidence/severity score.

  • The percentage of disease reduction for each treatment is calculated relative to the positive control.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine if the disease reduction by the combined treatment is significantly greater than that of the individual components.

Conclusion

The evidence, though primarily from a limited number of studies, strongly suggests that the biocontrol activity of this compound can be significantly enhanced through synergistic or additive interactions with other microbially-produced compounds. The combination of this compound with sessilins and phenazines from Pseudomonas sp. CMR12a demonstrates a powerful, multi-pronged approach to inhibiting fungal pathogens. For researchers in this field, exploring novel combinations of this compound with other biocontrol agents, including those from different microbial genera such as Bacillus, or even with low concentrations of conventional fungicides, represents a promising avenue for the development of more robust and sustainable disease management strategies. The detailed protocols provided in this guide offer a framework for the systematic evaluation of such synergistic combinations, paving the way for the next generation of effective biocontrol solutions.

Orfamide B: A Comparative Analysis of Its Insecticidal Efficacy Against Other Leading Biopesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the insecticidal properties of Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, reveals its potential as a biopesticide. This guide provides a comparative analysis of this compound's efficacy alongside other prominent biopesticides: Bacillus thuringiensis (Bt), Spinosad, and Azadirachtin. The comparison focuses on their effects on the highly destructive agricultural pest, the diamondback moth (Plutella xylostella), a common target in insecticide research.

While quantitative data for this compound's direct toxicity against P. xylostella in terms of a median lethal concentration (LC50) is not yet available in peer-reviewed literature, qualitative studies demonstrate its contribution to insect mortality. In contrast, extensive quantitative data exists for Bt, Spinosad, and Azadirachtin, allowing for a clearer comparison of their potencies.

Quantitative Comparison of Biopesticide Efficacy

The following table summarizes the reported LC50 values of Bacillus thuringiensis, Spinosad, and Azadirachtin against the larvae of Plutella xylostella. A lower LC50 value indicates a higher toxicity to the target pest. It is important to note that these values can vary depending on the specific product formulation, the developmental stage of the insect, and the bioassay methodology.

BiopesticideActive IngredientTarget PestLC50 Value (µg/mL)Reference
This compound Cyclic LipopeptidePlutella xylostellaData not available
Bacillus thuringiensis subsp. kurstaki Cry toxins (e.g., Cry1Ac, Cry1Ab)Plutella xylostella39.23 - 3715.08[1]
Spinosad Spinosyns A and DPlutella xylostella0.276 - 11.5[2][3]
Azadirachtin (Neem-based) AzadirachtinPlutella xylostella0.37 - 0.66[4][5]

Note: The wide range in the LC50 value for Bacillus thuringiensis reflects the variability between different strains and formulations.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized insect bioassay protocols. A commonly used method for assessing the insecticidal activity of these biopesticides against leaf-feeding insects like P. xylostella is the leaf dip bioassay.

Leaf Dip Bioassay Protocol forPlutella xylostella

This method is a standard procedure for evaluating the efficacy of insecticides against leaf-eating insects.

1. Insect Rearing:

  • Plutella xylostella larvae are reared on a suitable host plant, such as cabbage or broccoli, under controlled laboratory conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

2. Preparation of Test Solutions:

  • The biopesticide is diluted in a suitable solvent (e.g., water with a surfactant) to create a series of concentrations.

  • A control solution (solvent only) is also prepared.

3. Bioassay Procedure:

  • Leaf discs are excised from the host plant.

  • Each leaf disc is dipped into a specific concentration of the test solution for a standardized period (e.g., 10 seconds).

  • The treated leaf discs are allowed to air dry.

  • The dried leaf discs are placed in individual Petri dishes or ventilated containers.

  • A specific number of second or third instar larvae are introduced into each container.

4. Data Collection and Analysis:

  • Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • The mortality data is corrected for any control mortality using Abbott's formula.

  • Probit analysis is used to determine the LC50 value, which is the concentration of the biopesticide that causes 50% mortality in the test population.

dot

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing (P. xylostella) Prepare_Solutions Prepare Biopesticide Solutions Leaf_Dip Leaf Dip in Test Solutions Prepare_Solutions->Leaf_Dip Drying Air Dry Leaf Discs Leaf_Dip->Drying Exposure Introduce Larvae Drying->Exposure Mortality_Assessment Assess Mortality (24, 48, 72h) Exposure->Mortality_Assessment Data_Analysis Probit Analysis (Calculate LC50) Mortality_Assessment->Data_Analysis

Caption: Workflow of a typical leaf dip bioassay for determining insecticide efficacy.

Mechanisms of Action and Signaling Pathways

The insecticidal activity of these biopesticides is mediated through distinct mechanisms of action, affecting different physiological and neurological pathways in the target insects.

This compound and other Cyclic Lipopeptides (CLPs)

While the precise molecular targets of orfamides in insects are still under investigation, it is known that these cyclic lipopeptides contribute to the oral insecticidal activity of the producing bacteria. It is speculated that their surfactant properties may disrupt the insect's midgut cell membranes, leading to cell lysis and mortality. This mechanism is thought to be a key factor in their overall toxicity.

dot

Orfamide_Mechanism Orfamide This compound Midgut Insect Midgut Epithelial Cells Orfamide->Midgut Ingestion Membrane_Disruption Membrane Disruption Midgut->Membrane_Disruption Interaction Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Mortality Insect Mortality Cell_Lysis->Mortality

Caption: Postulated mechanism of action for this compound in insects.

Bacillus thuringiensis(Bt)

The insecticidal activity of B. thuringiensis is primarily due to the presence of crystalline (Cry) proteins. Upon ingestion by a susceptible insect larva, these proteins are solubilized in the alkaline environment of the midgut and activated by proteases. The activated toxins then bind to specific receptors on the surface of midgut epithelial cells, leading to the formation of pores in the cell membrane. This disrupts the osmotic balance of the cells, causing them to swell and lyse, ultimately leading to the death of the insect. Some studies suggest that this process can also trigger a mitogen-activated protein kinase (MAPK) signaling pathway, which may be involved in the insect's immune response or cell death processes.

dot

Bt_Signaling_Pathway Bt_Toxin Bt Cry Toxin (Ingested) Solubilization Solubilization & Activation in Midgut Bt_Toxin->Solubilization Receptor_Binding Binding to Midgut Receptors Solubilization->Receptor_Binding Pore_Formation Pore Formation Receptor_Binding->Pore_Formation MAPK_Pathway MAPK Signaling Pathway Activation Receptor_Binding->MAPK_Pathway Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis MAPK_Pathway->Cell_Lysis Mortality Insect Mortality Cell_Lysis->Mortality Spinosad_Signaling_Pathway Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptors (nAChRs) Spinosad->nAChR Primary Target GABA_Receptor GABA Receptors Spinosad->GABA_Receptor Secondary Target Nervous_System Nervous System Hyperexcitation nAChR->Nervous_System GABA_Receptor->Nervous_System Paralysis Paralysis Nervous_System->Paralysis Mortality Insect Mortality Paralysis->Mortality Azadirachtin_Signaling_Pathway Azadirachtin Azadirachtin Hormone_System Insect Endocrine System Azadirachtin->Hormone_System Antifeedant Antifeedant Effect Azadirachtin->Antifeedant Reproduction_Inhibition Reproductive Disruption Azadirachtin->Reproduction_Inhibition Ecdysone_Disruption Disruption of Ecdysone Synthesis & Release Hormone_System->Ecdysone_Disruption Molting_Failure Molting Inhibition Ecdysone_Disruption->Molting_Failure Mortality Insect Mortality Molting_Failure->Mortality Antifeedant->Mortality Reproduction_Inhibition->Mortality

References

Orfamide B: A Potent Elicitor of Induced Systemic Resistance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide (CLP) produced by various Pseudomonas species, has emerged as a significant elicitor of induced systemic resistance (ISR) in plants. This guide provides a comprehensive validation of this compound's capabilities, comparing its performance with other well-known ISR elicitors. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in the field of sustainable agriculture and crop protection.

Performance Comparison of ISR Elicitors

The efficacy of this compound in inducing systemic resistance has been evaluated in various plant-pathogen systems. The following tables summarize the quantitative data on the performance of this compound and other common ISR elicitors.

Table 1: Efficacy of this compound in Inducing Systemic Resistance

Plant SpeciesPathogenThis compound ConcentrationDisease Reduction (%)Reference
Rice (Oryza sativa)Cochliobolus miyabeanus≥ 25 µMSignificant reduction in lesion size
Bean (Phaseolus vulgaris)Rhizoctonia solani5 µM~50%

Table 2: Comparative Efficacy of Different ISR Elicitors

ElicitorPlant SpeciesPathogenEffective ConcentrationDisease Reduction (%)Reference
This compound BeanRhizoctonia solani5 µM~50%
Surfactin BeanBotrytis cinerea10 µMSignificant protection
TomatoBotrytis cinerea25 µMProtection observed
Fengycin TomatoBotrytis cinerea10 µMSignificant protection
Iturin ArabidopsisPseudomonas syringae0.5-2 µMEffective ISR

Signaling Pathways of this compound-Induced ISR

This compound appears to trigger different signaling pathways depending on the host plant. In rice, the ISR response is mediated by the abscisic acid (ABA) pathway, while in bean, it is linked to the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.

This compound ISR Signaling Pathways cluster_rice Rice cluster_bean Bean orfamide_b_rice This compound receptor_rice PAMP Receptor (Putative) orfamide_b_rice->receptor_rice aba_pathway Abscisic Acid (ABA) Signaling Pathway receptor_rice->aba_pathway oswrky4 OsWRKY4 Transcription Factor aba_pathway->oswrky4 pr1b PR1b Gene Expression oswrky4->pr1b isr_rice ISR against Cochliobolus miyabeanus pr1b->isr_rice orfamide_b_bean This compound receptor_bean PAMP Receptor (Putative) orfamide_b_bean->receptor_bean ja_et_pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling receptor_bean->ja_et_pathway defense_genes Defense Gene Expression (e.g., PR-2) ja_et_pathway->defense_genes isr_bean ISR against Rhizoctonia solani defense_genes->isr_bean

This compound Induced Systemic Resistance Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Validation of this compound-Induced Systemic Resistance in Bean against Rhizoctonia solani

This protocol is adapted from methodologies used to test cyclic lipopeptide-induced ISR.

1. Plant Growth Conditions:

  • Surface-sterilize bean seeds (Phaseolus vulgaris) and germinate them on sterile moist filter paper.

  • Transplant seedlings into pots containing a sterile soil mix and grow in a controlled environment chamber (e.g., 25°C, 16h light/8h dark cycle).

2. This compound Treatment:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol).

  • Dilute the stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in sterile water.

  • Apply the this compound solution as a soil drench to the roots of 10-day-old bean seedlings. Use a mock treatment (solvent in water) as a control.

3. Pathogen Inoculation:

  • Culture Rhizoctonia solani on potato dextrose agar (B569324) (PDA) plates.

  • Three days after this compound treatment, inoculate the bean plants with R. solani. This can be done by placing a mycelial plug from the edge of an actively growing culture at the base of the stem.

4. Disease Assessment:

  • Incubate the inoculated plants under conditions favorable for disease development (e.g., high humidity).

  • Assess disease severity 7-10 days after inoculation by measuring the lesion size on the stem.

  • Calculate the percentage of disease reduction compared to the mock-treated control group.

5. Statistical Analysis:

  • Use appropriate statistical tests (e.g., ANOVA followed by Tukey's test) to determine the significance of the observed differences in disease severity between treatments.

ISR Assay Workflow arrow arrow start Start: Bean Seedling (10 days old) treatment Soil Drench: This compound (or Mock) start->treatment incubation1 Incubate for 3 days treatment->incubation1 inoculation Inoculate with Rhizoctonia solani incubation1->inoculation incubation2 Incubate for 7-10 days (High Humidity) inoculation->incubation2 assessment Assess Disease Severity (Lesion Size) incubation2->assessment analysis Statistical Analysis assessment->analysis end End: Determine ISR Efficacy analysis->end

Experimental workflow for validating this compound-induced ISR.
Protocol 2: Gene Expression Analysis of Defense-Related Genes

This protocol outlines the steps for quantifying the expression of defense-related genes in response to this compound treatment.

1. Sample Collection:

  • At various time points after this compound treatment (e.g., 0, 24, 48, 72 hours), collect leaf or root tissues from both treated and mock-treated plants.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the collected tissues using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method).

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design or obtain primers for the target defense-related genes (e.g., PR1b, OsWRKY4 for rice; PR-2 for bean) and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • The cycling conditions should be optimized for the specific primers and target genes.

4. Data Analysis:

  • Calculate the relative gene expression levels using the 2-ΔΔCt method.

  • Compare the expression levels of the target genes in this compound-treated samples to the mock-treated controls at each time point.

Conclusion

This compound has demonstrated its potential as a potent ISR elicitor against a range of plant pathogens. Its efficacy, however, is dependent on the plant species and the specific pathogen. The activation of distinct defense signaling pathways in different plants highlights the complexity of plant-microbe interactions and the specificity of elicitor recognition. The provided data and protocols serve as a valuable resource for researchers and professionals aiming to further explore and harness the potential of this compound in developing novel and sustainable strategies for crop protection. Further research is warranted to identify the specific plant receptors for this compound and to fully elucidate the downstream signaling cascades.

Orfamide B vs. Orfamide G: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Orfamide B and Orfamide G, two closely related cyclic lipopeptides. While structurally similar, subtle differences in their chemical makeup can influence their biological function. This document summarizes the available experimental data, provides detailed methodologies for key assays, and visualizes relevant biological pathways and workflows to support further research and development.

Structural Differences

This compound and Orfamide G are both cyclic lipopeptides produced by Pseudomonas species. They share an identical 10-amino acid peptide ring. The key structural distinction lies in the length of the fatty acid tail attached to the peptide core. This compound possesses a 3-hydroxy-tetradecanoic acid (C14) tail, while Orfamide G has a longer 3-hydroxy-hexadecanoic acid (C16) tail.[1]

Comparative Biological Activity

Antifungal and Anti-Oomycete Activity

Both this compound and Orfamide G have demonstrated significant activity against the fungal pathogen Rhizoctonia solani and the oomycetes Phytophthora and Pythium.[1][2][3]

Table 1: Comparison of Anti-Oomycete and Antifungal Activities

Biological ActivityTarget Organism(s)This compoundOrfamide GReference
Zoospore Lysis Phytophthora porri, Pythium ultimumLysis within 55-70 seconds at ≥25 µMLysis within 55-70 seconds at ≥25 µM[1]
Hyphal Branching Induction Rhizoctonia solaniEffective at 100 µMEffective at 100 µM[1]

Note: While a study noted Orfamide A was "slightly faster" at causing zoospore lysis at 20 and 25 µM compared to this compound and G, no direct quantitative comparison of the lysis speed between this compound and G was provided.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key assays mentioned in this guide.

Zoospore Lysis Assay

This protocol is adapted from de Bruijn et al. (2007) as cited in Ma et al. (2016).[1]

Objective: To determine the effect of this compound and G on the viability of oomycete zoospores.

Materials:

  • Cultures of Phytophthora porri or Pythium ultimum

  • Sterile water

  • Stock solutions of this compound and G in a suitable solvent (e.g., DMSO)

  • Microscope slides

  • Light microscope

Procedure:

  • Induce zoospore release from the oomycete cultures according to standard laboratory protocols.

  • Prepare serial dilutions of this compound and G to the desired final concentrations (e.g., 25 µM). Ensure the final solvent concentration is non-lytic to the zoospores.

  • On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the orfamide solution.

  • Immediately observe the mixture under a light microscope.

  • Record the time required for the lysis of the zoospores. Lysis is typically characterized by the cessation of motility and the rupture of the zoospore membrane.

  • Perform the assay in triplicate for each compound and concentration.

Zoospore_Lysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Zoospores Induce and Harvest Zoospores Mix Mix Zoospores and Orfamides on Slide Zoospores->Mix Orfamides Prepare this compound/G Dilutions Orfamides->Mix Observe Microscopic Observation Mix->Observe Record Record Time to Lysis Observe->Record Compare Compare Lysis Times Record->Compare

Workflow for the Zoospore Lysis Assay.
Rhizoctonia solani Hyphal Branching Assay

This protocol is based on methodologies described by Bolwerk et al. (2003) and Olorunleke et al. (2015b), as cited in Ma et al. (2016).[1]

Objective: To assess the effect of this compound and G on the morphology of Rhizoctonia solani hyphae.

Materials:

  • Culture of Rhizoctonia solani

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Stock solutions of this compound and G

  • Sterile filter paper discs

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Inoculate the center of PDA plates with a mycelial plug of R. solani and incubate until the mycelium has grown to a suitable diameter.

  • Prepare solutions of this compound and G at the desired concentrations (e.g., 100 µM).

  • Impregnate sterile filter paper discs with the orfamide solutions. A solvent control disc should also be prepared.

  • Place the discs on the agar surface at a set distance from the growing edge of the R. solani colony.

  • Continue incubation for a defined period (e.g., 24-48 hours).

  • Excise a small section of the agar containing the hyphal front near the disc.

  • Prepare a wet mount on a microscope slide and observe the hyphal morphology under a light microscope.

  • Quantify the degree of hyphal branching by counting the number of branches per unit length of the main hypha or by using a qualitative scoring system.

  • Perform the assay in triplicate for each compound and concentration.

Hyphal_Branching_Workflow cluster_setup Experiment Setup cluster_incubation Treatment and Incubation cluster_observation Observation and Analysis Inoculate Inoculate R. solani on PDA PlaceDiscs Place Discs on Growing Mycelium Inoculate->PlaceDiscs PrepareDiscs Prepare this compound/G and Control Discs PrepareDiscs->PlaceDiscs Incubate Incubate Plates PlaceDiscs->Incubate ObserveHyphae Microscopic Observation of Hyphal Front Incubate->ObserveHyphae Quantify Quantify Hyphal Branching ObserveHyphae->Quantify

Workflow for the Hyphal Branching Assay.

Regulatory Pathway of Orfamide Biosynthesis

The production of orfamides in Pseudomonas is a tightly regulated process. While the direct regulatory mechanism for the orfamide biosynthesis (ofa) genes is controlled by a LuxR-type transcriptional regulator, this is often part of a larger global regulatory network known as the GacS/GacA two-component system.[1] This system responds to environmental cues and controls the expression of various secondary metabolites and virulence factors.

GacS_GacA_Pathway EnvSignal Environmental Signal GacS GacS (Sensor Kinase) EnvSignal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNA Small regulatory RNAs (e.g., RsmY, RsmZ) GacA->sRNA Activates Transcription RsmA RsmA/RsmE (Translational Repressor) sRNA->RsmA Sequesters LuxR LuxR-type Regulator RsmA->LuxR Represses Translation ofa_genes orfamide biosynthesis genes (ofaA, ofaB, ofaC) LuxR->ofa_genes Activates Transcription Orfamide Orfamide Production ofa_genes->Orfamide

GacS/GacA signaling pathway regulating orfamide biosynthesis.

In this pathway, an environmental signal is perceived by the sensor kinase GacS, which then phosphorylates the response regulator GacA. Activated GacA promotes the transcription of small regulatory RNAs (sRNAs). These sRNAs bind to and sequester translational repressor proteins like RsmA and RsmE. By sequestering these repressors, the translation of target mRNAs, including that of the LuxR-type regulator for orfamide biosynthesis, is derepressed, leading to the activation of the ofa gene cluster and subsequent orfamide production.

Conclusion

Based on the currently available scientific literature, this compound and Orfamide G exhibit largely equivalent biological activities against the tested fungal and oomycete pathogens. The primary structural difference, the length of the fatty acid tail (C14 in this compound vs. C16 in Orfamide G), does not appear to significantly alter their efficacy in zoospore lysis or induction of hyphal branching in R. solani under the reported experimental conditions.[1][2][3] Further research with more sensitive and quantitative assays may be required to elucidate any subtle differences in their biological activity profiles. The provided experimental protocols and the overview of the regulatory pathway for their biosynthesis offer a solid foundation for researchers and drug development professionals to further investigate these promising bioactive compounds.

References

Orfamide B vs. Chemical Pesticides: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into Ecotoxicity, Persistence, and Bioaccumulation for Researchers and Drug Development Professionals

The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to conventional chemical pesticides. Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has emerged as a promising biocontrol agent. This guide provides a detailed, data-driven comparison of the environmental impact of this compound against a selection of widely used chemical pesticides: Glyphosate, Atrazine, Chlorpyrifos, and Imidacloprid. The assessment focuses on three key environmental parameters: ecotoxicity, biodegradability and persistence, and bioaccumulation potential.

While extensive data is available for the selected chemical pesticides, specific environmental fate and ecotoxicological studies on this compound are limited. Therefore, this guide utilizes data from closely related and well-studied cyclic lipopeptides produced by Pseudomonas species, such as surfactin (B1297464) and viscosin, as a proxy to provide a preliminary environmental impact assessment for this compound. It is crucial to note that these are estimations, and further research is required for a definitive profile of this compound.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for this compound (using proxy data) and the selected chemical pesticides.

Table 1: Acute Ecotoxicity Data (LC50/EC50)

SubstanceFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50 for Daphnia magna)Algae (72-96 hr EC50)
This compound (Proxy: Surfactin) No data available4.8 mg/L6.5 mg/L
Glyphosate >100 mg/L (Rainbow Trout)>100 mg/L1.1 - 4.4 mg/L
Atrazine 4.5 - 11 mg/L (Rainbow Trout)6.9 mg/L0.043 mg/L
Chlorpyrifos 0.003 mg/L (Rainbow Trout)[1]0.00017 mg/L[2]0.13 mg/L
Imidacloprid 105 - 284 mg/L (Rainbow Trout)85 mg/L>10 mg/L

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test organisms.

Table 2: Biodegradability and Persistence

SubstanceSoil Half-life (t½)Water Half-life (t½)
This compound (Proxy: General Microbial Pesticides) Generally short (days to weeks)Generally short (days to weeks)
Glyphosate 2 - 174 days[3][4]3.5 - 91 days[5][6]
Atrazine 60 - 100 days[7][8]Can be very persistent, >200 days in some conditions
Chlorpyrifos 60 - 120 days[9][10][11]10 - 120 days
Imidacloprid 28 - 229 days[12][13]Stable to hydrolysis at neutral pH

Table 3: Bioaccumulation Potential

SubstanceBioconcentration Factor (BCF)
This compound (Proxy: General Microbial Metabolites) Low potential, generally not expected to bioaccumulate[14]
Glyphosate Low potential, BCF < 1[15]
Atrazine Low, BCF < 10
Chlorpyrifos Moderate, BCF: 100 - 4,700
Imidacloprid Low, BCF: 57 - 69

Experimental Protocols

The data presented in the tables above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Ecotoxicity Testing

A generalized workflow for aquatic toxicity testing is outlined below. The specific parameters (e.g., test species, duration, endpoints) are defined in specific OECD guidelines such as OECD 203 (Fish, Acute Toxicity Test), OECD 202 (Daphnia sp. Acute Immobilisation Test), and OECD 201 (Alga, Growth Inhibition Test).

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Test Substance (this compound or Chemical Pesticide) Exposure Exposure of Organisms to a Range of Concentrations TestSubstance->Exposure TestOrganisms Test Organisms (e.g., Fish, Daphnia, Algae) TestOrganisms->Exposure Control Control Group (No Test Substance) TestOrganisms->Control TestMedia Test Media (e.g., Artificial Freshwater) TestMedia->Exposure TestMedia->Control Observation Observation at Predetermined Intervals (e.g., 24, 48, 72, 96 hours) Exposure->Observation Control->Observation Mortality Record Mortality/ Immobilization Observation->Mortality Sublethal Observe Sub-lethal Effects (e.g., Behavioral Changes, Growth Inhibition) Observation->Sublethal LC50_EC50 Calculate LC50/EC50 Values Mortality->LC50_EC50 Sublethal->LC50_EC50 Statistical Statistical Analysis LC50_EC50->Statistical

Generalized workflow for aquatic ecotoxicity testing.
Biodegradation and Persistence Testing

The biodegradability of a substance in soil and water is often assessed using OECD guidelines such as OECD 301 (Ready Biodegradability) and OECD 307 (Aerobic and Anaerobic Transformation in Soil). These tests typically involve incubating the test substance with microorganisms from a relevant environmental compartment (e.g., activated sludge, soil) and measuring its disappearance or the production of degradation products (e.g., CO2) over time. The half-life (t½) is then calculated, which is the time required for 50% of the substance to degrade.

Bioaccumulation Testing

The potential for a substance to bioaccumulate in aquatic organisms is commonly determined using the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure). In this test, fish are exposed to the test substance in water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue is measured at various time points to calculate the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the organism to the concentration in the surrounding water at steady state.

Signaling Pathways and Mechanisms of Action

The environmental impact of a pesticide is intrinsically linked to its mechanism of action and its potential to interfere with the signaling pathways of non-target organisms.

Chemical Pesticides: A Focus on Neurotoxicity

Many conventional insecticides, such as the organophosphate Chlorpyrifos and the neonicotinoid Imidacloprid, act as neurotoxins. They disrupt the nervous system of insects, but can also affect non-target organisms, including beneficial insects, aquatic invertebrates, and even vertebrates.

The following diagram illustrates the mode of action of an organophosphate insecticide like Chlorpyrifos, which inhibits the enzyme acetylcholinesterase (AChE).

G cluster_synapse Synaptic Cleft cluster_outcome Result ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Is normally broken down by AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causing nerve impulse ACh_Accumulation ACh Accumulation Chlorpyrifos Chlorpyrifos Chlorpyrifos->AChE Inhibits AChE Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation Paralysis Paralysis and Death Overstimulation->Paralysis

Mechanism of action of Chlorpyrifos on acetylcholinesterase.
This compound: A Multi-faceted Mode of Action

This compound, like other cyclic lipopeptides, exhibits a different and more targeted mode of action. Its primary mechanism involves the disruption of cell membranes of target pathogens, such as fungi and oomycetes.[14] This interaction is often specific to the cell membrane composition of the target organism, which can contribute to a lower impact on non-target species.

Additionally, some studies suggest that Orfamides can induce systemic resistance in plants, activating the plant's own defense mechanisms against pathogens.[5] This indirect mode of action further reduces the need for direct application of high concentrations of the biocontrol agent in the environment.

Conclusion

Based on the available data, this compound and other microbial biopesticides present a potentially more favorable environmental profile compared to the selected conventional chemical pesticides. The proxy data for cyclic lipopeptides suggest lower aquatic toxicity and a lower likelihood of persistence and bioaccumulation.

However, it is imperative to underscore the need for direct and comprehensive environmental risk assessments of this compound. The generation of specific data on its ecotoxicity to a range of non-target organisms, its degradation kinetics in different environmental matrices, and its potential for bioaccumulation will be crucial for a definitive and robust comparison.

For researchers and professionals in drug and pesticide development, this guide highlights the importance of early and thorough environmental impact assessments in the development of new pest management solutions. The shift towards more sustainable and eco-friendly alternatives necessitates a deep understanding of not only the efficacy but also the broader ecological consequences of these products.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Orfamide B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Orfamide B. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a cyclic lipopeptide, requires careful handling due to its biological activity and potential hazards.[1][2] While a comprehensive hazard identification is not yet available, a conservative approach to handling is warranted.[3] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound.[3][4]

PPE CategoryItemSpecifications
Hand Protection GlovesChemically impermeable gloves (e.g., Nitrile)
Eye Protection Safety GlassesWith side shields or goggles
Body Protection Lab CoatStandard laboratory coat
Respiratory Protection Dust Mask/RespiratorRecommended when handling fine powders or creating aerosols

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to minimize exposure and contamination risks.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3]

  • Prevent Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[3]

  • Use Appropriate Tools: Employ non-sparking tools to prevent ignition sources.[3]

  • Electrostatic Discharge Prevention: Implement measures to prevent fire caused by electrostatic discharge.[3]

Storage:

  • Container: Keep the container tightly closed.[3]

  • Location: Store in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store separately from foodstuff containers and incompatible materials.[3]

Disposal Plan

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves) must be placed in a clearly labeled, sealed container designated for chemical waste.[4]

    • Unused Compound: Dispose of unwanted or expired solid this compound in its original container or a securely sealed and labeled waste container.[4]

    • Solutions: Collect solutions containing this compound in a labeled, leak-proof container. Do not dispose of solutions down the drain.[3][4]

  • Container Disposal:

    • "Empty" containers of this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • Final Disposal:

    • Discharge into the environment must be avoided.[3]

    • All collected chemical waste containing this compound must be disposed of through your institution's hazardous waste management program.[4][5]

Emergency Procedures

In the event of accidental exposure, follow these procedures immediately.[3]

Exposure TypeAction
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill or Leak Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak. Prevent further spillage if it is safe to do so. Do not let the chemical enter drains.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.

OrfamideB_Workflow This compound Safe Handling Workflow prep Preparation (Don PPE) handling Handling (Well-ventilated area) prep->handling Proceed storage Storage (Cool, dry, sealed) handling->storage Store Unused disposal_prep Waste Segregation (Solids, Liquids, Sharps) handling->disposal_prep Generate Waste spill Spill/Exposure Event handling->spill disposal_final Hazardous Waste Disposal (Institutional Protocol) disposal_prep->disposal_final Collect & Label emergency Emergency Procedures (First Aid & Evacuation) spill->emergency IMMEDIATE ACTION emergency->handling Resume when safe

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.